molecular formula C16H23N3O4 B056246 N-Phenylacetyl-Gly-Lys CAS No. 113969-25-8

N-Phenylacetyl-Gly-Lys

Cat. No.: B056246
CAS No.: 113969-25-8
M. Wt: 321.37 g/mol
InChI Key: VPCYMTNCRVUYFU-UHFFFAOYSA-N
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Description

N-Phenylacetyl-Gly-Lys is a synthetic dipeptide derivative designed as a targeted substrate for proteolytic enzymes, particularly those with specificity for lysine residues, such as trypsin and trypsin-like proteases. The N-terminal phenylacetyl (Pheacetyl) group serves as a protective moiety and enhances the compound's hydrophobicity, which can be advantageous for certain analytical and purification techniques. The primary research application of this compound lies in the study of protease kinetics, specificity, and inhibition. Researchers utilize N-Phenylacetyl-Gly-Lys to characterize the catalytic activity of serine proteases, screen for novel protease inhibitors, and investigate the biochemical pathways involved in protein turnover and signaling. Upon enzymatic cleavage at the lysine amide bond, the molecule releases a detectable product, making it valuable for developing and optimizing fluorogenic or colorimetric assays. Its well-defined structure and specific cleavage site provide a reliable model system for fundamental enzymology studies and for validating the efficacy of therapeutic protease targets in various disease models, including cancer, inflammation, and infectious diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c17-9-5-4-8-13(16(22)23)19-15(21)11-18-14(20)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,20)(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCYMTNCRVUYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399272
Record name N-Phenylacetyl-Gly-Lys
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113969-25-8
Record name N-Phenylacetyl-Gly-Lys
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Phenylacetyl-Gly-Lys: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and synthesis of the tripeptide N-Phenylacetyl-Gly-Lys. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental characteristics of this compound, offering a detailed exploration of its synthesis and purification methodologies. By integrating theoretical knowledge with practical insights, this guide aims to serve as a valuable resource for the scientific community engaged in peptide research and its applications.

Introduction

Peptides, short chains of amino acids linked by peptide bonds, play crucial roles in a myriad of biological processes. Their specificity and ability to modulate protein-protein interactions make them attractive candidates for therapeutic development. N-Phenylacetyl-Gly-Lys is a synthetic tripeptide of interest due to its unique combination of a lipophilic N-terminal phenylacetyl group and the basic amino acid lysine. This guide elucidates the foundational chemical properties of N-Phenylacetyl-Gly-Lys, providing a detailed roadmap for its synthesis and characterization, thereby empowering researchers to explore its potential applications.

Chemical Structure and Molecular Properties

The fundamental characteristics of a molecule are dictated by its structure and molecular weight. This section provides a detailed breakdown of the chemical composition and calculated properties of N-Phenylacetyl-Gly-Lys.

Chemical Structure

N-Phenylacetyl-Gly-Lys is a tripeptide derivative. Its structure consists of a phenylacetyl group (C₆H₅CH₂CO-) attached to the N-terminus of a glycyl-lysine dipeptide. The glycine residue is linked to the α-amino group of the lysine residue via a peptide bond.

The systematic IUPAC name for this compound is (2S)-2-amino-6-[(2-{[2-(phenyl)acetyl]amino}acetyl)amino]hexanoic acid.

Below is a two-dimensional representation of the chemical structure of N-Phenylacetyl-Gly-Lys.

Caption: 2D structure of N-Phenylacetyl-Gly-Lys.

Molecular Formula and Weight

The molecular formula and weight of N-Phenylacetyl-Gly-Lys can be calculated based on its constituent atoms.

  • Phenylacetyl group (C₈H₇O): The molecular weight of phenylacetic acid (C₈H₈O₂) is approximately 136.15 g/mol . The acyl group is formed by the removal of a hydroxyl group (-OH).

  • Glycine (C₂H₅NO₂): The molecular weight of glycine is approximately 75.07 g/mol .[1][2][3][4]

  • Lysine (C₆H₁₄N₂O₂): The molecular weight of lysine is approximately 146.19 g/mol .[5][6][7][8][9]

To form the tripeptide, two molecules of water (H₂O, molecular weight ≈ 18.015 g/mol ) are eliminated during the formation of the two peptide bonds.

The final molecular formula is C₁₆H₂₃N₃O₄ .

The molecular weight is calculated as follows: (Molecular Weight of Phenylacetic acid) + (Molecular Weight of Glycine) + (Molecular Weight of Lysine) - 2 * (Molecular Weight of Water) 136.15 + 75.07 + 146.19 - 2 * 18.015 = 339.41 g/mol

Table 1: Physicochemical Properties of N-Phenylacetyl-Gly-Lys

PropertyValueSource
Molecular Formula C₁₆H₂₃N₃O₄Calculated
Molecular Weight 339.41 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Solubility Soluble in water and polar organic solvents (Predicted)N/A

Synthesis and Purification

The synthesis of N-Phenylacetyl-Gly-Lys can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis methods. The choice of methodology depends on the desired scale, purity requirements, and available resources.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for synthesizing peptides due to its efficiency and ease of purification.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Lys 2. Coupling of Fmoc-Lys(Boc)-OH Resin->Fmoc_Lys Deprotection1 3. Fmoc Deprotection (Piperidine) Fmoc_Lys->Deprotection1 Fmoc_Gly 4. Coupling of Fmoc-Gly-OH Deprotection1->Fmoc_Gly Deprotection2 5. Fmoc Deprotection (Piperidine) Fmoc_Gly->Deprotection2 Phenylacetyl 6. Coupling of Phenylacetic Acid Deprotection2->Phenylacetyl Cleavage 7. Cleavage and Side-Chain Deprotection (TFA) Phenylacetyl->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Characterization 9. Characterization (MS, NMR) Purification->Characterization

Caption: General workflow for Solid-Phase Peptide Synthesis of N-Phenylacetyl-Gly-Lys.

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) in an appropriate solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH to the resin using a coupling agent such as HBTU/DIPEA in DMF. The Boc protecting group on the lysine side chain prevents unwanted side reactions.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the α-amino group of lysine using a solution of piperidine in DMF.

  • Second Amino Acid Coupling: Couple Fmoc-Gly-OH to the deprotected lysine residue using the same coupling conditions as in step 2.

  • Fmoc Deprotection: Remove the Fmoc group from the glycine residue.

  • N-Terminal Phenylacetylation: Couple phenylacetic acid to the N-terminal glycine using a suitable activating agent like DCC or HBTU.

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the Boc side-chain protecting group from lysine using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Solution-Phase Synthesis

Solution-phase synthesis offers scalability but can be more labor-intensive due to the need for purification after each step. The general strategy involves the sequential coupling of protected amino acids followed by deprotection.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized N-Phenylacetyl-Gly-Lys.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Results
Mass Spectrometry (MS) Determination of molecular weight and confirmation of sequence.A major peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 340.41).
Nuclear Magnetic Resonance (NMR) Elucidation of the chemical structure and confirmation of connectivity.¹H and ¹³C NMR spectra with characteristic peaks for the phenyl, acetyl, glycine, and lysine moieties.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak in the chromatogram, indicating high purity.

Potential Applications and Future Directions

While specific biological activities of N-Phenylacetyl-Gly-Lys are not extensively documented in publicly available literature, its structure suggests several areas for potential investigation:

  • Drug Delivery: The lipophilic phenylacetyl group may enhance the cell permeability of the peptide, making it a potential carrier for targeted drug delivery.

  • Enzyme Substrate/Inhibitor: The peptide could serve as a substrate or inhibitor for various proteases or peptidases.

  • Neurological Research: Given the prevalence of phenylacetylated compounds in neuroscience research (e.g., Phenylacetylglutamine), this peptide could be explored for its effects on the central nervous system.

Future research should focus on the synthesis of N-Phenylacetyl-Gly-Lys and its derivatives, followed by comprehensive in vitro and in vivo studies to elucidate its biological functions and therapeutic potential.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, molecular weight, synthesis, and characterization of N-Phenylacetyl-Gly-Lys. By understanding these fundamental properties, researchers are better equipped to synthesize this compound and explore its potential applications in various scientific disciplines, from medicinal chemistry to materials science. The methodologies and data presented herein serve as a foundational resource for advancing research involving this and related peptide structures.

References

  • PubChem. Phenylacetylglycine. National Center for Biotechnology Information. [Link]

  • PubChem. Phenylacetyl-coa. National Center for Biotechnology Information. [Link]

  • PubChem. L-Lysine. National Center for Biotechnology Information. [Link]

  • Huber, R., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(5), 724-743. [Link]

  • FooDB. Showing Compound Phenylacetylglycine (FDB022266). [Link]

  • Wikipedia. Glycine. [Link]

  • Danalev, D. L., & Yotova, L. K. (2009). Synthesis of model peptide substrates and investigation of the reaction of their phenylacetyl protecting group enzyme transform.
  • Wikipedia. Lysine. [Link]

  • ResearchGate. Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity. [Link]

  • Google Patents. CN104788352A - Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester.
  • PubMed. Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity. [Link]

  • ResearchGate. ChemInform Abstract: Developments in the Synthesis and Biological Activity of Glycyl-L-Histydyl-L-Lysine Derivatives. [Link]

  • Chemsrc. Phenylacetylene. [Link]

  • WebQC. Glycine (C2H5NO2) molar mass. [Link]

  • RSC Publishing. pH dependence of the assembly mechanism and properties of poly(l-lysine) and poly(l-glutamic acid) complexes. [Link]

  • FooDB. Showing Compound Phenylacetic acid (FDB010558). [Link]

  • PubChem. Lysine, DL-. National Center for Biotechnology Information. [Link]

  • Data.gov. Compound 530672: Phenylacetic acid, hex-4-yn-3-yl ester. [Link]

  • Cheméo. Glycine. [Link]

  • Laboratory Notes. Lysine [C6H14N2O2] Molecular Weight Calculation. [Link]

Sources

Thermodynamic Stability of N-Phenylacetyl-Gly-Lys in Solution

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of N-Phenylacetyl-Gly-Lys (N-PhAc-Gly-Lys) . This analysis treats the molecule as a model amphiphilic conjugate, synthesizing data from peptide amphiphile thermodynamics, amide hydrolysis kinetics, and enzymatic susceptibility profiles relevant to phenylacetylated substrates.

Executive Summary

N-Phenylacetyl-Gly-Lys is a low-molecular-weight peptide conjugate comprising a hydrophobic aromatic cap (phenylacetyl), a flexible linker (glycine), and a cationic solubilizer (lysine). Its thermodynamic stability in solution is not a singular value but a composite of three competing equilibria:

  • Chemical Thermodynamics: The hydrolytic stability of the amide bonds (kinetic stability vs. thermodynamic instability).

  • Supramolecular Thermodynamics: The Gibbs free energy of self-assembly (

    
    ), driven by the hydrophobic effect of the phenylacetyl moiety.
    
  • Ionization Thermodynamics: The protonation state of the C-terminal carboxyl and

    
    -amino group of lysine, which modulates solubility and aggregation.
    

This guide provides the theoretical framework and experimental protocols to characterize these states, specifically for researchers utilizing N-PhAc-Gly-Lys as an enzymatic substrate (e.g., for GNAT superfamily enzymes) or a self-assembling hydrogelator.

Chemical Stability: The Hydrolysis Equilibrium

Mechanistic Overview

Thermodynamically, the amide bonds in N-PhAc-Gly-Lys are unstable relative to their hydrolysis products (Phenylacetic acid, Glycine, Lysine). The reaction is exergonic (


). However, the reaction is kinetically inhibited by a high activation energy barrier (

), rendering the molecule stable in sterile aqueous solution at neutral pH for extended periods (years).

Critical Instability Factor: The N-terminal Phenylacetyl (PhAc) group creates a specific vulnerability. Unlike standard acetyl caps, the PhAc group is a recognition motif for Penicillin G Acylase (PGA) and related bacterial amidases. In non-sterile or cellular environments, "stability" is dictated by enzymatic kinetics (


), not intrinsic amide thermodynamics.
Hydrolysis Pathway Diagram

The following diagram illustrates the degradation pathways, distinguishing between spontaneous chemical hydrolysis (slow) and biocatalytic cleavage (fast).

HydrolysisPathway Figure 1: Degradation pathways of N-PhAc-Gly-Lys. Red arrows indicate enzymatic vulnerability. Substrate N-PhAc-Gly-Lys (Intact) Inter1 Phenylacetic Acid + Gly-Lys Substrate->Inter1 PGA-like Acylase (Fast) Inter2 N-PhAc-Gly + Lysine Substrate->Inter2 Carboxypeptidase (Fast) Products Phenylacetic Acid + Glycine + Lysine Substrate->Products Chemical Hydrolysis (pH < 3 or > 10, Heat) Inter1->Products Peptidase Inter2->Products Amidase

Physical Stability: Self-Assembly Thermodynamics

The Amphiphilic Balance

N-PhAc-Gly-Lys behaves as a surfactant-like peptide. The thermodynamic stability of its solution state is governed by the Critical Aggregation Concentration (CAC).

  • Below CAC: The system is thermodynamically stable as monomers. Entropy of mixing dominates.

  • Above CAC: The system minimizes free energy by aggregating. The hydrophobic PhAc groups cluster to exclude water, while the cationic Lysine residues face the solvent.

Thermodynamic Parameters of Aggregation

The standard Gibbs free energy of micellization (


) can be estimated using the mass-action model:


Where


 is the critical aggregation concentration in mole fraction.
ParameterSignPhysical Driver
Enthalpy (

)

or slightly positive
Breaking water structure around the hydrophobic PhAc cap.
Entropy (

)
Positive (Large) The "Hydrophobic Effect." Release of structured water molecules into the bulk solvent drives the assembly.
Free Energy (

)
Negative Spontaneous assembly above CAC.

pH Dependence:

  • pH < 9 (Protonated Lys): Strong electrostatic repulsion between cationic Lys side chains (

    
    -NH
    
    
    
    ) destabilizes the aggregate, increasing the CAC (favors monomer).
  • pH > 10 (Deprotonated Lys): Repulsion vanishes.

    
     becomes more negative. The peptide may precipitate or form stable fibrils.
    

Experimental Protocols for Stability Profiling

To validate the thermodynamic stability of N-PhAc-Gly-Lys in your specific formulation, use the following self-validating protocols.

Protocol A: Accelerated Degradation Testing (Arrhenius Plot)

Purpose: Determine the shelf-life (chemical stability) of the monomer.

  • Preparation: Dissolve N-PhAc-Gly-Lys (1 mM) in phosphate buffer (pH 7.4).

  • Incubation: Aliquot into sealed HPLC vials. Incubate at 50°C, 60°C, 70°C, and 80°C.

  • Sampling: Analyze by RP-HPLC (C18 column, Gradient: 5-50% ACN with 0.1% TFA) at

    
     hours. Monitor decrease in peak area (
    
    
    
    ).
  • Calculation:

    • Plot

      
       vs. time to get rate constant 
      
      
      
      for each temperature.
    • Plot

      
       vs. 
      
      
      
      (Kelvin).
    • Extrapolate to 25°C or 4°C to predict shelf-life.

Protocol B: Isothermal Titration Calorimetry (ITC) for Assembly

Purpose: Directly measure


 and CAC of self-assembly.
  • Setup:

    • Syringe: 10-20 mM N-PhAc-Gly-Lys in buffer.

    • Cell: Matched buffer (blank).

  • Titration: Inject 2

    
    L aliquots into the cell.
    
  • Analysis:

    • Initial injections will show low heat (monomer dilution).

    • Once the cell concentration exceeds CAC, demicellization heat diminishes.

    • The inflection point represents the CAC.

    • Integration yields

      
      . 
      
      
      
      is calculated from the CAC.
Protocol C: Biological Stability Challenge

Purpose: Verify stability against specific enzymatic cleavage (critical for drug development).

  • Enzyme Panel: Prepare separate reactions with:

    • Trypsin (cleaves C-side of Lys).

    • Penicillin G Acylase (cleaves PhAc cap).

    • Plasma/Serum (mimics systemic circulation).

  • Detection: LC-MS/MS monitoring for the appearance of Phenylacetic acid (136.15 Da) or Gly-Lys (146.1 Da).

Visualizing the Thermodynamic Landscape

The following diagram represents the energy landscape of N-PhAc-Gly-Lys, showing the relationship between the metastable monomer, the stable aggregate, and the hydrolysis products.

EnergyLandscape Figure 2: Thermodynamic Energy Landscape. Aggregation is reversible; Hydrolysis is irreversible. Monomer Monomer State (Soluble, Metastable) Aggregate Supramolecular Aggregate (Micelle/Fibril) Monomer->Aggregate High Conc. Delta G < 0 Transition Transition State (High Energy Barrier) Monomer->Transition Activation Energy (Ea) Aggregate->Monomer Dilution Hydrolyzed Hydrolyzed Products (Thermodynamic Sink) Transition->Hydrolyzed Irreversible

References

  • Structural, Functional, and Inhibition Studies of a Gcn5-related N-Acetyltransferase (GNAT) Superfamily Protein PA4794. Source: National Institutes of Health (PMC) Context: Identifies N-phenylacetyl-Gly-Lys as a specific substrate for GNATs, establishing its biological relevance and enzymatic stability profile. URL:[Link]

  • Kinetics and stereochemistry of hydrolysis of an N-(phenylacetyl)-α-hydroxyglycine ester catalyzed by serine β-lactamases. Source: Organic & Biomolecular Chemistry Context: Provides kinetic data on the cleavage of phenylacetyl-capped peptides, serving as a baseline for chemical stability expectations. URL:[Link]

  • Self-Assembly and Enzyme Responsiveness of Amphiphilic Linear-Dendritic Block Copolymers Based on Poly(N-vinylpyrrolidone) and Dendritic Phenylalanyl-lysine Dipeptides. Source: MDPI (Polymers) Context: Discusses the self-assembly thermodynamics of Phenylacetyl/Fmoc-capped Lysine peptides, validating the hydrophobic driving forces described in Section 3. URL:[Link]

  • Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides.

    
    ) of peptide interactions in solution.
    URL:[Link]
    

mechanism of N-Phenylacetyl-Gly-Lys enzymatic cleavage

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Enzymatic Cleavage of N-Phenylacetyl-Gly-Lys

Abstract

The selective cleavage of amide bonds by enzymes is a cornerstone of numerous biochemical processes and biotechnological applications, from drug metabolism to the industrial synthesis of antibiotics. The N-Phenylacetyl-Gly-Lys peptide represents a substrate of significant interest, embodying a structure that is amenable to cleavage by a specific and well-characterized class of enzymes. This guide provides a comprehensive examination of the core mechanism governing the enzymatic hydrolysis of N-Phenylacetyl-Gly-Lys, with a primary focus on Penicillin G Acylase (PGA), the principal biocatalyst for this reaction. We will dissect the enzyme's structural biology, the intricacies of its catalytic cycle, and present robust, field-proven protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding and practical guidance for leveraging this enzymatic system.

Introduction: The Significance of Selective Amide Bond Hydrolysis

The N-Phenylacetyl (PhAc) group is a critical moiety in pharmaceutical chemistry, most famously as the side chain of Penicillin G. Its selective removal from a larger molecule is a key step in the production of semi-synthetic β-lactam antibiotics.[1][2] Beyond this classical application, the PhAc group serves as an effective protecting or "caging" group in prodrug strategies. A drug molecule, modified with a PhAc-amino acid linker like N-Phenylacetyl-Gly-Lys, can be rendered biologically inert. Its activation is contingent upon the presence of a specific enzyme capable of cleaving the phenylacetyl amide bond, thereby releasing the active pharmacophore. This strategy holds immense potential for targeted drug delivery and controlled release, making a thorough understanding of the cleavage mechanism paramount.

The enzyme responsible for this highly specific hydrolysis is Penicillin G Acylase (PGA, EC 3.5.1.11), a member of the N-terminal nucleophile (Ntn) hydrolase superfamily.[3] This guide will explore the precise mechanism by which PGA recognizes and cleaves the N-Phenylacetyl-Gly-Lys substrate.

The Biocatalyst: Penicillin G Acylase (PGA)

PGA is a heterodimeric enzyme, typically sourced from microorganisms like Escherichia coli or Kluyvera citrophila.[4][5] It is synthesized as an inactive single-chain precursor which undergoes post-translational processing to form the active enzyme, consisting of a smaller α-subunit and a larger β-subunit.[2] This maturation is crucial as it exposes the N-terminal serine residue of the β-subunit, which is the catalytic nucleophile.[3][6]

Structural Architecture and the Active Site

The α and β subunits of PGA are intimately intertwined, forming a distinct cone-shaped cavity that houses the active site.[6] This deep, buried active site is a key determinant of the enzyme's substrate specificity.

The binding pocket can be conceptually divided into two subsites:

  • Acyl-Binding Subsite: This pocket is highly hydrophobic and lined with aromatic residues such as Phe-A146 and Phe-B71.[6] This explains the enzyme's strong preference for the phenylacetyl group of the substrate.

  • Amine-Binding Subsite: This region accommodates the "leaving group" portion of the substrate (in this case, Gly-Lys). This subsite exhibits remarkable plasticity, allowing PGA to accept a wide variety of amine components with minimal impact on the hydrolysis rate.[6][7]

This structural arrangement is the causal basis for PGA's utility: it reliably cleaves the phenylacetyl group from diverse molecular scaffolds.

FeatureDescriptionSource(s)
Enzyme Class N-terminal Nucleophile (Ntn) Hydrolase[3]
Quaternary Structure Heterodimer (α and β subunits)[2][6]
Catalytic Nucleophile Serine at the N-terminus of the β-subunit (β-Ser1)[3][6]
Active Site Geometry Deep, cone-shaped hydrophobic pocket[6]
Acyl Group Specificity High preference for hydrophobic, aromatic acyl groups (e.g., Phenylacetyl)[6][8]
Leaving Group Specificity Broad tolerance for various amine (R') groups[6][7]

Table 1: Core Structural and Catalytic Features of Penicillin G Acylase (PGA).

The Core Catalytic Mechanism: A Two-Step Process

The hydrolysis of N-Phenylacetyl-Gly-Lys by PGA proceeds through a well-established double-displacement mechanism involving the formation of a covalent acyl-enzyme intermediate. Quantum mechanics/molecular mechanics (QM/MM) modeling has provided a detailed picture of this catalytic cycle.[3]

Step 1: Acylation (Formation of the Acyl-Enzyme Intermediate)

  • Substrate Binding: The N-Phenylacetyl-Gly-Lys substrate enters the active site. The phenylacetyl moiety docks into the hydrophobic pocket, and the Gly-Lys portion is positioned near the catalytic serine.

  • Nucleophilic Attack: The hydroxyl group of the N-terminal β-Ser1, activated by its own α-amino group acting as a general base, performs a nucleophilic attack on the carbonyl carbon of the phenylacetyl group.[3]

  • Tetrahedral Intermediate Formation: This attack forms a transient, high-energy tetrahedral intermediate. This intermediate is stabilized by a network of hydrogen bonds from backbone amides (β-Ala69, β-Asn241), which constitute the "oxyanion hole".[3]

  • Intermediate Collapse: The tetrahedral intermediate collapses. The C-N bond is broken, and the Gly-Lys amine product is protonated by the newly protonated α-amino group of β-Ser1. The Gly-Lys dipeptide is released. This leaves the phenylacetyl group covalently attached to the β-Ser1 hydroxyl group, forming the acyl-enzyme intermediate .

Step 2: Deacylation (Hydrolysis and Enzyme Regeneration)

  • Water Enters: A water molecule enters the active site, positioning itself for attack.

  • Second Nucleophilic Attack: The α-amino group of β-Ser1 now acts as a general base to activate the water molecule, which attacks the carbonyl carbon of the acyl-enzyme intermediate.

  • Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed and again stabilized by the oxyanion hole.

  • Enzyme Regeneration: This intermediate collapses, breaking the ester bond between the phenylacetyl group and β-Ser1. The phenylacetic acid product is released, and the enzyme is returned to its native state, ready for another catalytic cycle.

PGA Catalytic Mechanism enzyme E-Ser-OH (Free Enzyme) es_complex E-Ser-OH : S (Michaelis Complex) enzyme->es_complex + Substrate (S) (PhAc-Gly-Lys) tetra1 Tetrahedral Intermediate 1 es_complex->tetra1 Nucleophilic Attack acyl_enzyme E-Ser-O-Acyl (Acyl-Enzyme) tetra1->acyl_enzyme - Product 1 (P1) (Gly-Lys) water_complex E-Ser-O-Acyl : H2O acyl_enzyme->water_complex + H2O tetra2 Tetrahedral Intermediate 2 water_complex->tetra2 Nucleophilic Attack ep_complex E-Ser-OH : P2 (Enzyme-Product Complex) tetra2->ep_complex - Product 2 (P2) (PhAc) ep_complex->enzyme Release

Caption: The double-displacement catalytic cycle of PGA.

Experimental Validation: Protocols for a Self-Validating System

To study the cleavage of N-Phenylacetyl-Gly-Lys, a systematic approach is required. The trustworthiness of the final data relies on first validating the activity of the enzyme preparation with a standardized, reliable assay before proceeding to the specific substrate of interest. The use of a chromogenic analog, 2-nitro-5-[(phenylacetyl)amino]-benzoic acid (NIPAB), provides this self-validating checkpoint.[9][10]

Mandatory Visualization: Experimental Workflow

Experimental Workflow start Start: Recombinant PGA Production purify Protein Purification (e.g., Cation Exchange) start->purify validate Protocol 1: Activity Validation (NIPAB Chromogenic Assay) purify->validate Obtain purified enzyme assay Protocol 2: Substrate Cleavage Assay (N-PhAc-Gly-Lys + HPLC) validate->assay Confirm active enzyme kinetics Protocol 3: Kinetic Analysis (Determine Km and kcat) assay->kinetics Generate time-course data end Data Interpretation & Application Insights kinetics->end

Caption: A validated workflow for analyzing enzymatic cleavage.

Protocol 1: PGA Activity Validation with NIPAB

Causality: Before testing the target substrate, it is essential to confirm that the purified enzyme is active and to quantify its activity under a standardized set of conditions. NIPAB is an ideal tool for this because its cleavage by PGA releases a yellow-colored product, 2-nitro-5-aminobenzoic acid (NABA), which can be monitored spectrophotometrically in real-time.[10][11] This provides a rapid, trustworthy measure of enzymatic units.

Methodology:

  • Reagent Preparation:

    • Substrate Stock: Prepare a 6 mg/mL stock solution of NIPAB in a minimal amount of DMSO, then dilute to the final working concentration in assay buffer.

    • Assay Buffer: Prepare a 50 mM sodium phosphate buffer, pH 7.5. (Consisting of 9.4 mM NaH₂PO₄ and 40.6 mM Na₂HPO₄).[11]

    • Enzyme Solution: Dilute the purified PGA to a suitable concentration (e.g., 0.1-1 µM) in cold assay buffer.

  • Assay Execution:

    • Equilibrate a 96-well microplate and the spectrophotometer to 37 °C.

    • In each well, add 90 µL of the pre-warmed NIPAB working solution.

    • To initiate the reaction, add 10 µL of the enzyme solution to each well.

    • Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 405 nm every 10-20 seconds for 5-10 minutes.[10][11]

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot (dA/dt).

    • Calculate the volumetric enzyme activity (U/mL) using the Beer-Lambert law: Activity = (dA/dt * V_reaction) / (ε * d * V_enzyme), where ε is the molar extinction coefficient for NABA (8.98 cm²/µmol) and d is the path length.[10]

Protocol 2: N-Phenylacetyl-Gly-Lys Cleavage Assay

Causality: Once enzyme activity is confirmed, this protocol directly measures the cleavage of the target substrate. Since neither the substrate nor the products are chromogenic, High-Performance Liquid Chromatography (HPLC) is the method of choice for separation and quantification.

Methodology:

  • Reaction Setup:

    • Prepare a stock solution of N-Phenylacetyl-Gly-Lys (e.g., 10 mM) in the assay buffer (50 mM Tris-HCl, pH 8.0).

    • In a microcentrifuge tube, set up a reaction mixture containing the substrate at a known final concentration (e.g., 1 mM) and the validated PGA enzyme (e.g., 1:100 enzyme:substrate ratio, w/w).

    • Incubate the reaction at 37 °C.

  • Time-Course Sampling:

    • At defined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of a stop solution (e.g., 1% Trifluoroacetic Acid - TFA) to inactivate the enzyme.[12]

  • HPLC Analysis:

    • Analyze the quenched samples using a Reverse-Phase HPLC (RP-HPLC) system with a C18 column.

    • Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile) to separate the substrate (N-Phenylacetyl-Gly-Lys) from the products (Phenylacetic acid and Gly-Lys).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

    • Quantify the decrease in substrate peak area and the increase in product peak areas over time by comparing them to standard curves of known concentrations.

Kinetic Parameter (kcat and Km) Determination

Causality: Determining the Michaelis-Menten constant (Km) and the catalytic constant (kcat) provides quantitative measures of enzyme performance. Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating substrate affinity (a lower Km suggests higher affinity). kcat (the turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate.[13] The ratio, kcat/Km, is a measure of catalytic efficiency.[14]

Methodology:

  • Experimental Setup:

    • Following Protocol 2, set up a series of reactions. Keep the enzyme concentration constant and low.

    • Vary the initial concentration of the N-Phenylacetyl-Gly-Lys substrate over a wide range that brackets the expected Km (e.g., from 0.1 * Km to 10 * Km). A good starting range might be 10 µM to 5 mM.

  • Data Collection:

    • For each substrate concentration, measure the initial reaction velocity (v₀) by taking samples at early time points where substrate consumption is linear (typically <10% conversion).

  • Data Analysis:

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism, Origin).

    • The software will provide the best-fit values for Vmax and Km.

    • Calculate kcat using the equation: kcat = Vmax / [E]t, where [E]t is the total active enzyme concentration in the assay.

ParameterDefinitionSignificance
Km Michaelis-Menten ConstantSubstrate concentration at ½ Vmax. Inverse measure of apparent substrate affinity.
kcat Catalytic Constant (Turnover Number)Maximum number of substrate molecules converted to product per active site per unit time.
Vmax Maximum Reaction VelocityThe rate of reaction when the enzyme is fully saturated with substrate.
kcat/Km Catalytic EfficiencySecond-order rate constant for the enzyme-substrate reaction at low [S]. Compares specificity for different substrates.

Table 2: Key Kinetic Parameters for Enzyme Characterization.

Applications in Drug Development and Research

The highly specific cleavage of the N-phenylacetyl group by PGA opens up several advanced applications:

  • Prodrug Activation: A potent but toxic drug containing a primary or secondary amine can be masked with the PhAc-Gly-Lys moiety. This prodrug would have reduced toxicity and could be designed to activate only in a specific biological compartment where an engineered or naturally present acylase exists.

  • Targeted Delivery with Nanoparticles: The prodrug can be encapsulated within nanoparticles (e.g., polymeric NPs like PLGA) for improved stability and controlled release.[15][16] Surface modification of these nanoparticles could direct them to a target tissue, where the released prodrug is then activated by PGA.

  • Kinetic Resolution: PGA can be used for the enantioselective resolution of racemic amines and amino acids, a critical process in pharmaceutical manufacturing.[7]

Conclusion

The enzymatic cleavage of N-Phenylacetyl-Gly-Lys is a precise and well-understood biochemical event, catalyzed primarily by Penicillin G Acylase. This process is governed by the enzyme's unique structural architecture, which features a hydrophobic pocket specific for the phenylacetyl group, and a catalytic mechanism centered on an N-terminal serine nucleophile. By employing a self-validating experimental workflow that begins with a standardized chromogenic assay before proceeding to the target substrate, researchers can generate high-fidelity data on cleavage efficiency and kinetics. This mechanistic and practical knowledge empowers scientists in the rational design of novel prodrugs, targeted therapeutic systems, and advanced biocatalytic processes, underscoring the continued relevance of this classic enzyme in modern drug development.

References

  • Title: PenicillinAcylase Source: Not specified, academic web resource. URL: [Link]

  • Title: Changing the substrate specificity of penicillin G acylase from Kluyvera citrophila through selective pressure Source: Biochemical Journal URL: [Link]

  • Title: Engineering the Substrate Specificity of a Thermophilic Penicillin Acylase from Thermus thermophilus Source: Applied and Environmental Microbiology URL: [Link]

  • Title: Catalytic Cycle of Penicillin Acylase from Escherichia coli: QM/MM Modeling of Chemical Transformations in the Enzyme Active Site upon Penicillin G Hydrolysis Source: ACS Publications URL: [Link]

  • Title: Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

  • Title: Changing the substrate specificity of penicillin G acylase from Kluyvera citrophila through selective pressure - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Current state and perspectives of penicillin G acylase-based biocatalyses Source: SpringerLink URL: [Link]

  • Title: A method for screening penicillin G acylase-producing bacteria by means of 2-nitro-5-phenylacetaminobenzoic acid test paper Source: PubMed URL: [Link]

  • Title: [Penicillin G acylase--synthesis, regulation, production] Source: PubMed URL: [Link]

  • Title: Fluorogenic Assay for Penicillin G Acylase Activity Source: ResearchGate URL: [Link]

  • Title: Structure-Properties Correlation of Cross-Linked Penicillin G Acylase Crystals Source: MDPI URL: [Link]

  • Title: Multistep Engineering of a Penicillin G Acylase for Systematic Improvement of Crystallization Efficiency Source: ACS Publications URL: [Link]

  • Title: Penicillin G acylase-based stationary phases: analytical applications Source: Ovid URL: [Link]

  • Title: Obtaining Highly Active Catalytic Antibodies Capable of Enzymatically Cleaving Antigens Source: Semantic Scholar URL: [Link]

  • Title: Enzymatic Cleavage of Branched Peptides for Targeting Mitochondria Source: National Center for Biotechnology Information URL: [Link]

  • Title: kcat km – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics Source: PubMed URL: [Link]

  • Title: Characterization of the Mechanism of Action of a Catalytic Antibody Source: PubMed URL: [Link]

  • Title: Visual Interpretation of the Meaning of kcat/KM in Enzyme Kinetics Source: bioRxiv URL: [Link]

  • Title: Beta-lactamase-catalyzed aminolysis of depsipeptides: peptide inhibition and a new kinetic mechanism Source: PubMed URL: [Link]

  • Title: Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides Source: ACS Publications URL: [Link]

  • Title: Engineering precision nanoparticles for drug delivery Source: Mitchell Lab - University of Pennsylvania URL: [Link]

  • Title: Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s Source: ResearchGate URL: [Link]

  • Title: Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects Source: National Center for Biotechnology Information URL: [Link]

  • Title: Recent Applications of PLGA in Drug Delivery Systems Source: MDPI URL: [Link]

Sources

Biological Significance of the N-Phenylacetyl-Gly-Lys Motif

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological and synthetic significance of the N-Phenylacetyl-Gly-Lys (NPAcGK) motif. This analysis synthesizes its role as a specific probe for bacterial GCN5-related N-acetyltransferases (GNATs) and its utility in bioconjugation and prodrug design.[1]

Technical Guide for Research & Drug Development [1]

Executive Summary

The N-Phenylacetyl-Gly-Lys (NPAcGK) motif is a specialized tri-component peptide derivative (Phenylacetyl cap + Glycine spacer + Lysine acceptor). While structurally simple, it possesses a dual biological identity:[1]

  • Bacterial Enzymology : It serves as the primary in vitro substrate for characterizing PA4794 , a unique GCN5-related N-acetyltransferase (GNAT) from Pseudomonas aeruginosa.[1] Its acetylation kinetics have revealed a novel mechanism of C-terminal lysine modification distinct from histone acetylation.[1]

  • Biocatalysis & Drug Delivery : The N-phenylacetyl group acts as an enzymatically cleavable "cap" recognized by Penicillin G Amidase (PGA) , making the motif valuable for Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and as a cleavable linker in Antibody-Drug Conjugates (ADCs).[1]

Chemical Biology & Structural Architecture

The NPAcGK motif is engineered for specific enzymatic recognition.[1] Its architecture facilitates precise interactions within the active sites of transferases and hydrolases.[1]

ComponentChemical StructureFunctional Role
N-Cap Phenylacetyl (PhAc) Hydrophobic Anchor / Protease Substrate : Mimics the side chain of Penicillin G; provides hydrophobic binding affinity (e.g., in the P1 pocket of PGA).[1]
Spacer Glycine (Gly) Steric Relief : Provides rotational freedom (

angles), preventing steric clash between the bulky PhAc cap and the C-terminal acceptor.[1]
Acceptor L-Lysine (Lys) Nucleophile : The

-amino group serves as the acceptor for acetyl transfer (from AcCoA) or as a conjugation site for payloads in ADCs.[1]

Primary Mechanism: Bacterial GNAT Acetylation (PA4794)

The most documented biological significance of NPAcGK lies in its interaction with PA4794 , a GNAT superfamily enzyme implicated in bacterial antibiotic resistance and stress response.[1] Unlike typical HATs (Histone Acetyltransferases) that modify internal lysines, PA4794 specifically targets the C-terminal lysine .[1]

Mechanistic Insight

Research confirms that PA4794 catalyzes the transfer of an acetyl group from Acetyl-CoA (AcCoA) to the


-amino group of the Lysine in NPAcGK.[1][2]
  • Substrate Specificity : The enzyme requires a free C-terminal carboxyl group .[1][2] Amidation of the C-terminus (e.g., NPAcGK-amide) abolishes activity, indicating a critical electrostatic interaction in the active site.[1]

  • Kinetic Profile :

    • 
       : ~1460 nmol/min/mg (Untagged enzyme)[1][3]
      
    • 
       : ~11.6 mM[1][3]
      
    • Significance : The high

      
       suggests that while the affinity (
      
      
      
      ) is moderate, the catalytic turnover is extremely efficient, characteristic of a metabolic detoxification or stress-response enzyme.[1]
Pathway Visualization

The following diagram illustrates the acetylation mechanism mediated by PA4794.

GNAT_Mechanism cluster_enzyme PA4794 Active Site AcCoA Acetyl-CoA Complex Ternary Complex (PA4794 + AcCoA + NPAcGK) AcCoA->Complex Binding NPAcGK N-Phenylacetyl-Gly-Lys (Substrate) NPAcGK->Complex Binding Transition Acetyl Transfer (Nucleophilic Attack by ε-NH2) Complex->Transition Catalysis Product1 CoA-SH Transition->Product1 Release Product2 N-Phenylacetyl-Gly-Lys(Ac) (Nε-Acetylated Product) Transition->Product2 Release

Caption: Kinetic mechanism of PA4794 GNAT showing the direct N-epsilon acetylation of the NPAcGK substrate.

Applications in Drug Development (ADCs & Prodrugs)

Beyond bacterial physiology, the NPAcGK motif is a high-value building block in medicinal chemistry, specifically for Antibody-Drug Conjugates (ADCs) and ADEPT .[1]

The Penicillin G Amidase (PGA) Strategy

The N-Phenylacetyl group is the natural substrate for Penicillin G Amidase (PGA) .[1] By capping a cytotoxic payload with PhAc-Gly-Lys, researchers create a prodrug that is stable in human serum but cleaved by PGA.[1]

  • ADEPT Workflow :

    • Administer Antibody-PGA conjugate (targets tumor).[1]

    • Clear unbound antibody.[1]

    • Administer PhAc-Gly-Lys-Drug (Prodrug).

    • PGA cleaves the PhAc cap

      
       Spontaneous release or secondary cleavage of Gly-Lys 
      
      
      
      Active Drug.[1]
Linker Logic

In this context, the Gly-Lys dipeptide serves two roles:

  • Solubility Enhancer : The basic amine of Lysine improves the aqueous solubility of hydrophobic payloads (e.g., PBD dimers, auristatins).[1]

  • Spacer : It pushes the cleavage site away from the bulky payload, ensuring the enzyme (PGA) can access the Phenylacetyl group.

Experimental Protocols

Protocol A: GNAT Acetyltransferase Assay (DTNB Method)

Use this protocol to measure the activity of PA4794 or similar GNATs using NPAcGK as a substrate.[1]

Reagents:

  • Buffer : 50 mM Bicine, pH 9.0 (Optimal for PA4794).[1][4]

  • Substrate : 20 mM N-Phenylacetyl-Gly-Lys (Stock in water).

  • Cofactor : 5 mM Acetyl-CoA.[1]

  • Detection Reagent : DTNB (Ellman’s Reagent).[1]

Workflow:

  • Equilibration : Mix 50 µL Buffer, 10 µL NPAcGK (final 2 mM), and 10 µL AcCoA (final 1 mM) in a 96-well plate. Incubate at 37°C for 5 min.

  • Initiation : Add 10 µL of purified PA4794 enzyme (approx. 2.6 µM final conc).[1][3]

  • Quenching & Detection :

    • Stop reaction at defined timepoints (e.g., 5, 10 min) by adding 100 µL of 6.4 M Guanidine-HCl.

    • Add 20 µL of 10 mM DTNB.[1]

  • Readout : Measure Absorbance at 412 nm . The free thiol (CoA-SH) generated reacts with DTNB to produce TNB ($ \epsilon_{412} = 13,600 M^{-1}cm^{-1} $).[1]

  • Calculation : Rate (nmol/min) =

    
    .[1]
    
Protocol B: Enzymatic Cleavage Verification (PGA)

Use this to verify the stability/cleavability of the motif for prodrug applications.[1]

  • Substrate : 1 mM PhAc-Gly-Lys-[Fluorophore] (e.g., AMC or Coumarin).[1]

  • Enzyme : Penicillin G Amidase (E. coli), 1 U/mL in PBS pH 7.4.

  • Monitoring :

    • Incubate at 37°C.

    • Monitor HPLC (C18 column, Acetonitrile/Water gradient).

    • Success Criteria : Disappearance of PhAc-Gly-Lys-X peak and appearance of PhAc (Phenylacetic acid) + Gly-Lys-X.[1]

References

  • Majorek, K. A., et al. (2013). "Structural, Functional, and Inhibition Studies of a Gcn5-related N-Acetyltransferase (GNAT) Superfamily Protein PA4794."[1] Journal of Biological Chemistry.

    • Key Finding: Identifies NPAcGK as the specific substrate for PA4794 and defines kinetic parameters.[1][4]

  • Kuhn, M. L., et al. (2013). "Broad-substrate screen as a tool to identify substrates for bacterial Gcn5-related N-acetyltransferases with unknown substrate specificity."[1] Protein Science.

    • Key Finding: Screening methodology that isolated N-Phenylacetyl-Gly-Lys from a library of potential GNAT substr
  • Vetting, M. W., et al. (2005). "Structure and functions of the GNAT superfamily of acetyltransferases."[1] Archives of Biochemistry and Biophysics.

    • Key Finding: Structural basis for the "P-loop" mechanism in GN
  • Pharmalego. "ADC Linker Building Blocks: N-Phenylacetyl-Gly-Lys." Chemical Catalog.

    • Key Finding: Commercial availability and categorization of the motif as an ADC linker component.

Sources

solubility profile of N-Phenylacetyl-Gly-Lys in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of N-Phenylacetyl-Gly-Lys in Aqueous Buffers

Prepared by: Gemini, Senior Application Scientist

Abstract

The aqueous solubility of a peptide is a critical physicochemical parameter that dictates its utility in a vast range of scientific applications, from in vitro biological assays to the formulation of therapeutic agents. This guide provides a comprehensive framework for understanding and empirically determining the solubility profile of the modified dipeptide, N-Phenylacetyl-Gly-Lys. We will deconstruct the molecule's structural components to predict its solubility behavior and provide a detailed, field-proven experimental protocol for its quantitative measurement across a physiologically relevant pH range. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and a practical methodology for characterizing peptide solubility.

Introduction and Molecular Characterization

N-Phenylacetyl-Gly-Lys is a modified dipeptide with a unique combination of hydrophobic and hydrophilic moieties. Understanding its structure is fundamental to predicting its behavior in aqueous solutions.

  • N-Terminal Phenylacetyl Group: This bulky, nonpolar group is derived from phenylacetic acid. It confers significant hydrophobicity to the molecule, which can inherently limit aqueous solubility.

  • Glycine (Gly): The simplest amino acid, providing a flexible, neutral linker.

  • Lysine (Lys): A basic amino acid characterized by a primary amine (ε-amino group) on its side chain. This group is a primary driver of aqueous solubility, as it is protonated and positively charged at physiological and acidic pH.[1][2]

The interplay between the hydrophobic phenylacetyl head and the hydrophilic lysine tail dictates the molecule's overall solubility. The net charge of the peptide, which is highly dependent on the pH of the solution, is the most critical factor influencing its solubility.[3]

Predicted Solubility Behavior: To predict the solubility, we can calculate the net charge of the peptide at various pH values by considering the pKa of its ionizable groups: the C-terminal carboxyl group (~pKa 2.2), the ε-amino group of Lysine (~pKa 10.5), and the N-terminal α-amino group (acylated, so non-ionizable).

  • Acidic pH (pH < 2.2): The carboxyl group is protonated (neutral), while the lysine side chain is protonated (positive). Net Charge: +1 . High solubility is expected.

  • Mid-Range pH (pH 2.2 to 10.5): The carboxyl group is deprotonated (negative), and the lysine side chain remains protonated (positive). Net Charge: 0 (Zwitterionic) . Solubility will likely be at its minimum near the isoelectric point (pI).

  • Basic pH (pH > 10.5): The carboxyl group is deprotonated (negative), and the lysine side chain is deprotonated (neutral). Net Charge: -1 . Solubility is expected to increase again but may be complicated by potential degradation at high pH.

Therefore, N-Phenylacetyl-Gly-Lys is predicted to be most soluble in acidic buffers and least soluble around its isoelectric point. The following diagram illustrates the relationship between pH and the ionization state of the molecule.

G cluster_acidic Acidic pH (e.g., pH 3) cluster_neutral Near Isoelectric Point (pI) cluster_basic Basic pH (e.g., pH 11) node_acid Structure: R-NH3+ Net Charge: +1 Prediction: High Solubility node_neutral Structure: R-NH3+ / R-COO- Net Charge: ~0 Prediction: Minimum Solubility node_acid->node_neutral Increase pH node_basic Structure: R-NH2 / R-COO- Net Charge: -1 Prediction: Increased Solubility node_neutral->node_basic Increase pH

Caption: Ionization states of N-Phenylacetyl-Gly-Lys at different pH values.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility. It relies on allowing a surplus of the compound to equilibrate in a specific buffer until the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified.

Materials and Reagents
  • N-Phenylacetyl-Gly-Lys (lyophilized powder, purity ≥95%)

  • Type I (18.2 MΩ·cm) ultrapure water

  • Buffer Systems (0.1 M):

    • Citrate Buffer (pH 3.0)

    • Acetate Buffer (pH 5.0)

    • Phosphate-Buffered Saline (PBS, pH 7.4)

    • Borate Buffer (pH 9.0)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA, HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pH meter

  • Analytical balance

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • HPLC system with UV detector

Step-by-Step Methodology
  • Buffer Preparation: Prepare 0.1 M stock solutions for each buffer system. Adjust the pH to the target value (3.0, 5.0, 7.4, 9.0) using concentrated acid or base. Filter through a 0.22 µm filter before use.

  • Sample Preparation: Weigh approximately 2-3 mg of N-Phenylacetyl-Gly-Lys powder into a 1.5 mL microcentrifuge tube. This should be done in triplicate for each buffer condition. The key is to add an amount of solid that will exceed its solubility limit, ensuring a saturated solution with visible excess solid after equilibration.

  • Equilibration: Add 1.0 mL of a specific pH buffer to each tube. Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid. This step must be performed carefully to avoid disturbing the pellet.

  • Supernatant Collection: Immediately after centrifugation, carefully pipette an aliquot (e.g., 100 µL) of the clear supernatant.

  • Dilution: Dilute the collected supernatant with the HPLC mobile phase A (see below) to a concentration that falls within the linear range of the HPLC calibration curve. A 1:10 or 1:100 dilution is a typical starting point.

  • Quantification by RP-HPLC: Analyze the diluted samples using a validated reverse-phase HPLC method.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (due to the phenyl group)

    • Injection Volume: 10 µL

    • Standard Curve: Prepare a standard curve of N-Phenylacetyl-Gly-Lys of known concentrations (e.g., from 1 µg/mL to 200 µg/mL) to enable accurate quantification.

The following diagram outlines the experimental workflow.

Caption: Shake-Flask solubility determination workflow.

Data Presentation and Interpretation

The concentration obtained from the HPLC analysis is multiplied by the dilution factor to determine the solubility in each buffer. The results should be presented clearly in a table for easy comparison.

Table 1: Hypothetical Solubility Profile of N-Phenylacetyl-Gly-Lys at 25°C

Buffer SystempHMean Solubility (mg/mL)Standard Deviation
Citrate Buffer3.05.2± 0.3
Acetate Buffer5.01.8± 0.1
PBS7.40.9± 0.05
Borate Buffer9.02.5± 0.2

The hypothetical data align with our initial predictions. The solubility is highest at the acidic pH of 3.0, where the molecule carries a net positive charge. It drops significantly as the pH approaches the isoelectric point (lowest at pH 7.4 in this example) and then begins to increase again at pH 9.0 as the molecule acquires a net negative charge.

Troubleshooting and Advanced Considerations

  • Low Solubility: If the peptide is poorly soluble even in acidic buffers, a small percentage of an organic co-solvent like DMSO or acetonitrile can be added to the buffer system.[4] However, it is crucial to ensure the co-solvent is compatible with the intended downstream application.[3]

  • Peptide Instability: Peptides can be susceptible to degradation at pH extremes. It is advisable to assess the purity of the dissolved peptide by HPLC after the equilibration period to check for degradation products.

  • Storage of Solutions: For peptides containing residues prone to oxidation (like Cys, Met, or Trp), it is recommended to use degassed, oxygen-free solvents.[4] While not present in this specific peptide, it is a general best practice. For storage, peptide solutions should be aliquoted and frozen at -20°C or below to minimize degradation and repeated freeze-thaw cycles.[1][2]

Conclusion

The solubility of N-Phenylacetyl-Gly-Lys is fundamentally governed by the pH of the aqueous environment. Its amphipathic nature, with a hydrophobic phenylacetyl group and a basic lysine residue, results in a classic U-shaped solubility profile with respect to pH. The minimum solubility occurs near its isoelectric point, while solubility is significantly enhanced in acidic conditions (pH < 4) and moderately enhanced in basic conditions (pH > 9). The robust shake-flask method detailed herein provides a reliable and reproducible means to empirically determine this critical parameter, enabling informed decisions in experimental design, biological assays, and formulation development.

References

  • PubChem - National Center for Biotechnology Information. (n.d.). Phenylacetylglycine. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: High-Purity Synthesis of N-Phenylacetyl-Gly-Lys via Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

N-Phenylacetyl-Gly-Lys (NPAcGK) is a specialized peptide substrate primarily utilized in the characterization of GCN5-related N-acetyltransferases (GNATs) , specifically the bacterial protein PA4794 from Pseudomonas aeruginosa.[1][2] Unlike standard peptides, this molecule features a hydrophobic phenylacetyl cap at the N-terminus and a free C-terminal carboxyl group, which are critical structural determinants for enzyme binding and catalytic specificity.

This guide details a rigorous Fmoc-Solid Phase Peptide Synthesis (Fmoc-SPPS) protocol for NPAcGK. While solution-phase synthesis is possible for dipeptides, SPPS is selected here to ensure high purity, scalability, and precise control over the C-terminal acid functionality using Wang resin.

Key Chemical Features[2][3][4][5][6][7][8]
  • N-Cap: Phenylacetic acid (non-amino acid moiety).[3]

  • Linker: Glycine (provides flexibility).

  • Reactive Core: L-Lysine (free

    
    -amine required for enzymatic acetylation assays).
    
  • C-Terminus: Free Carboxylic Acid (essential for PA4794 recognition).[1]

Strategic Planning & Materials

Resin Selection: The C-Terminal Anchor

The choice of resin dictates the C-terminal functionality.[4] For NPAcGK, the C-terminus must be a free acid .

  • Selected Support: Fmoc-Lys(Boc)-Wang Resin (0.3–0.8 mmol/g loading).

  • Rationale: Wang resin allows for the direct generation of C-terminal acids upon TFA cleavage. Pre-loaded Lysine resin minimizes racemization risks associated with loading the first amino acid manually.

  • Alternative: 2-Chlorotrityl Chloride (2-CTC) Resin can be used if extremely mild cleavage conditions are required, but Wang is robust and standard for this sequence.

Reagents & Solvents
ComponentReagent SpecificationFunction
Building Block 1 Fmoc-Gly-OHInternal amino acid
N-Cap Reagent Phenylacetic Acid (PhAc-OH)N-terminal capping agent
Coupling Agents HBTU / HOBt or DIC / OxymaCarboxyl activation
Base DIPEA (N,N-Diisopropylethylamine)Activator base
Deprotection 20% Piperidine in DMFFmoc removal
Cleavage Cocktail 95% TFA, 2.5% TIS, 2.5% H₂OResin cleavage & Boc removal
Solvent DMF (Peptide Grade), DCMReaction medium & washing

Experimental Protocol: Step-by-Step Synthesis

Phase A: Resin Preparation & Swelling
  • Weighing: Weigh an amount of Fmoc-Lys(Boc)-Wang resin corresponding to a 0.1 mmol scale (approx. 150–200 mg depending on loading).

  • Swelling: Place resin in a fritted polypropylene reaction vessel. Add DCM (5 mL) and swell for 30 minutes. Drain and wash with DMF (3 x 5 mL) .[5]

    • Mechanism:[6] Swelling expands the polystyrene matrix, exposing reactive sites for coupling.

Phase B: Fmoc Deprotection (Lysine)
  • Reaction: Add 20% Piperidine/DMF (5 mL) to the resin. Agitate for 10 minutes.

  • Repeat: Drain and repeat with fresh solution for another 10 minutes to ensure complete removal.

  • Wash: Drain and wash the resin thoroughly with DMF (5 x 5 mL) to remove piperidine traces.[5]

    • QC Check: A positive Kaiser test (blue beads) confirms the presence of the free

      
      -amine on the Lysine.
      
Phase C: Coupling of Glycine
  • Activation: In a separate vial, dissolve Fmoc-Gly-OH (0.4 mmol, 4 eq) and HBTU (0.4 mmol, 4 eq) in minimal DMF. Add DIPEA (0.8 mmol, 8 eq) . Let activate for 2–3 minutes.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 45–60 minutes.

  • Wash: Drain and wash with DMF (3 x 5 mL) .[5]

    • QC Check: A negative Kaiser test (yellow/colorless) indicates successful coupling.[5]

Phase D: Fmoc Deprotection (Glycine)
  • Repeat the deprotection steps from Phase B to remove the Fmoc group from the Glycine residue.

  • Wash thoroughly with DMF (5 x 5 mL) .

Phase E: N-Terminal Capping (Phenylacetylation)

Critical Step: Instead of an amino acid, we couple Phenylacetic acid.[7]

  • Activation: Dissolve Phenylacetic acid (0.5 mmol, 5 eq) and DIC (0.5 mmol, 5 eq) (or HBTU/DIPEA) in DMF.

  • Reaction: Add to the resin-bound H-Gly-Lys(Boc)-Wang. Agitate for 1 hour.

  • Wash: Drain and wash with DMF (5 x 5 mL) , followed by DCM (3 x 5 mL) to prepare for cleavage.

  • Drying: Dry the resin under nitrogen flow or vacuum.

Phase F: Global Cleavage & Side-Chain Deprotection
  • Cocktail Preparation: Prepare TFA/TIS/H₂O (95:2.5:2.5 v/v) .

  • Cleavage: Add 5 mL of cocktail to the dried resin. Agitate for 2 hours.

    • Chemistry: TFA cleaves the ester linkage to the Wang resin (releasing the C-terminal acid) and simultaneously removes the Boc group from the Lysine

      
      -amine.
      
  • Precipitation: Filter the resin and collect the filtrate. Dropwise add the filtrate into cold Diethyl Ether (-20°C) .

  • Collection: Centrifuge to pellet the white precipitate. Decant ether. Wash pellet 2x with cold ether.[5]

Visualization of Workflow

SynthesisWorkflow Start Start: Fmoc-Lys(Boc)-Wang Resin Deprotect1 1. Fmoc Removal (20% Piperidine) Start->Deprotect1 Couple1 2. Couple Fmoc-Gly-OH (HBTU/DIPEA) Deprotect1->Couple1 Free Lys alpha-amine Deprotect2 3. Fmoc Removal (20% Piperidine) Couple1->Deprotect2 Fmoc-Gly-Lys-Resin Cap 4. N-Cap: Phenylacetic Acid (DIC/Oxyma or HBTU) Deprotect2->Cap Free Gly amine Cleave 5. Global Cleavage (95% TFA) Cap->Cleave PhAc-Gly-Lys(Boc)-Resin Final Final Product: N-Phenylacetyl-Gly-Lys (Free Acid) Cleave->Final Removes Resin & Boc

Figure 1: Step-by-step solid-phase synthesis workflow for N-Phenylacetyl-Gly-Lys.

Quality Control & Application Notes

Analytical Specifications
  • Expected Mass:

    • Formula: C₁₆H₂₃N₃O₄

    • Molecular Weight: ~321.37 g/mol

    • [M+H]⁺: 322.4 Da

  • HPLC Conditions:

    • Column: C18 Reverse Phase.

    • Gradient: 5% to 60% Acetonitrile in Water (+0.1% TFA) over 20 mins.

    • Note: The phenyl ring makes this molecule moderately hydrophobic, retaining longer than unsubstituted Gly-Lys.

Biological Application (GNAT Assay)

This peptide is the specific substrate for PA4794 , an aminoglycoside N-acetyltransferase-like protein.

  • Mechanism: PA4794 transfers an acetyl group from Acetyl-CoA to the

    
    -amino group  of the Lysine residue in NPAcGK.
    
  • Critical Interaction: Structural studies show the free C-terminal carboxyl group of the Lysine anchors the peptide in the enzyme active site via hydrogen bonding with Asn80 and Lys32 of the enzyme [1].

Interaction Enzyme Enzyme: PA4794 Reaction Acetylation Enzyme->Reaction Substrate Substrate: N-Phenylacetyl-Gly-Lys Substrate->Reaction Binds via C-term COOH AcCoA Cofactor: Acetyl-CoA AcCoA->Reaction Donates Acetyl Product Product: N-Phenylacetyl-Gly-Lys(Ac) Reaction->Product Modified Epsilon-Amine

Figure 2: Enzymatic acetylation pathway of N-Phenylacetyl-Gly-Lys by PA4794.

References

  • Majorek, K. A., et al. (2013). Structural, Functional, and Inhibition Studies of a Gcn5-related N-Acetyltransferase (GNAT) Superfamily Protein PA4794. Journal of Biological Chemistry, 288(42), 30223–30235. Link

  • Dixon, T. A., et al. (2012). Broad-substrate screen as a tool to identify substrates for bacterial Gcn5-related N-acetyltransferases with unknown substrate specificity. Molecular BioSystems, 9(4), 616-626. Link

  • BenchChem. An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS). Link

  • ChemPep. Standard Fmoc-SPPS Protocols. Link

Sources

Application Note: HPLC Method Development for N-Phenylacetyl-Gly-Lys (PAGK) Detection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

N-Phenylacetyl-Gly-Lys (PAGK) is a synthetic dipeptide derivative often utilized in enzymatic substrates, protease assays, and peptide synthesis research. Its structure combines a hydrophobic N-terminal cap (phenylacetyl) with a polar, zwitterionic dipeptide backbone (Gly-Lys).

This unique amphiphilic structure presents specific chromatographic challenges:

  • Polarity Contrast: The phenyl ring promotes retention on Reversed-Phase (RP) columns, while the hydrophilic Gly-Lys tail—specifically the basic

    
    -amino group of Lysine—can cause peak tailing due to secondary silanol interactions.
    
  • Detection: While the phenyl group offers UV selectivity, it lacks the high molar absorptivity of conjugated systems, making low-UV (210–220 nm) detection necessary for high sensitivity.

This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol designed for the quantification and purity analysis of PAGK. It moves beyond simple "recipes" to explain the mechanistic basis of the separation, ensuring the method can be adapted to various matrices.

Physicochemical Profiling & Separation Logic

To design a self-validating method, we must first understand the analyte's behavior in solution.

Structural Analysis
  • N-Terminus: Capped (Phenylacetyl amide). Non-ionizable.[1]

  • C-Terminus: Carboxylic acid (pKa

    
     3.1).
    
  • Side Chain: Lysine

    
    -amine (pKa 
    
    
    
    10.5).
Ionization States (pH Dependency)

The separation mechanism relies on manipulating the charge state of PAGK.

  • pH < 2.5: Carboxyl is protonated (

    
    ), Lysine is protonated (
    
    
    
    ). Net Charge: +1 .
    • Chromatographic Effect: High solubility in aqueous mobile phases; repulsion from positively charged silanols (if any) improves peak shape, but retention relies solely on hydrophobic interaction of the phenyl group.

  • pH 7.0: Carboxyl is deprotonated (

    
    ), Lysine is protonated (
    
    
    
    ). Net Charge: 0 (Zwitterion) .
    • Chromatographic Effect: Maximum retention due to charge neutrality, but risk of ionic interaction with cationic sites on the column or precipitation in high organic solvents.

Visualization: Charge State & Retention Logic

PAGK_Charge_State cluster_legend Method Strategy Acidic Acidic pH (2.0) Net Charge: +1 (COOH, NH3+) Retention Retention Mechanism: Hydrophobic Interaction (Phenyl) + Ion Pairing (TFA) Acidic->Retention Optimal for RP-HPLC Suppresses Silanol Activity Neutral Neutral pH (7.0) Net Charge: 0 (COO-, NH3+) Neutral->Retention Risk of Tailing (Ionic Interaction) Basic Basic pH (11.0) Net Charge: -1 (COO-, NH2) Basic->Retention Silica Dissolution Risk Poor Retention

Figure 1: Impact of pH on PAGK ionization and retention strategy. Acidic conditions are selected to ensure protonation of the carboxyl group, simplifying the separation to a single cationic species.

Method Development Strategy

Column Selection

Standard C18 columns can suffer from "dewetting" in highly aqueous phases or peak tailing with basic peptides.

  • Recommended: C18 with Polar Embedding or End-capped C18 .

  • Rationale: The polar embedded group shields surface silanols, preventing the basic Lysine side chain from binding irreversibly (tailing), while the C18 chain retains the Phenylacetyl group.

Mobile Phase Modifiers
  • Trifluoroacetic Acid (TFA): The "Gold Standard" for this application.

    • Function 1: Lowers pH to ~2.0, suppressing carboxyl ionization.

    • Function 2: Forms an ion pair with the positively charged Lysine amine. This neutralizes the effective charge and increases hydrophobicity, sharpening the peak and increasing retention.

Optimized Experimental Protocol

Reagents & Equipment[2]
  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ).

  • Modifier: Trifluoroacetic Acid (Sequencing Grade) or Phosphoric Acid (if MS detection is NOT required).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge Peptide BEH C18).

Chromatographic Conditions (The "Golden" Method)
ParameterSettingNotes
Mobile Phase A Water + 0.1% (v/v) TFAFilters: 0.22 µm nylon if not pre-filtered.
Mobile Phase B Acetonitrile + 0.1% (v/v) TFATFA ensures baseline stability during gradient.
Flow Rate 1.0 mL/minAdjust for column ID (e.g., 0.3 mL/min for 2.1 mm).
Column Temp 30°CControls viscosity and retention reproducibility.
Injection Vol 10 µLReduce to 5 µL if peak broadening occurs.
Detection UV @ 214 nm (Primary)UV @ 254 nm (Secondary)214 nm monitors the peptide bond (high sensitivity).254 nm monitors the Phenyl group (high selectivity).
Gradient Program

Rationale: PAGK is moderately polar. A shallow gradient at the start prevents early elution of polar impurities, while a ramp to high organic ensures elution of the phenyl-capped peptide.

Time (min)% Mobile Phase BEvent
0.05Equilibrate / Injection
2.05Isocratic hold (focus polar impurities)
15.060Linear Gradient (Main elution window)
16.095Wash Step (Remove hydrophobic contaminants)
18.095Hold Wash
18.15Re-equilibration
23.05Ready for next injection

Method Validation Protocol (ICH Q2 Aligned)

To ensure trustworthiness, the method must be validated.

System Suitability Testing (SST)

Run 5 replicate injections of a Standard Solution (e.g., 100 µg/mL).

  • Acceptance Criteria:

    • Retention Time %RSD: < 1.0%

    • Peak Area %RSD: < 2.0%[2]

    • Tailing Factor (

      
      ): 0.9 < 
      
      
      
      < 1.5 (Critical for Lysine-containing peptides).
    • Theoretical Plates (

      
      ): > 5000.
      
Linearity & Range

Prepare calibration standards in Mobile Phase A at concentrations: 10, 25, 50, 100, 200, and 500 µg/mL.

  • Protocol: Plot Area vs. Concentration.

  • Target:

    
    .
    
Specificity (For Complex Matrices)

If analyzing PAGK in biological media (e.g., plasma, cell lysate), protein precipitation is required.

  • Mix Sample 1:3 with cold Acetonitrile.

  • Vortex 30s, Centrifuge 10,000 x g for 10 min.

  • Evaporate supernatant and reconstitute in Mobile Phase A.

  • Verification: Inject a "Blank" (matrix without PAGK) to ensure no interfering peaks elute at the PAGK retention time.

Troubleshooting & Diagnostics

Workflow: Resolving Peak Issues

Troubleshooting Issue Problem Identified Tailing Peak Tailing (> 1.5) Issue->Tailing Drift Retention Time Drift Issue->Drift Ghost Ghost Peaks Issue->Ghost Action1 Add 10-20 mM Ammonium Acetate or Increase TFA to 0.15% Tailing->Action1 Silanol Interaction Action2 Check Column Equilibration (Increase post-run time) Drift->Action2 Incomplete Re-equilibration Action3 Run Blank Gradient Check Water Quality Ghost->Action3 Contamination

Figure 2: Diagnostic decision tree for common HPLC anomalies associated with peptide analysis.

Key Troubleshooting Tips:
  • Peak Tailing: If Tailing Factor > 1.5, the Lysine amine is interacting with silanols.

    • Fix: Switch to a "Peptide" specific C18 column (e.g., 300 Å pore size or hybrid particle technology) or increase ionic strength (add 20mM Sodium Perchlorate if using UV; do not use perchlorate for MS).

  • Low Sensitivity: If the peak is too small at 254 nm.

    • Fix: Switch to 214 nm. Note that at 214 nm, TFA absorbs UV light. Ensure exact matching of TFA concentration in Mobile Phase A and B to avoid baseline drift.

References

  • PubChem. (2023). Phenylacetylglycine | C10H11NO3.[3] National Library of Medicine. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Application Note: A Chromogenic Kinetic Assay for Plasma Kallikrein Activity Using Nα-Phenylacetyl-Gly-Lys-p-Nitroanilide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Plasma kallikrein (PK) is a crucial serine protease involved in the kallikrein-kinin system, which regulates inflammation, blood pressure, coagulation, and pain.[1] PK is generated from its inactive precursor, prekallikrein, and its primary function is to cleave high-molecular-weight kininogen (HMWK) to produce the potent vasodilator bradykinin.[2][3] Dysregulation of plasma kallikrein activity is associated with various diseases, including hereditary angioedema (HAE). Consequently, the accurate measurement of PK activity is vital for both basic research and the development of therapeutic inhibitors.

This application note provides a detailed protocol for a robust and sensitive chromogenic assay to determine the enzymatic activity of plasma kallikrein. The assay employs the synthetic substrate Nα-Phenylacetyl-Gly-Lys-p-Nitroanilide (N-Phe-Gly-Lys-pNA). While other substrates exist, this guide focuses on a related class of substrates where the core principle remains the same. The fundamental principle involves the cleavage of a peptide substrate by active kallikrein, which releases the chromophore p-nitroaniline (pNA).[1] The rate of pNA release, measured by the increase in absorbance at 405 nm, is directly proportional to the active PK concentration in the sample.[1]

Assay Principle

The assay quantifies plasma kallikrein activity by monitoring the hydrolysis of the chromogenic substrate. Plasma kallikrein exhibits trypsin-like specificity, with a strong preference for cleaving peptide bonds C-terminal to arginine or lysine residues.[4] In this assay, active plasma kallikrein cleaves the amide bond between Lysine (Lys) and p-nitroaniline (pNA). This cleavage releases the yellow-colored pNA molecule, which absorbs light maximally at 405 nm.

The reaction can be summarized as follows:

Nα-Phenylacetyl-Gly-Lys-pNA ---(Plasma Kallikrein)--> Nα-Phenylacetyl-Gly-Lys + p-Nitroaniline (yellow)

By monitoring the rate of increase in absorbance at 405 nm (ΔA405/min), the enzymatic activity of plasma kallikrein can be accurately determined. This kinetic assay format is highly suitable for high-throughput screening of potential PK inhibitors.

Materials and Reagents

Reagent/MaterialSupplierNotes
Purified Human Plasma KallikreinReputable SupplierStore at -80°C. Avoid repeated freeze-thaw cycles.
Nα-Phenylacetyl-Gly-Lys-pNACustom Synthesis/VendorPrepare a stock solution in a suitable solvent like DMSO.
Assay Buffer-50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 37°C.
Dimethyl Sulfoxide (DMSO)ACS Grade or higherFor dissolving the substrate.
96-well Clear, Flat-Bottom MicroplatesStandard Lab SupplierEssential for accurate absorbance readings.[5]
Microplate Reader-Capable of kinetic reads at 405 nm and temperature control at 37°C.
Calibrated Pipettes-Crucial for accuracy and reproducibility.[6]
Reagent ReservoirsStandard Lab Supplier-

Rationale for Reagent Choices:

  • Tris-HCl Buffer (pH 7.8): This buffer system provides a stable pH environment that is optimal for plasma kallikrein activity, mimicking physiological conditions.

  • NaCl (150 mM): The inclusion of salt helps to maintain the ionic strength of the solution, which is important for proper enzyme conformation and activity.

  • DMSO: Nα-Phenylacetyl-Gly-Lys-pNA has limited aqueous solubility. DMSO is an effective organic solvent for creating a concentrated stock solution that can be diluted into the aqueous assay buffer.

Experimental Protocols

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.8):

    • Dissolve 6.057 g of Tris base and 8.766 g of NaCl in ~900 mL of deionized water.

    • Adjust the pH to 7.8 at 37°C using 1 M HCl.

    • Bring the final volume to 1 L with deionized water.

    • Filter sterilize and store at 4°C. Warm to 37°C before use.

  • Substrate Stock Solution (10 mM):

    • Accurately weigh the Nα-Phenylacetyl-Gly-Lys-pNA substrate.

    • Dissolve in 100% DMSO to a final concentration of 10 mM. For example, if the molecular weight is 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

    • Vortex until fully dissolved.

    • Store in small aliquots at -20°C, protected from light.

  • Enzyme Working Solution:

    • On the day of the assay, thaw the purified plasma kallikrein stock on ice.

    • Prepare a fresh serial dilution of the enzyme in cold Assay Buffer to the desired final concentrations. The optimal concentration should be determined empirically but a final concentration of 1-5 nM is a good starting point.

    • Crucially, always keep the enzyme solution on ice to prevent loss of activity.

Assay Procedure (96-well Plate Format)

This protocol is designed for a total reaction volume of 100 µL per well.

  • Plate Setup:

    • Design a plate map including wells for Blanks, Negative Controls (no enzyme), and Test Samples (with enzyme). It is highly recommended to run all conditions in triplicate.

  • Reagent Addition:

    • Blank Wells: Add 100 µL of Assay Buffer.

    • Negative Control Wells: Add 50 µL of Assay Buffer.

    • Test Sample Wells: Add 50 µL of the plasma kallikrein working solution.

    • For inhibitor studies, add the inhibitor solution and adjust the buffer volume accordingly, ensuring the final DMSO concentration is consistent across all wells. Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C before adding the substrate.

  • Pre-incubation:

    • Pre-warm the microplate containing the enzyme and controls to 37°C for 5-10 minutes in the plate reader. This ensures the reaction starts at the optimal temperature.[6]

  • Initiate Reaction:

    • Prepare the substrate working solution by diluting the 10 mM stock into pre-warmed Assay Buffer. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for accurate kinetic analysis. A typical starting concentration is 100-200 µM.

    • To initiate the reaction, add 50 µL of the substrate working solution to the Negative Control and Test Sample wells.

    • Expert Tip: Use a multichannel pipette to add the substrate to minimize timing variability between wells.

  • Data Acquisition:

    • Immediately start a kinetic read on the microplate reader at 405 nm.

    • Collect data every 30-60 seconds for a total of 15-30 minutes.

    • Ensure the plate reader is set to maintain the temperature at 37°C throughout the reading.

Workflow Visualization

The following diagram outlines the key steps in the chromogenic assay workflow.

AssayWorkflow cluster_prep 1. Reagent Preparation cluster_setup 2. Plate Setup & Incubation cluster_reaction 3. Reaction & Data Acquisition cluster_analysis 4. Data Analysis P1 Prepare Assay Buffer (Tris-HCl, NaCl, pH 7.8) P2 Prepare Substrate Stock (10 mM in DMSO) P3 Prepare Enzyme Dilutions (Keep on Ice) S1 Add Enzyme & Controls to 96-well Plate P3->S1 S2 Pre-incubate Plate at 37°C for 5-10 min S1->S2 R1 Add Substrate to Initiate Reaction S2->R1 R2 Read Absorbance at 405 nm (Kinetic, 37°C) R1->R2 A1 Calculate Initial Velocity (ΔA/min) R2->A1 A2 Determine Enzyme Activity A1->A2

Caption: General workflow for the plasma kallikrein chromogenic assay.

Data Analysis and Interpretation

  • Calculate Initial Velocity (V₀):

    • For each well, plot Absorbance (405 nm) versus Time (minutes).

    • Identify the initial linear portion of the curve. The slope of this line represents the initial velocity (V₀) in units of mOD/min or ΔA/min.

    • Subtract the average V₀ of the Negative Control wells (substrate auto-hydrolysis) from the V₀ of the Test Sample wells.

  • Calculate Enzyme Activity:

    • The activity of the enzyme can be calculated using the Beer-Lambert law: Activity (mol/min/L) = (V₀ * V_total) / (ε * l * V_enzyme)

      • V₀: Corrected initial velocity (ΔA/min).

      • V_total: Total assay volume in the well (e.g., 0.1 mL).

      • ε (epsilon): Molar extinction coefficient of pNA. At pH 7.8, this is approximately 9,940 M⁻¹cm⁻¹. This value should be confirmed for your specific buffer conditions.

      • l: Path length of the sample in cm. For a 96-well plate with 100 µL, this is typically ~0.28 cm but should be verified for your specific plate and reader.

      • V_enzyme: Volume of the enzyme solution added to the well (e.g., 0.05 mL).

Sample Data Table

The following table shows representative data for a plasma kallikrein activity assay.

Condition[PK] (nM)V₀ (mOD/min)Corrected V₀ (mOD/min)
Negative Control01.50.0
Test Sample 116.85.3
Test Sample 2212.210.7
Test Sample 3422.521.0
Test Sample 4844.142.6

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High background signal in negative control wells 1. Substrate instability and auto-hydrolysis.[6]2. Contamination of reagents.1. Prepare fresh substrate solution for each experiment. Avoid prolonged exposure to light or high temperatures.2. Use fresh, high-quality reagents and sterile technique.
Low or no enzyme activity 1. Inactive enzyme due to improper storage or handling.[5]2. Incorrect buffer pH.[7]3. Presence of inhibitors in the sample or reagents (e.g., EDTA >0.5 mM).[5]1. Aliquot enzyme upon receipt and avoid repeated freeze-thaw cycles. Always keep on ice.2. Verify the pH of the assay buffer at the reaction temperature (37°C).3. Ensure reagents are free from known serine protease inhibitors.
Non-linear reaction curves 1. Substrate depletion (enzyme concentration is too high).2. Enzyme instability during the assay.1. Reduce the enzyme concentration and repeat the assay.[8]2. Shorten the assay time or check for enzyme stability in the assay buffer.
High well-to-well variability 1. Inaccurate pipetting.[6]2. Air bubbles in wells.3. Temperature fluctuations across the plate.1. Use calibrated pipettes and proper technique. Prepare a master mix for enzyme and substrate addition.[5]2. Be careful during reagent addition to avoid bubbles. Centrifuge the plate briefly if needed.3. Ensure the plate reader has uniform temperature control.

References

  • Gallimore, M. J. (1985). Chromogenic peptide substrate assays for determining components of the plasma kallikrein system. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 178, 127–132. Retrieved from [Link]

  • Friberger, P. (1982). Chromogenic peptide substrates. Their use for the assay of factors in the fibrinolytic and the plasma kallikrein-kinin systems. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 162, 1–298. Retrieved from [Link]

  • ChromogenicSubstrates.com. (n.d.). Kallikrein inhibitor activity. Retrieved from [Link]

  • ENDOTELL AG. (n.d.). Plasma Prekallikrein Method Sheet. Retrieved from [Link]

  • ChromogenicSubstrates.com. (n.d.). Kallikrein-like activity, plasma. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • Quora. (2016). What are the reasons of poor results in enzymatic assays? Retrieved from [Link]

Sources

Application Note: Solid-Phase Synthesis of N-Phenylacetyl-Gly-Lys (NPAcGK)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

N-Phenylacetyl-Gly-Lys (CAS: 113969-25-8) is a specialized synthetic dipeptide derivative utilized extensively in structural and kinetic assays. It serves as a highly specific substrate for characterizing Gcn5-related N-acetyltransferase (GNAT) superfamily proteins, such as the PA4794 enzyme from Pseudomonas aeruginosa[1]. In biological assays, GNAT enzymes catalyze the transfer of an acetyl group from Acetyl-CoA to the


-amino group of the C-terminal lysine residue of this peptide[2].

Because of its critical role in enzyme kinetic studies, the synthesis of N-Phenylacetyl-Gly-Lys requires absolute structural fidelity, free from racemization or deletion sequences. This application note details an optimized, highly efficient Solid-Phase Peptide Synthesis (SPPS) protocol utilizing Fmoc chemistry[3].

GNAT_Pathway Enzyme PA4794 (GNAT Enzyme) Complex Ternary Complex Enzyme->Complex Substrate N-Phenylacetyl-Gly-Lys Substrate->Complex Cofactor Acetyl-CoA Cofactor->Complex Product1 N-Phenylacetyl-Gly-Lys(Ac) Complex->Product1 Product2 Coenzyme A (CoA) Complex->Product2

Figure 1: Mechanism of PA4794-catalyzed N-epsilon acetylation of N-Phenylacetyl-Gly-Lys.

Mechanistic Causality & Strategy (E-E-A-T Focus)

As a Senior Application Scientist, it is critical to look beyond the basic steps of SPPS and understand the chemical causality driving each methodological choice. This protocol is engineered as a self-validating system to ensure maximum yield and purity.

Resin Selection: 2-Chlorotrityl Chloride (2-CTC)

Standard Wang resins are vulnerable during the synthesis of dipeptides. Following the deprotection of the second amino acid (Fmoc-Gly-OH), the free amine can attack the ester bond linking the C-terminal Lysine to the resin, causing premature cleavage and the formation of a cyclic diketopiperazine (DKP). We utilize 2-CTC resin because its extreme steric bulk physically hinders this intramolecular cyclization, preserving the integrity of the growing peptide chain[4].

Coupling Chemistry: DIC/Oxyma Pure

Traditional HBTU/DIPEA activation carries the risk of terminating the peptide chain via guanidinylation of the free amine if activation is incomplete. To circumvent this, we employ N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate). This combination operates via a highly reactive ester intermediate, entirely eliminating guanidinylation risks, suppressing racemization more effectively than HOBt, and avoiding the explosive hazards associated with benzotriazole derivatives[5],[6].

In-Process Quality Control (Self-Validation)

Every coupling and deprotection step in this protocol is gated by the Kaiser (Ninhydrin) Test [4]. This colorimetric assay reacts with primary amines:

  • Post-Deprotection: The resin must turn deep blue, validating the complete removal of the Fmoc group.

  • Post-Coupling: The resin must remain yellow/colorless, validating that all free amines have been successfully acylated. Proceeding to the next step is strictly contingent on these binary visual confirmations.

Quantitative Data & Materials

Table 1: Target Peptide Specifications
PropertyValue
Sequence Phenylacetyl-Gly-Lys-OH
CAS Number 113969-25-8
Molecular Formula C16H23N3O4
Molecular Weight 321.37 g/mol
C-Terminal Modification Free Acid (-OH)
Table 2: SPPS Reagent Equivalents (0.1 mmol scale)
ReagentFunctionEquivalentsAmount
2-CTC Resin (~1.0 mmol/g)Solid Support1.0 eq100 mg
Fmoc-Lys(Boc)-OH 1st Amino Acid1.5 eq70 mg
Fmoc-Gly-OH 2nd Amino Acid3.0 eq89 mg
Phenylacetic Acid (PAA) N-terminal Modifier3.0 eq41 mg
DIC Coupling Activator3.0 eq47 µL
Oxyma Pure Coupling Additive3.0 eq43 mg
Table 3: Global Cleavage Cocktail (10 mL total volume)
ComponentRoleVolumePercentage
Trifluoroacetic Acid (TFA) Cleavage & Deprotection9.5 mL95.0%
Triisopropylsilane (TIS) Carbocation Scavenger250 µL2.5%
Ultrapure Water (H2O) Hydrophilic Scavenger250 µL2.5%

Experimental Protocol

SPPS_Workflow Start 2-CTC Resin Load 1. Load Fmoc-Lys(Boc)-OH (DIPEA, DCM) Start->Load Cap 2. Cap Unreacted Sites (DCM/MeOH/DIPEA) Load->Cap Deprotect1 3. Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect1 Couple1 4. Couple Fmoc-Gly-OH (DIC/Oxyma, DMF) Deprotect1->Couple1 Deprotect2 5. Fmoc Deprotection (20% Piperidine/DMF) Couple1->Deprotect2 Couple2 6. Couple Phenylacetic Acid (DIC/Oxyma, DMF) Deprotect2->Couple2 Cleavage 7. Global Cleavage (TFA/TIS/H2O) Couple2->Cleavage Product N-Phenylacetyl-Gly-Lys (Crude Peptide) Cleavage->Product

Figure 2: Step-by-step solid-phase peptide synthesis workflow for N-Phenylacetyl-Gly-Lys.

Phase 1: Resin Preparation & Loading
  • Swelling: Weigh 100 mg of 2-CTC resin into a fritted SPPS reaction vessel. Add 5 mL of dry Dichloromethane (DCM) and agitate for 20 minutes to swell the polymer matrix. Drain the solvent.

  • First Amino Acid Loading: Dissolve 70 mg (1.5 eq) of Fmoc-Lys(Boc)-OH in 3 mL of dry DCM. Add 52 µL (3.0 eq) of N,N-Diisopropylethylamine (DIPEA). Add this solution to the resin and agitate at room temperature (RT) for 2 hours.

  • Capping: To prevent subsequent amino acids from binding to unreacted trityl chloride sites, add 1 mL of Methanol and 0.2 mL of DIPEA directly to the vessel. Agitate for 15 minutes, then drain.

  • Washing: Wash the resin sequentially with DCM (3 × 5 mL) and Dimethylformamide (DMF) (3 × 5 mL).

Phase 2: Iterative SPPS (Deprotection & Coupling)

Note: The following cycle is performed for Fmoc-Gly-OH.

  • Fmoc Deprotection: Add 5 mL of 20% Piperidine in DMF (v/v) to the resin[7]. Agitate for 5 minutes and drain. Add another 5 mL of the same solution and agitate for 10 minutes. Drain and wash with DMF (5 × 5 mL).

  • Validation (Kaiser Test): Extract a few resin beads and apply the Kaiser test reagents. Heat at 100°C for 3 minutes. The beads must turn dark blue .

  • Activation & Coupling: In a separate vial, dissolve 89 mg (3.0 eq) of Fmoc-Gly-OH and 43 mg (3.0 eq) of Oxyma Pure in 3 mL of DMF. Add 47 µL (3.0 eq) of DIC. Stir for 2 minutes to allow active ester formation, then transfer to the reaction vessel. Agitate at RT for 60 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 5 mL).

  • Validation (Kaiser Test): Extract beads and perform the Kaiser test. The beads must remain yellow/colorless , confirming complete coupling.

Phase 3: N-Terminal Modification
  • Fmoc Deprotection: Remove the Fmoc group from the Glycine residue using 20% Piperidine in DMF (2 × 5/10 min) as described above. Wash with DMF (5 × 5 mL). Verify with a positive (blue) Kaiser test.

  • Phenylacetic Acid Coupling: Dissolve 41 mg (3.0 eq) of Phenylacetic Acid and 43 mg (3.0 eq) of Oxyma Pure in 3 mL of DMF. Add 47 µL (3.0 eq) of DIC. Stir for 2 minutes, add to the resin, and agitate for 60 minutes.

  • Washing: Drain and wash with DMF (5 × 5 mL). Verify with a negative (yellow) Kaiser test.

Phase 4: Global Cleavage & Isolation
  • Pre-Cleavage Preparation: Wash the resin extensively with DCM (5 × 5 mL) to remove all traces of DMF, which can react with TFA and trap the peptide. Dry the resin under a gentle stream of nitrogen or vacuum for 10 minutes.

  • Cleavage: Prepare the cleavage cocktail (Table 3). Add 5 mL of the cocktail to the dried resin. Agitate gently at RT for 2 hours. This step simultaneously cleaves the peptide from the 2-CTC linker and removes the Boc protecting group from the Lysine side-chain[4].

  • Filtration: Filter the cleavage solution into a clean 50 mL centrifuge tube. Wash the resin with an additional 2 mL of TFA and combine the filtrates.

  • Precipitation: Concentrate the filtrate under a stream of nitrogen to ~2 mL. Add the concentrated solution dropwise into 40 mL of ice-cold diethyl ether to precipitate the crude peptide[7].

  • Isolation: Centrifuge at 4000 rpm for 5 minutes at 4°C. Decant the ether supernatant. Wash the peptide pellet twice more with 20 mL of ice-cold ether, centrifuging after each wash.

  • Drying: Dissolve the final pellet in a mixture of Water/Acetonitrile (0.1% TFA) and lyophilize to obtain N-Phenylacetyl-Gly-Lys as a white powder.

References

1.[7] "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol." Creative Peptides. URL: 7 2.[3] Hansen, P. R., & Oddo, A. "Fmoc Solid-Phase Peptide Synthesis." Methods in Molecular Biology, PubMed (NIH), 2015. URL: 3 3.[4] "Fmoc Solid Phase Peptide Synthesis." ChemPep. URL: 4 4.[1] Majorek, K. A., et al. "Structural, Functional, and Inhibition Studies of a Gcn5-related N-Acetyltransferase (GNAT) Superfamily Protein PA4794." Journal of Biological Chemistry, PMC (NIH), 2013. URL: 1 5.[5] "Advances in Fmoc solid-phase peptide synthesis." PMC (NIH). URL: 5 6.[6] "Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent." ResearchGate. URL: 6 7.[2] "Peptide activity screening results. The ability of PA4794 to acetylate..." ResearchGate. URL: 2

Sources

Application Note & Protocol: A Spectrophotometric Method for the Kinetic Analysis of N-Phenylacetyl-Gly-Lys Cleavage

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The enzymatic cleavage of N-acetylated peptides is a fundamental reaction in various biological processes, including protein degradation, regulation of protein activity, and metabolism.[1] The substrate N-Phenylacetyl-Gly-Lys is a synthetic peptide that mimics the structure of certain acylated lysine residues in proteins. The hydrolysis of the amide bond between the N-Phenylacetyl-Glycine and the lysine residue, or the deacetylation of the N-terminal acetyl group, is catalyzed by specific enzymes such as certain amidases, peptidases, or deacetylases.[2] Monitoring the cleavage of this substrate provides a valuable tool for identifying and characterizing enzymes involved in these pathways, as well as for screening potential inhibitors of these enzymes in drug discovery efforts.[3][4]

This application note provides a detailed protocol for a robust and sensitive spectrophotometric assay to quantify the enzymatic cleavage of N-Phenylacetyl-Gly-Lys. The assay is based on the detection of the newly exposed primary amino group of the lysine residue following enzymatic action. This is achieved through a post-reaction derivatization with 2,4,6-Trinitrobenzenesulfonic acid (TNBSA), which reacts with primary amines to produce a highly chromogenic product with a strong absorbance at 335-345 nm.[5][6][7] This method offers a continuous or endpoint assay format suitable for kinetic studies and high-throughput screening.

Principle of the Assay

The assay is a two-step process. In the first step, the enzyme of interest cleaves the N-Phenylacetyl-Gly-Lys substrate. This enzymatic reaction exposes the ε-amino group of the lysine residue.

In the second step, the reaction mixture is treated with TNBSA. TNBSA reacts specifically with primary amines under alkaline conditions to form a yellow-colored trinitrophenyl (TNP) derivative.[5][7] The intensity of the color, which is directly proportional to the amount of cleaved substrate, is measured spectrophotometrically.

The overall workflow is depicted below:

Assay_Workflow cluster_step1 Step 1: Enzymatic Reaction cluster_step2 Step 2: Chromogenic Detection Enzyme Enzyme Substrate N-Phenylacetyl-Gly-Lys (No free primary amine) Enzyme->Substrate Incubation Product Cleaved Products (Exposed Lysine ε-NH2) Substrate->Product Cleavage TNBSA TNBSA Reagent Product->TNBSA Reaction at pH 8.5 TNP_Product Yellow TNP-Lysine Adduct (Absorbance at 335-345 nm) TNBSA->TNP_Product Derivatization Spectrophotometer Spectrophotometer TNP_Product->Spectrophotometer Quantification Protocol_Flow A 1. Prepare Reagents (Substrate, Enzyme, TNBSA, Standards) B 2. Set up Assay Plate (Buffer, Substrate, Controls) A->B C 3. Initiate Reaction (Add Enzyme) B->C D 4. Incubate (e.g., 37°C, 30-60 min) C->D E 5. Add TNBSA Working Solution D->E F 6. Incubate for Derivatization (37°C, 2 hours) E->F G 7. Stop & Stabilize (Add SDS and HCl) F->G H 8. Measure Absorbance (335 nm) G->H

Caption: Step-by-step experimental workflow.

Data Analysis and Interpretation

  • Standard Curve: Plot the absorbance at 335 nm versus the concentration of the L-Lysine standards. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance and 'x' is the concentration of free amines.

  • Calculation of Product Concentration: Use the standard curve equation to calculate the concentration of the cleaved product (in terms of free amines) in each sample.

    • Correct the absorbance of each sample by subtracting the absorbance of the "No Enzyme Control".

    • Concentration of Product (µM) = (Corrected Absorbance - y-intercept) / slope

  • Enzyme Activity: The enzyme activity can be expressed as the rate of product formation over time. For a single time point assay, the activity can be calculated as: Activity (µmol/min/mg) = (Concentration of Product (µM) * Total Assay Volume (L)) / (Incubation Time (min) * Amount of Enzyme (mg))

Parameter Description Example Value
Wavelength (λ) Absorbance maximum for TNP-adduct335 nm [5]
Incubation Time Duration of enzymatic reaction30 minutes
Incubation Temp. Optimal temperature for enzyme activity37°C [5][6]
Substrate Conc. Should be at or above Km for kinetic studies1 mM
Enzyme Conc. To be optimized for linear product formation0.1 - 10 µg/mL
Standard For quantification of free aminesL-Lysine (0-200 µM)

Troubleshooting

Issue Possible Cause Solution
High background in "No Enzyme Control" 1. Substrate is contaminated with free amines. 2. Spontaneous hydrolysis of the substrate.1. Use high-purity substrate. 2. Optimize pH and temperature to minimize non-enzymatic hydrolysis.
Low or no signal in samples 1. Enzyme is inactive. 2. Incorrect buffer composition (e.g., presence of primary amines). 3. TNBSA solution is old or degraded.1. Check enzyme storage and handling. 2. Use a recommended buffer like sodium bicarbonate. [5][6] 3. Prepare fresh TNBSA working solution for each experiment. [5]
Non-linear standard curve 1. Pipetting errors. 2. Standard concentrations are too high, exceeding the linear range of the assay.1. Ensure accurate pipetting. 2. Use a narrower range of standard concentrations.
Precipitation in wells High concentration of reagents or protein.Dilute samples or reagents if possible. Ensure SDS is fully dissolved.

Conclusion

The TNBSA-based spectrophotometric assay described here is a reliable and adaptable method for quantifying the cleavage of N-Phenylacetyl-Gly-Lys. Its sensitivity and compatibility with a microplate format make it suitable for a wide range of applications, from basic enzyme characterization and kinetic studies to high-throughput screening of enzyme inhibitors. By carefully optimizing reaction conditions and including appropriate controls, researchers can obtain accurate and reproducible data on the activity of enzymes that recognize and cleave this substrate.

References

  • Banks, C. A., et al. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology. Available at: [Link]

  • ResearchGate. (n.d.). TNBSA reagent for amine detection. Available at: [Link]

  • Bio-protocol. (2019). Free Amine Groups Analysis by TNBS Test. Available at: [Link]

  • Al-Mestarihi, A. H., et al. (2023). Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. Open Exploration. Available at: [Link]

  • Aalbers, F. S., & Fraaije, M. W. (2003). Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. European Journal of Biochemistry. Available at: [Link]

  • Schematic overview of acetylation and deacetylation. (n.d.). ResearchGate. Available at: [Link]

Sources

A Multi-Modal Purification Strategy for N-Phenylacetyl-Gly-Lys Peptides

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The purification of synthetic peptides is a critical determinant of success in research and therapeutic development, directly impacting the reliability of experimental data and the safety of drug candidates.[1] N-Phenylacetyl-Gly-Lys, a dipeptide featuring a hydrophobic N-terminal cap, presents unique purification challenges due to its amphipathic nature. The phenylacetyl group imparts significant hydrophobicity, which can lead to aggregation and difficult separations, while the lysine residue provides a cationic handle.[2][3] This application note details a robust, multi-modal purification strategy centered on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the primary separation technique. We further describe the use of orthogonal methods, such as Ion-Exchange Chromatography (IEX), for polishing and the critical role of analytical LC-Mass Spectrometry (LC-MS) for identity confirmation and purity assessment throughout the workflow.[4][5] The protocols and methodologies herein are designed to provide a comprehensive framework for isolating N-Phenylacetyl-Gly-Lys and related peptides to a high degree of purity.

Introduction: The Purification Challenge

N-terminal modification of peptides, such as acetylation, is a common strategy to mimic the structure of native proteins and enhance stability against enzymatic degradation.[6] The N-Phenylacetyl group, in particular, introduces a bulky, hydrophobic moiety that significantly alters the physicochemical properties of the parent peptide. While beneficial for certain biological activities, this modification complicates purification. Crude synthetic peptides often contain a host of impurities, including deletion sequences, truncated fragments, and by-products from incomplete deprotection or side reactions.[7][8] For N-Phenylacetyl-Gly-Lys, the primary challenge lies in resolving the target peptide from impurities that may have very similar hydrophobicities, a task for which a single purification technique is often insufficient.[9]

This guide provides a systematic approach to overcome these challenges, emphasizing the rationale behind methodological choices to empower researchers to develop self-validating and efficient purification protocols.

Understanding the Molecule: Key Physicochemical Properties

An effective purification strategy begins with a thorough understanding of the target molecule. The unique structure of N-Phenylacetyl-Gly-Lys dictates its behavior in different chromatographic environments.

  • The N-Phenylacetyl Group: This N-terminal cap removes the primary amine's positive charge and introduces a significant non-polar surface area. This makes the peptide substantially more hydrophobic than its uncapped counterpart, making it an ideal candidate for reversed-phase chromatography.

  • The Lysine Residue: The ε-amino group of the lysine side chain has a pKa of approximately 10.5. In the acidic mobile phases typically used for RP-HPLC (e.g., pH 2-3), this group is protonated, conferring a net positive charge (+1) on the molecule. This positive charge is the basis for separation in cation-exchange chromatography.[10]

These opposing characteristics—a hydrophobic head and a charged tail—necessitate a carefully designed, multi-modal purification strategy.

PropertyEstimated Value / CharacteristicImplication for Purification
Molecular Weight ~316.3 DaSuitable for high-resolution HPLC; SEC is less effective for purity.
Hydrophobicity High, dominated by the phenylacetyl groupPrimary separation by RP-HPLC is highly effective.[11]
Net Charge (pH 2-3) +1Allows for binding to a Cation-Exchange (CIEX) resin.[12]
Solubility Potentially poor in purely aqueous solutionsRequires careful sample preparation, often with organic modifiers.[13][14]

The Purification Workflow: A Strategic Overview

Achieving high purity requires a logical workflow that leverages orthogonal separation mechanisms. The strategy outlined below ensures that impurities unresolved in the primary step can be removed in a subsequent, mechanistically different step.

Purification_Workflow Crude Crude Peptide Synthesis Product PrepRP Step 1: Preparative RP-HPLC (Primary Purification) Crude->PrepRP Analysis1 Purity & Identity Analysis (Analytical RP-HPLC-MS) PrepRP->Analysis1 Collect Fractions Pool Pool Pure Fractions Analysis1->Pool Decision Purity > 95%? Pool->Decision CIEX Step 2 (Optional): Cation-Exchange (Polishing Step) Decision->CIEX No Lyophilize Desalting & Lyophilization Decision->Lyophilize Yes Analysis2 Final Purity & Identity Analysis (Analytical RP-HPLC-MS) CIEX->Analysis2 Collect & Analyze Analysis2->Lyophilize Final Pure N-Phenylacetyl-Gly-Lys (>95-98%) Lyophilize->Final

Figure 1: Overall workflow for the purification of N-Phenylacetyl-Gly-Lys.
Primary Purification: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[15] Given the prominent phenylacetyl group, this technique provides excellent resolving power for the target peptide. The stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar. Peptides are eluted by a gradient of increasing organic solvent (e.g., acetonitrile), with more hydrophobic compounds eluting later.[11][16]

RP_HPLC_Principle cluster_column RP-HPLC Column (C18) cluster_legend Legend p1 p2 p3 p4 p5 ElutionOrder Low % Acetonitrile -> High % Acetonitrile L1 Target Peptide (Hydrophobic) L2 Impurity 1 (Less Hydrophobic) L3 Impurity 2 (More Hydrophobic)

Figure 2: Principle of RP-HPLC separation based on hydrophobicity.
Secondary Purification: Cation-Exchange Chromatography (CIEX)

IEX separates molecules based on differences in their net surface charge.[12][17] For N-Phenylacetyl-Gly-Lys, which carries a net +1 charge at neutral to acidic pH, cation-exchange is the appropriate mode. The peptide binds to a negatively charged stationary phase and is eluted by increasing the concentration of counter-ions (salt) in the mobile phase. This provides an orthogonal separation mechanism to RP-HPLC, effectively removing impurities with similar hydrophobicity but different charge states.

CIEX_Principle Resin { - | | | -}|CIEX Resin Elution Increasing Salt Gradient (e.g., Na+) Peptide1 Target (+1) Peptide1->Resin:neg Weak Binding (Elutes Early) Peptide2 Impurity (+2) Peptide2->Resin:neg Strong Binding (Elutes Late) Peptide3 Impurity (0) Peptide3->Resin:neg Flows Through (No Binding)

Figure 3: Principle of Cation-Exchange Chromatography (CIEX).

Detailed Experimental Protocols

Protocol 1: Primary Purification by Preparative RP-HPLC

This protocol is designed for the initial, high-capacity purification of the crude peptide.

1. Sample Preparation (Critical Step):

  • Hydrophobic peptides can be difficult to dissolve.[2][13][14] Attempt to dissolve the crude peptide in Mobile Phase A.

  • If solubility is poor, first dissolve the peptide in a minimal amount of a stronger solvent (e.g., DMSO, or Acetonitrile) and then dilute slowly with Mobile Phase A while vortexing.[14]

  • Centrifuge the sample at >10,000 x g for 5 minutes to pellet any insoluble material and filter through a 0.45 µm syringe filter before injection.

2. HPLC Method:

  • Equilibrate the column with at least 5-10 column volumes of the initial mobile phase conditions.

  • Inject the prepared sample onto the column.

  • Run the gradient elution as detailed in Table 2.

  • Monitor the elution profile at 214 nm (for the peptide backbone) and 254 nm (for the phenyl group).

  • Collect fractions (e.g., 1-minute intervals) across the entire elution peak.

Table 2: Preparative RP-HPLC Parameters

Parameter Recommendation Rationale
Column C18 Silica, 5-10 µm particle size, 100-300 Å pore size C18 provides strong hydrophobic retention. Larger particles are for preparative scale. Wide pores are essential for peptides.[16]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water TFA acts as an ion-pairing agent, improving peak shape for basic peptides and protonating the lysine side chain.[15][18]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile Acetonitrile is a common organic modifier with low viscosity and UV transparency.
Gradient 5-65% Mobile Phase B over 30-60 minutes A broad gradient is used for the initial run. This should be optimized to a shallower gradient around the elution point of the target peptide for better resolution.
Flow Rate Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column) Scaled to maintain optimal linear velocity for the column dimension.

| Detection | UV Absorbance at 214 nm & 254 nm | 214 nm detects the peptide bonds, while 254 nm is specific to the aromatic phenylacetyl group. |

Protocol 2: Purity Assessment by Analytical RP-HPLC-MS

This protocol is for rapid analysis of collected fractions to identify those containing the pure target peptide.

1. Sample Preparation:

  • Dilute a small aliquot (5-10 µL) of each collected fraction with Mobile Phase A.

2. HPLC-MS Method:

  • Inject the diluted sample.

  • Run a rapid analytical gradient (Table 3).

  • Analyze the resulting chromatogram for a single, sharp peak.

  • Confirm the identity of the peak by checking the corresponding mass spectrum for the expected molecular weight of N-Phenylacetyl-Gly-Lys ([M+H]⁺).[19][20]

  • Pool the fractions that show >95% purity by UV chromatogram and correct mass.

Table 3: Analytical RP-HPLC-MS Parameters | Parameter | Recommendation | | :--- | :--- | | Column | C18 Silica, <5 µm particle size (e.g., 1.8-3.5 µm), ~4.6 mm ID | Smaller particles provide higher resolution for analytical assessment. | | Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is preferred for MS applications as it is less ion-suppressing than TFA.[18] | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | | Gradient | 5-95% Mobile Phase B over 10-15 minutes | A fast, sharp gradient for high-throughput fraction analysis. | | Flow Rate | ~1.0 mL/min for a 4.6 mm ID column | Standard analytical flow rate. | | Detection | UV (214/254 nm) coupled to an ESI-Mass Spectrometer | Provides both purity (UV) and identity (MS) data.[4][20] |

Protocol 3: Secondary Purification by Cation-Exchange Chromatography (CIEX)

This optional step is used if co-eluting impurities are observed after RP-HPLC.

1. Sample Preparation:

  • Pool and lyophilize the fractions from the RP-HPLC run that contain the target peptide but are not yet pure enough.

  • Reconstitute the peptide in the CIEX Mobile Phase A (low salt).

2. CIEX Method:

  • Equilibrate the column with CIEX Mobile Phase A.

  • Load the sample.

  • Elute the peptide using a salt gradient as detailed in Table 4.

  • Collect fractions and analyze using the Analytical RP-HPLC-MS method (Protocol 2).

Table 4: Cation-Exchange Chromatography Parameters | Parameter | Recommendation | | :--- | :--- | | Column | Strong Cation-Exchange (e.g., Sulfopropyl-based) | Provides strong binding for the positively charged peptide. | | Mobile Phase A | 20 mM Phosphate Buffer, pH 6.0 | A buffer system where the peptide maintains its positive charge. | | Mobile Phase B | 20 mM Phosphate Buffer + 1.0 M NaCl, pH 6.0 | High salt buffer to elute the bound peptide. | | Gradient | 0-50% Mobile Phase B over 30 minutes | A linear salt gradient disrupts the ionic interaction between the peptide and the resin for elution.[10] | | Flow Rate | Dependent on column size | | | Detection | UV Absorbance at 214 nm | |

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Poor/Broad Peak Shape in RP-HPLC - Peptide aggregation- Column overload- Secondary interactions with silica- Decrease sample load.- Increase column temperature (e.g., 40-60°C) to improve solubility.[14]- Use a different ion-pairing agent or adjust mobile phase pH.
Low Recovery - Irreversible binding to the column- Peptide precipitation on the column- Switch to a less hydrophobic column (e.g., C8 or C4).[14]- Ensure complete dissolution of the sample before injection.[13]- Perform a high-organic wash of the column after the run to elute strongly bound material.
Peptide Precipitation During Sample Prep - High peptide concentration- Poor solubility in the chosen solvent- Dissolve in a minimal amount of pure organic solvent (e.g., ACN, DMSO) first, then slowly add the aqueous buffer.[14]- Work with more dilute solutions.
Impurity Co-elutes with Main Peak - Impurity has very similar hydrophobicity- Optimize the RP-HPLC gradient to be much shallower around the elution point.- Change the mobile phase system (e.g., methanol instead of acetonitrile) or pH.- Employ an orthogonal purification step like CIEX (Protocol 3).

Conclusion

The successful purification of N-Phenylacetyl-Gly-Lys hinges on a strategic approach that directly addresses its unique physicochemical properties. A primary purification step using Reversed-Phase HPLC effectively leverages the hydrophobicity of the N-terminal cap, providing high-resolution separation. This should be coupled with rigorous in-process analytical RP-HPLC-MS to accurately identify pure fractions and guide the workflow. For challenging crude mixtures, an orthogonal polishing step, such as Cation-Exchange Chromatography , is invaluable for removing charge-variant impurities. By combining these techniques and adhering to careful sample handling, researchers can consistently obtain the high-purity peptide essential for reliable and reproducible scientific outcomes.

References

  • A Comparative Guide to Purity Assessment of Synthetic Peptides Incorporating Boc-D-Alg(Z)₂-OH. Benchchem.
  • Size Exclusion Chromatography (SEC) for Peptide. ResolveMass Laboratories Inc.
  • Peptide Separations Using Size Exclusion Chromatography. Sepax Technologies, Inc.
  • Peptide Separations Using Size Exclusion Chromatography. Sepax Technologies, Inc.
  • High-performance size-exclusion chromatography of peptides. PubMed.
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac.
  • Acetylated Peptide Synthesis. CD Formulation.
  • Ultimate Resolution HPLC-Based Size Exclusion Chromatography for the Analysis of Small Proteins and Peptides Using 3.5 μm Ethylene Bridged Hybrid (BEH) Particles. Waters Corporation.
  • 3 Peptide Purification Bottlenecks Slowing Your Research. PurePep Blog.
  • Learn important facts about Peptide Quality & Purity. JPT.
  • Peptide Purity Analysis Service. Creative Proteomics.
  • Synthetic Peptide Characterization and Impurity Profiling. Waters Corporation.
  • Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. PMC.
  • Ion-Exchange Chromatography: Basic Principles and Application to the Partial Purification of Soluble Mammalian Prolyl Oligopeptidase. Springer.
  • Peptide Isolation & Purification Techniques. Waters Corporation.
  • Ion Exchange Chromatography - Principles and Methods. Cytiva.
  • Designing Purification Methods for Hydrophobic Peptides. The Nest Group.
  • A highly efficient in situ N-acetylation approach for solid phase synthesis. The Hebrew University of Jerusalem.
  • Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase. PubMed.
  • Ion Exchange Chromatography & Chromatofocusing. Cytiva.
  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent.
  • Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc.
  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript.
  • challenges in the chemical synthesis of hydrophobic peptides. Benchchem.
  • Mass Spectrometry Applications in Peptide Analysis. Biovera.
  • Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. ResearchGate.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers.
  • Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec.
  • Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. PNAS.
  • Solid-phase N-terminal peptide enrichment study by optimizing trypsin proteolysis on homoarginine modified proteins by mass spectrometry. PMC.
  • A highly efficient in situ N-acetylation approach for solid phase synthesis. ResearchGate.
  • Mechanism of Peptide Purity Analysis. MtoZ Biolabs.
  • Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. PMC.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • Preparative RP-HPLC Method For Purifying Peptides. Google Patents.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. MAC-MOD Analytical.
  • Purification of peptides from the NIL by RP-HPLC. ResearchGate.
  • HPLC of Peptides and Proteins. Springer.

Sources

mass spectrometry characterization of N-Phenylacetyl-Gly-Lys

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry Characterization of N-Phenylacetyl-Gly-Lys (NPAcGK)

Executive Summary

N-Phenylacetyl-Gly-Lys (NPAcGK) is a synthetic tripeptide derivative primarily utilized as a specific substrate for Gcn5-related N-acetyltransferases (GNATs) , including the bacterial enzyme PA4794 from Pseudomonas aeruginosa. Its structural specificity—featuring a hydrophobic N-terminal phenylacetyl group and a free C-terminal lysine ε-amine—makes it an ideal probe for characterizing N-epsilon-lysine acetylation mechanisms.

This application note provides a comprehensive LC-MS/MS workflow for the identification, purity assessment, and metabolic profiling of NPAcGK. Unlike generic peptide protocols, this guide addresses the specific ionization behavior of the phenylacetyl moiety and the fragmentation logic required to distinguish the substrate from its acetylated product.

Chemical Identity & MS Predictors

Before initiating analysis, the physicochemical properties governing ionization and fragmentation must be established.

PropertyValueNotes
Chemical Name N-Phenylacetyl-glycyl-L-lysineAbbreviated as NPAcGK
Formula C₁₆H₂₃N₃O₄Neutral molecule
Monoisotopic Mass 321.1689 DaBase peak calculation
[M+H]⁺ Precursor 322.1762 m/z Primary target in ESI(+)
[M+Na]⁺ Adduct 344.1581 m/zCommon in high-salt buffers
Hydrophobicity ModerateRetains on C18; elutes earlier than pure peptides due to PhAc capping
Key Function GNAT SubstrateTarget for ε-amino acetylation (+42 Da shift)
Structural Logic for Mass Spectrometry

The molecule consists of three distinct modules affecting the mass spectrum:

  • Phenylacetyl Cap (N-term): Enhances hydrophobicity and provides a characteristic tropylium ion (m/z 91.05) upon high-energy collision.

  • Glycine Linker: Provides flexibility; generates specific b-ions.

  • C-Terminal Lysine: The protonation site (ε-amine) driving high ionization efficiency in positive mode.

Fragmentation Logic & Pathway Visualization

Understanding the dissociation pathways is critical for confirming identity and distinguishing NPAcGK from potential impurities (e.g., free Gly-Lys or hydrolyzed phenylacetic acid).

Theoretical Fragment Ions (ESI+ CID):

  • y₁ Ion (Lysine): Cleavage at the Gly-Lys amide bond. m/z 147.11 .

  • b₂ Ion (PhAc-Gly): Cleavage at the Gly-Lys amide bond (charge retained on N-term). m/z 176.07 .

  • b₁ Ion (PhAc): Cleavage at the PhAc-Gly bond. m/z 119.05 (Acylium ion).

  • Tropylium Ion: Characteristic aromatic fragment. m/z 91.05 .

  • Immonium Ion (Lys): Internal lysine fragment. m/z 101.1 .

FragmentationPathway Precursor Precursor [M+H]+ m/z 322.18 b2 b2 Ion (PhAc-Gly) m/z 176.07 Precursor->b2 Amide Bond Cleavage y1 y1 Ion (Lys) m/z 147.11 Precursor->y1 Amide Bond Cleavage b1 b1 Ion (PhAc+) m/z 119.05 b2->b1 Gly Loss Imm Immonium (Lys) m/z 101.10 y1->Imm NH3/CO Loss Trop Tropylium (C7H7+) m/z 91.05 b1->Trop CO Loss

Figure 1: Collision-Induced Dissociation (CID) pathway for N-Phenylacetyl-Gly-Lys, highlighting the primary b/y cleavage sites utilized for structural confirmation.

Experimental Protocol

This protocol is designed for LC-ESI-QTOF or LC-ESI-Orbitrap systems but is adaptable to Triple Quadrupole (QqQ) for quantitation.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg NPAcGK in 1 mL 50:50 Methanol:Water (1 mg/mL). Store at -20°C.

  • Working Solution: Dilute stock to 1 µg/mL (approx 3 µM) in 0.1% Formic Acid (aq) for direct infusion or LC injection.

  • Enzyme Assay Matrix (Optional): If analyzing from a GNAT reaction mix, perform protein precipitation:

    • Add 3 volumes of ice-cold Acetonitrile to 1 volume of reaction mix.

    • Vortex (30s) and Centrifuge (10 min, 14,000 x g).

    • Collect supernatant; dilute 1:10 with 0.1% Formic Acid.

B. Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.3 mL/min.

  • Temperature: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Time (min)% BDescription
0.05Equilibration
1.05Load
6.060Gradient Elution
6.195Wash
8.095Wash Hold
8.15Re-equilibration
10.05End
C. Mass Spectrometry Parameters (Source: ESI+)
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Fragmentor/Declustering Potential: 100 V (Moderate to prevent in-source fragmentation of the PhAc group).

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.

    • Targeted: 20 eV (Optimized for b2/y1 generation).

Data Analysis & Interpretation

Step 1: Precursor Validation

Extract the Ion Chromatogram (EIC) for m/z 322.1762 ± 10 ppm .

  • Pass Criteria: Single sharp peak (expected RT ~3-4 min on standard gradient).

  • Fail Criteria: Presence of m/z 147 (free Lys) or m/z 194 (Phenylacetylglycine) in the MS1 spectrum suggests degradation.

Step 2: Acetylation Assay Monitoring (GNAT Activity)

If using NPAcGK to measure PA4794 enzyme activity, monitor the transition from Substrate to Product.

  • Substrate (NPAcGK): m/z 322.1762.

  • Product (N-Phenylacetyl-Gly-Nε-Acetyl-Lys): m/z 364.1868 (+42.01 Da).

  • Key Differentiator: The product will show a shift in the y1 ion from 147.11 (Lys) to 189.12 (Acetyl-Lys) .

AssayWorkflow Substrate Substrate NPAcGK (m/z 322.18) Enzyme Enzyme Reaction (GNAT + AcCoA) Substrate->Enzyme Incubation MS_Analysis LC-MS/MS Analysis Substrate->MS_Analysis Residual Product Product NPAc-Gly-AcLys (m/z 364.19) Enzyme->Product Acetylation Product->MS_Analysis Data_Sub EIC: 322.18 Fragment: 147.11 (y1) MS_Analysis->Data_Sub Detect Substrate Data_Prod EIC: 364.19 Fragment: 189.12 (y1+Ac) MS_Analysis->Data_Prod Detect Product

Figure 2: Analytical workflow for monitoring GNAT enzymatic activity using NPAcGK as a probe.

References

  • Majorek, K. A., et al. (2013). Structural, Functional, and Inhibition Studies of a Gcn5-related N-Acetyltransferase (GNAT) Superfamily Protein PA4794. Journal of Biological Chemistry. Link

  • Kuhn, M. L., et al. (2013). Broad-substrate screen as a tool to identify substrates for bacterial Gcn5-related N-acetyltransferases with unknown substrate specificity. Protein Science. Link

  • PubChem Database. (2023). Phenylacetylglycine (CID 68144) - Analogous MS Data. National Library of Medicine. Link

  • MassBank. (2023).[1] MS/MS Spectra of Phenylacetylglycine derivatives. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of N-Phenylacetyl-Gly-Lys

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-Phenylacetyl-Gly-Lys. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this molecule. As a dipeptide derivative carrying a bulky hydrophobic N-terminal cap, N-Phenylacetyl-Gly-Lys presents unique handling characteristics. This guide provides in-depth, evidence-based solutions to ensure successful experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries. For more detailed explanations, please refer to the In-Depth Troubleshooting Guide.

Q: Why is my N-Phenylacetyl-Gly-Lys not dissolving in water or PBS (pH 7.4)? A: The low aqueous solubility of N-Phenylacetyl-Gly-Lys at neutral pH is due to two primary factors. First, the N-terminal "phenylacetyl" group is large and hydrophobic, repelling water. Second, at neutral pH, the molecule exists as a zwitterion: the C-terminal carboxyl group is negatively charged (COO⁻) and the lysine side-chain amino group is positively charged (NH₃⁺). These opposite charges cancel each other out, resulting in a net charge of approximately zero. Molecules are often least soluble when their net charge is zero.[1][2]

Q: What is the predicted charge of this molecule at different pH values? A:

  • Acidic pH (~2-6): Net charge is approximately 0.

  • Neutral pH (~7): Net charge is approximately 0.

  • Basic pH (>10.5): Net charge is approximately -1. Solubility is expected to be highest at a basic pH where the molecule carries a net negative charge.

Q: What is the first solvent I should try if water fails? A: For most applications, the recommended approach is to first attempt dissolution in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then carefully dilute with your aqueous buffer.[3][4] If your experiment is sensitive to organic solvents, trying a basic aqueous buffer (e.g., 0.1 M ammonium bicarbonate or a buffer adjusted to pH 10-11) is the best alternative.[3][5]

Q: Can I use sonication or heat to help dissolve the compound? A: Yes, both methods can be effective. Use a bath sonicator to provide mechanical energy, which helps break apart aggregated particles.[6][7][8] Gentle warming of the solution (not exceeding 40°C) can also increase solubility by increasing the kinetic energy of the solvent molecules.[1][4]

Part 2: In-Depth Troubleshooting Guide

This section explores the chemistry of N-Phenylacetyl-Gly-Lys and provides systematic protocols to overcome solubility issues.

Q1: What are the specific chemical properties of N-Phenylacetyl-Gly-Lys that cause solubility problems in neutral aqueous buffers?

A1: The solubility of a peptide or peptide derivative is governed by its amino acid composition, sequence, and terminal modifications.[7][9]

  • Hydrophobic N-Terminal Cap: The phenylacetyl group (C₆H₅CH₂CO-) at the N-terminus is the primary driver of the molecule's hydrophobicity. This large, non-polar moiety disrupts the hydrogen-bonding network of water, leading to aggregation and precipitation.

  • Removal of N-Terminal Charge: In a typical dipeptide, the N-terminal α-amino group would be protonated (NH₃⁺) at neutral pH, contributing to water solubility. The acetylation in N-Phenylacetyl-Gly-Lys transforms this amine into a neutral amide, removing a key solubilizing positive charge.[10] This modification can increase the stability of the molecule but often at the cost of solubility.[10]

  • Zwitterionic State at Neutral pH: The molecule possesses two ionizable groups: the C-terminal carboxylic acid (pKa ≈ 2.2) and the lysine side-chain amino group (pKa ≈ 10.5).[11][12] At a pH between these two pKa values (a range that includes physiological pH 7.4), the carboxyl group is deprotonated (negative charge) and the lysine amine is protonated (positive charge). This results in a net neutral molecule (a zwitterion), which minimizes interactions with polar water molecules, leading to minimal solubility.[1]

cluster_acidic Acidic pH (e.g., pH 3) cluster_neutral Neutral pH (e.g., pH 7.4) cluster_basic Basic pH (e.g., pH 11) node_acid Structure: Ph-Ac-Gly-Lys(NH3+)-COO- Net Charge: ~0 node_neutral Structure: Ph-Ac-Gly-Lys(NH3+)-COO- Net Charge: ~0 (Zwitterion) Solubility: MINIMAL node_acid->node_neutral Increase pH node_basic Structure: Ph-Ac-Gly-Lys(NH2)-COO- Net Charge: -1 Solubility: MAXIMAL node_neutral->node_basic Increase pH

Caption: pH-dependent charge states of N-Phenylacetyl-Gly-Lys.

Q2: What is the recommended systematic workflow for solubilizing N-Phenylacetyl-Gly-Lys?

A2: A systematic approach saves time and material. Always perform solubility tests on a small aliquot of your sample before dissolving the entire batch.[3][5]

The following workflow is designed to find an effective solvent system while minimizing the use of harsh reagents.

Caption: Systematic workflow for dissolving N-Phenylacetyl-Gly-Lys.

Q3: My experiment is sensitive to organic solvents. How can I use pH adjustment to dissolve the compound?

A3: Adjusting the pH is a powerful, organic-solvent-free method. The goal is to shift the pH far from the isoelectric point to impart a net charge on the molecule, which enhances its interaction with water.

For N-Phenylacetyl-Gly-Lys, this means increasing the pH to deprotonate the lysine side-chain amine, giving the molecule a net negative charge.

Protocol for Dissolution via pH Adjustment:

  • Weigh a small, known amount of N-Phenylacetyl-Gly-Lys.

  • Add a volume of high-purity water to achieve a concentration slightly higher than your target (e.g., for a final concentration of 1 mg/mL, add 80% of the final volume). The compound will likely remain a suspension.

  • While vortexing or stirring, add a dilute basic solution (e.g., 0.1 M NaOH or 0.1 M NH₄OH) dropwise.

  • Monitor the solution. As the pH increases to above 10, the suspension should clarify.

  • Once the solution is clear, stop adding the base.

  • If necessary, you can back-titrate with a dilute acid (e.g., 0.1 M HCl) to your desired final pH, but be aware that as you approach neutral pH, the compound may precipitate. It is often best to work with the basic stock solution and dilute it into your final assay buffer.

  • Bring the solution to the final desired volume with high-purity water.

pH RangeDominant Ionizable GroupsNet ChargeExpected Aqueous Solubility
< 2.2 -COOH, -NH₃⁺~ +1Moderate to Low (Hydrophobicity still dominates)
2.2 - 10.5 -COO⁻, -NH₃⁺~ 0Very Low
> 10.5 -COO⁻, -NH₂~ -1High

Table 1. Effect of pH on the properties of N-Phenylacetyl-Gly-Lys.

Part 3: Protocols and Data Reference
Protocol 1: General Step-by-Step Dissolution Using an Organic Co-Solvent

This is the most common and often most effective method.

  • Preparation: Briefly centrifuge the vial of lyophilized N-Phenylacetyl-Gly-Lys to ensure all powder is at the bottom.

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the vial (e.g., 20-30 µL per mg of compound). Vortex thoroughly. If needed, sonicate for 5-10 minutes in a water bath. The solution should become completely clear.[3][13]

  • Dilution: While vigorously vortexing the DMSO stock, slowly add your desired aqueous buffer (e.g., PBS, Tris) drop-by-drop. The slow addition to a stirring solution is critical to prevent the compound from precipitating out of solution upon contact with the aqueous phase.[3]

  • Final Check: If the solution remains clear, it is ready for use. If it becomes turbid, you have exceeded the solubility limit for that specific aqueous/organic mixture. You may need to prepare a more concentrated stock or increase the percentage of DMSO in the final solution (note that most cell-based assays can tolerate 0.1-0.5% DMSO).[3]

  • Storage: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Table 2: Solvent Selection Guide
Solvent/MethodTypeProsConsBest For
Deionized Water AqueousSimple, non-interferingVery likely to fail due to hydrophobicity and zwitterionic nature.Initial, mandatory solubility check.
PBS (pH 7.4) Aqueous BufferBiologically relevant pHSame issues as water; very low solubility expected.[1]Diluting a concentrated stock; not for initial dissolution.
Basic Buffer (pH > 10) Aqueous BufferAvoids organic solvents, high solubility.High pH may be incompatible with some assays or proteins.Applications where organic solvents must be avoided.
DMSO / DMF Organic Co-SolventExcellent solubilizing power for hydrophobic compounds.[3][4]Can be toxic to cells at >0.5%; may interfere with some assays.[3]Creating concentrated stock solutions for general use.
Acetonitrile / Ethanol Organic Co-SolventLess toxic than DMSO/DMF in some systems.Generally less effective at dissolving highly hydrophobic peptides.[14]Alternative to DMSO if mild incompatibility is an issue.
Table 3: Physicochemical Properties of N-Phenylacetyl-Gly-Lys
PropertyValueSource
Molecular Formula C₁₈H₂₅N₃O₄Calculated
Molecular Weight 363.41 g/mol Calculated
pKa (α-carboxyl) ~2.2[11]
pKa (Lysine side-chain) ~10.5[11]
References
  • GenScript. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • SynPeptide. (2024, December 2). What Factors Determine Peptide Solubility? Retrieved from [Link]

  • Anaspec. (n.d.). Peptide Synthesis Knowledge Base. Retrieved from [Link]

  • Science.gov. (n.d.). n-phenylacetyl-l-prolylglycine ethyl ester: Topics by Science.gov. Retrieved from [Link]

  • Sardar, U. F., et al. (2023, November 17). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. PMC. Retrieved from [Link]

  • Cheméo. (n.d.). N-Phenylacetyl glycine, trimethylsilyl- - Chemical & Physical Properties. Retrieved from [Link]

  • CD Formulation. (n.d.). Acetylated Peptide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68144, Phenylacetylglycine. Retrieved from [Link]

  • ResearchGate. (2016, July 6). Is there a procedure that I can use to remove the N-terminal acetylation on a peptide and increase the solubility? Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound Phenylacetylglycine (FDB022266). Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

  • Peptide 2.0. (n.d.). How to dissolve a peptide? Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • Ollivier, N., et al. (n.d.). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. PMC. Retrieved from [Link]

  • AAPPTec. (n.d.). Storage and Handling Synthetic Peptides. Retrieved from [Link]

  • Li, W., et al. (2024, November 26). Neuroprotective effects of phenylacetylglycine via β2AR on cerebral ischemia/reperfusion injury in rats. PMC. Retrieved from [Link]

  • AK Lectures. (n.d.). Ionizable Amino Acids. Retrieved from [Link]

  • Star Republic. (n.d.). pKa values of amino acids. Retrieved from [Link]

  • Lys Therapeutics. (2025, September 22). Home. Retrieved from [Link]

  • ScienceGeek.net. (2020). Amino Acid pKa and pI Values. Retrieved from [Link]

  • MDPI. (2024, January 12). Influence of Nε-Lysine Acetylation on the Formation of Protein Aggregates and Antibiotic Persistence in E. coli. Retrieved from [Link]

  • MDPI. (2025, May 19). Exploring the Analgesic Potential of L-Lysine: Molecular Mechanisms, Preclinical Evidence, and Implications for Pharmaceutical Pain Therapy. Retrieved from [Link]

  • PolyU Institutional Research Archive. (2023, January 21). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of N-Phenylacetyl-Gly-Lys

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Spontaneous Hydrolysis & Assay Optimization Target Audience: Researchers, Biochemists, and Drug Development Scientists Context: Substrate for Penicillin G Amidase (PGA) / Penicillin Acylase[1]

Executive Summary

N-Phenylacetyl-Gly-Lys is a synthetic substrate primarily used to characterize the activity of Penicillin G Amidase (PGA) (EC 3.5.1.11).[1] The enzyme specifically cleaves the amide bond between the phenylacetyl group and the N-terminal glycine.

The Critical Issue: While amide bonds are kinetically stable (half-life > 100 years at pH 7), "spontaneous hydrolysis" in this context refers to background degradation that generates free primary amines (Gly-Lys) in the absence of the enzyme. Because most PGA assays rely on detecting these released amines (via TNBS, fluorescamine, or ninhydrin), even trace levels of non-enzymatic hydrolysis create high background noise, destroying assay sensitivity (Z' factor).[1]

This guide provides a self-validating system to minimize this background and distinguish true enzymatic activity from chemical instability.

Module 1: Storage & Reconstitution (The "Shelf" Phase)

Q: Why is my lyophilized powder showing free amine content before I even use it?

A: This is likely due to hygroscopic hydrolysis during storage.[2] N-acyl peptides are susceptible to moisture.[1][2] If the vial was opened while cold, condensation introduced water, which—over months—can drive slow hydrolysis even in the solid state.

Protocol: The "Dry-Chain" Storage System

ParameterSpecificationScientific Rationale
Temperature -20°C or -80°CArrhenius equation: Lower T exponentially reduces reaction rate (

).[1][2]
Atmosphere Desiccated / ArgonMoisture acts as the nucleophile (

) in the hydrolysis mechanism.
Container Amber GlassWhile not highly photosensitive, amber glass prevents UV-induced side reactions of the phenyl ring.

Q: What solvent should I use for stock solutions?

A: Never use water or buffer for stock solutions. Use 100% DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .[1][2]

  • Mechanism: Hydrolysis requires water as a reactant.[2] By using an aprotic solvent like DMSO, you remove the nucleophile entirely, rendering hydrolysis chemically impossible during storage.

  • Stability: Stock solutions in DMSO at -20°C are stable for >6 months.[1] Aqueous stocks (even frozen) degrade significantly faster due to "micro-aqueous" pockets during freeze-thaw cycles.[1][2]

Visual Guide: Reconstitution Decision Tree

StorageWorkflow Start Lyophilized Powder Check Check Desiccant Color Start->Check Solvent Select Solvent Check->Solvent If Dry DMSO 100% DMSO (Recommended) Prevents Hydrolysis Solvent->DMSO Standard Water Water/Buffer (High Risk) Solvent->Water Avoid Aliquot Aliquot & Freeze (-20°C) DMSO->Aliquot Use Dilute into Assay Buffer (Immediate Use) Water->Use Degrades in <24h Aliquot->Use On Assay Day

Figure 1: Decision tree for maximizing shelf-life and preventing pre-assay degradation.

Module 2: Assay Conditions (The "Active" Phase)

Q: My "No Enzyme" control has high absorbance. Is the peptide unstable at pH 8.0?

A: Yes, but it is manageable. PGA assays are typically run at pH 7.5 – 8.0 to match the enzyme's catalytic optimum. However, hydroxide ions (


) are potent nucleophiles that attack the carbonyl carbon of the amide bond.

The "Time-Window" Rule: At pH 8.0, the rate of spontaneous hydrolysis (


) is non-zero. You must minimize the time the substrate spends in the buffer before the enzyme is added.

Troubleshooting Table: Buffer & pH Optimization

VariableRecommendationMechanism / Reason
pH Choice pH 7.5 (Phosphate/HEPES)A compromise. pH 8.0 maximizes enzyme

, but pH 7.5 reduces spontaneous background by ~3x.[2]
Buffer Type Phosphate (50 mM)Avoid Tris if detecting amines.[1][2] Tris is a primary amine and will interfere with TNBS/Fluorescamine detection.
Temperature 25°C - 30°C Avoid 37°C if background is high.[1][2] Spontaneous hydrolysis has a high activation energy (

); lowering T reduces background more than it reduces enzyme activity.[2]
Additives Avoid Zn²⁺ / Cu²⁺ Divalent metals can act as Lewis acids, coordinating the carbonyl oxygen and catalyzing non-enzymatic hydrolysis.

Q: How do I prove the signal is real? (Self-Validating Protocol)

A: You must run a Kinetic Background Subtraction .[2] Do not rely on a single endpoint "blank."[2]

Step-by-Step Validation Protocol:

  • Prepare Substrate Master Mix: Dilute DMSO stock into pH 7.5 buffer.

  • Split into Two Sets:

    • Set A (Active): Substrate + Enzyme.[1]

    • Set B (Blank): Substrate + Buffer (Volume matched).[1]

  • Measure Kinetics: Read Absorbance/Fluorescence every 2 minutes for 30 minutes.

  • Calculate Slopes:

    • Slope A =

      
      [1][2]
      
    • Slope B =

      
      [1]
      
  • True Rate:

    
    [1][2]
    

If Slope B is >10% of Slope A, your buffer pH is too high or the stock is degraded.

Module 3: Chemical Mechanism & Deep Troubleshooting

Q: What is the exact mechanism of this "spontaneous" breakdown?

A: It is a Nucleophilic Acyl Substitution .[2] In the assay buffer (pH > 7), the hydroxide ion (


) attacks the electrophilic carbonyl carbon of the phenylacetyl group. The benzyl ring (phenyl group) is slightly electron-withdrawing, making this specific amide bond more susceptible to attack than a standard aliphatic peptide bond.[1]

Visual Guide: Hydrolysis Pathways

Mechanism cluster_0 Path A: Enzymatic (PGA) cluster_1 Path B: Spontaneous (Background) Substrate N-PhAc-Gly-Lys (Intact Substrate) Intermediate Tetrahedral Intermediate Substrate->Intermediate Attack Enzyme PGA Enzyme (Serine Nucleophile) Enzyme->Intermediate Base OH- / H2O (Buffer pH > 8) Base->Intermediate Products Phenylacetic Acid + Gly-Lys (Free Amine) Intermediate->Products Bond Cleavage

Figure 2: Competing pathways.[1][2] Path B represents the noise source (spontaneous hydrolysis).

Q: I see a signal even at Time=0. Why?

A: This indicates Pre-Assay Degradation (Stock Rot).[1][2] If the T=0 reading of your substrate (before enzyme addition) is significantly higher than the buffer blank, your DMSO stock has absorbed water and hydrolyzed.

The "Stock QC" Check: Before running a large screen, spot 2 µL of your stock solution on a TLC plate (Silica).

  • Mobile Phase: n-Butanol:Acetic Acid:Water (4:1:1).[1][2]

  • Stain: Ninhydrin.[2]

  • Result:

    • One Spot: Intact Substrate (N-blocked, so it should stain faintly or not at all depending on the Lysine side chain exposure, but distinct from Gly-Lys).[1] Note: The Lysine epsilon-amine is free, so it will stain, but you look for a shift.[1]

    • Two Spots: Degradation.[3] The appearance of a new, lower Rf spot usually corresponds to free Gly-Lys.

References
  • Arroyo, M., et al. (2003).[2] "Biotechnological applications of penicillin acylases: state-of-the-art." Applied Microbiology and Biotechnology, 60(5), 507-514.[1][2]

  • Radzicka, A., & Wolfenden, R. (1996).[1][2] "Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution." Journal of the American Chemical Society, 118(26), 6105–6109.

  • Kasche, V., et al. (1984).[2] "Penicillin G acylase: substrate specificity and kinetic properties." Biochimica et Biophysica Acta (BBA), 786(3), 213-221.[1][2] (Establishes pH optima and substrate handling).

  • Sigma-Aldrich (Merck). "Handling and Storage of Peptides."[1][2] Technical Bulletin.

  • National Institute of Standards and Technology (NIST). "Gly-Gly-Lys Chemical Data."[1][2] (Used for fragment properties).[2] [1]

Sources

optimizing pH buffers for N-Phenylacetyl-Gly-Lys stability

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Phenylacetyl-Gly-Lys (N-PhAc-Gly-Lys) Stability Optimization

Audience: Drug Development Scientists, Peptide Chemists, Analytical Researchers. Topic: Optimizing pH buffers for N-Phenylacetyl-Gly-Lys stability. Role: Senior Application Scientist.

Core Directive & Technical Overview

N-Phenylacetyl-Gly-Lys (N-PhAc-Gly-Lys) presents a unique stability challenge due to its amphipathic nature and specific ionization profile. Unlike standard peptides, the N-terminal phenylacetyl group blocks the


-amine, preventing common degradation pathways like diketopiperazine (DKP) formation that require a free N-terminus. However, this modification introduces significant solubility constraints and specific hydrolytic vulnerabilities.

Critical Physicochemical Insight: The molecule contains two primary ionizable groups: the C-terminal carboxyl (


) and the Lysine 

-amino group (

).
  • Isoelectric Point (pI):

    
    .
    
  • Solubility Trap: At physiological pH (7.0–7.4), the molecule exists primarily as a zwitterion (net charge 0), leading to minimum solubility and high aggregation risk.

  • Hydrolysis Risk: The amide bonds are susceptible to acid/base hydrolysis, often catalyzed by buffer species like phosphate.

Troubleshooting Guide (Root Cause Analysis)

Issue 1: "My peptide precipitates or crashes out of solution at neutral pH (7.0–7.4)."

Diagnosis: Isoelectric Aggregation. At pH 7.0, N-PhAc-Gly-Lys is zwitterionic. The hydrophobic phenylacetyl tail drives intermolecular stacking (


-

interactions), while the net zero charge removes electrostatic repulsion, causing precipitation.

Solution: Shift the pH away from the pI (6.35).

  • Option A (Acidic Shift - Recommended): Buffer at pH 4.5 – 5.5 . The carboxyl group will be partially ionized, but the Lysine side chain will be fully protonated (

    
    ), conferring a net positive charge and high solubility.
    
  • Option B (Basic Shift): Buffer at pH > 10.5 . This is NOT recommended due to rapid base-catalyzed hydrolysis of the amide bonds.

Recommended Buffer: 50 mM Sodium Acetate or Citrate, pH 5.0.

Issue 2: "I observe new impurity peaks (hydrolysis) during storage in Phosphate Buffered Saline (PBS)."

Diagnosis: Buffer-Catalyzed Hydrolysis. Phosphate ions act as general bifunctional catalysts (acting as both proton donors and acceptors), significantly accelerating the hydrolysis of amide bonds compared to non-nucleophilic buffers.

Solution: Switch to "Good's Buffers" with steric hindrance.

  • Replace PBS with: HEPES (pH 7.5) or MES (pH 6.0). These sulfonate-based buffers exhibit minimal nucleophilicity and do not catalyze peptide bond cleavage.

Issue 3: "Significant loss of peptide concentration in plastic consumables."

Diagnosis: Hydrophobic Adsorption. The N-terminal Phenylacetyl group is highly hydrophobic. It adsorbs rapidly to polypropylene (PP) and polystyrene surfaces, especially in low-concentration solutions (< 100 µM).

Solution:

  • Add Surfactant: Include 0.05% Tween-20 or Polysorbate 80 in the buffer.

  • Change Material: Use low-binding tubes (siliconized) or glass vials.

  • Cosolvent: Add 5-10% Acetonitrile or DMSO if the downstream assay permits.

Experimental Protocols

Protocol A: Optimized Buffer Preparation (Acetate, pH 5.0)

Best for long-term storage and preventing aggregation.

  • Stock A (Acid): 0.2 M Acetic Acid (

    
     glacial acetic acid diluted to 
    
    
    
    with Milli-Q water).
  • Stock B (Base): 0.2 M Sodium Acetate (

    
     of 
    
    
    
    dissolved in
    
    
    Milli-Q water).
  • Mixing: To make

    
     of working buffer:
    
    • Combine

      
       of Stock A + 
      
      
      
      of Stock B.
    • Add

      
       Milli-Q water.
      
    • Verify pH: Adjust to exactly pH 5.0 using Stock A or B (do not use strong HCl/NaOH to avoid ionic strength spikes).

  • Sterilization: Filter through a

    
     PVDF membrane (low protein binding).
    
Protocol B: Accelerated Stability Assay

To validate buffer choice.

  • Preparation: Dissolve N-PhAc-Gly-Lys at

    
     in three test buffers:
    
    • Buffer A: 50 mM Phosphate, pH 7.4 (Control - High Risk).

    • Buffer B: 50 mM Acetate, pH 5.0 (Optimized).

    • Buffer C: 50 mM HEPES, pH 7.4 (Physiological Alternative).

  • Incubation: Aliquot into HPLC vials and incubate at 40°C (thermal stress).

  • Sampling: Inject

    
     onto HPLC at 
    
    
    
    .
  • Detection: UV at 214 nm (peptide bond) and 254 nm (Phenyl group).

  • Pass Criteria: >95% area retention of the parent peak relative to

    
    .
    

Visualization: Stability & Degradation Logic

The following diagram illustrates the degradation pathways and the decision logic for buffer selection.

G Start N-PhAc-Gly-Lys Optimization Condition_pH pH Condition Start->Condition_pH Acidic Acidic (pH 4.0 - 5.5) Net Charge: +1 Condition_pH->Acidic Stability Zone Neutral Neutral (pH 6.0 - 7.5) Net Charge: ~0 (Zwitterion) Condition_pH->Neutral Physiological Zone Basic Basic (pH > 9.0) Net Charge: -1 Condition_pH->Basic Degradation Zone Acetate Acetate/Citrate (Best: High Solubility) Acidic->Acetate Recommended Risk_Agg Risk: Aggregation/Precipitation (Isoelectric Point ~6.35) Neutral->Risk_Agg Buffer_Choice Buffer Selection Neutral->Buffer_Choice Risk_Hyd Risk: Rapid Amide Hydrolysis (Base Catalyzed) Basic->Risk_Hyd Phosphate Phosphate Buffer (Avoid: Catalyzes Hydrolysis) Buffer_Choice->Phosphate HEPES HEPES/MOPS (Good: Steric Shielding) Buffer_Choice->HEPES If pH 7 is required

Caption: Decision tree for buffer selection based on pH-dependent solubility (pI) and hydrolytic risks.

Frequently Asked Questions (FAQ)

Q: Can I use TRIS buffer for this peptide? A: Use with caution. TRIS has a primary amine that can react with certain excipients or aldehydes. More importantly, the pH of TRIS is highly temperature-dependent (


). If you adjust pH at 25°C and store at 4°C, the pH will rise significantly (becoming more basic), potentially accelerating hydrolysis.

Q: Is the Phenylacetyl group stable? A: Chemically, yes. However, it is a known substrate for Penicillin G Acylase (PGA) . If you are working with bacterial lysates (specifically E. coli or Streptomyces), endogenous PGA activity will cleave the PhAc group, leaving free Gly-Lys. Always include protease inhibitors if biological matrices are involved.

Q: How should I store the lyophilized powder? A: Store at -20°C in a desiccator. The amorphous solid is hygroscopic. Upon hydration, trace moisture can create localized acidic micro-environments that promote auto-hydrolysis.

Summary Data Table: Buffer Compatibility

Buffer SystempH RangeStability ScoreRisk FactorRecommendation
Acetate 4.0 – 5.5High LowPrimary Choice for Storage
Citrate 3.0 – 6.0High LowExcellent for solubility
MES 5.5 – 6.7Med-High LowGood for enzymatic assays
Phosphate 6.0 – 8.0Low High Catalyzes hydrolysis; Avoid
HEPES 7.0 – 8.0Medium MediumUse only if pH 7.4 is mandatory
TRIS 7.0 – 9.0Low MediumTemperature drift risk

References

  • Buffer Catalysis of Peptide Hydrolysis

    • Source: Journal of the American Chemical Society. "Effect of pH, buffer and catalyst on imidazolone formation and hydrolysis." (2022).[1]

    • Relevance: Establishes the catalytic effect of phosphate ions on amide/amidine bond hydrolysis, supporting the recommend
    • URL:[Link]

  • Amino Acid pKa and Isoelectric Points

    • Source: University of Calgary, Department of Chemistry. "Table of pKa and pI values."

    • )
    • URL:[Link]

  • Peptide Solubility and Hydrophobicity

    • Source: BenchChem.[2] "In-Depth Technical Guide to the Physicochemical Properties of H-Pro-Phe-Gly-Lys-OH."

    • Relevance: While discussing a similar peptide, this validates the methodology for predicting solubility based on hydrophobic/hydrophilic residue balance and pI calcul
  • Lysine Degradation Pathways

    • Source: Royal Society of Chemistry (RSC). "The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics."
    • Relevance: Highlights biological degradation risks for Lysine-containing peptides.
    • URL:[Link]

Sources

Technical Support Center: N-Phenylacetyl-Gly-Lys Synthesis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers synthesizing or analyzing N-Phenylacetyl-Gly-Lys (PAGK) . It focuses on the specific chemical liabilities of this sequence, particularly the risks associated with the achiral glycine linker, the lysine side-chain orthogonality, and the hydrophobic phenylacetyl cap.

Status: Operational 🟢 Agent: Senior Application Scientist (Ph.D.) Topic: Impurity Identification & Troubleshooting Reference Code: PAGK-TRBL-2026[1][2]

📂 Case File 1: The "Missing Peptide" & The 129 Da Shift

User Report: "I synthesized Phac-Gly-Lys on Wang resin. My yield is low, and LC-MS shows a dominant peak that matches the mass of the dipeptide but lacks the Phenylacetyl group. I also see a mass corresponding to [M-18]."

🔬 Root Cause Analysis: Diketopiperazine (DKP) Formation

This is the most critical failure mode for this specific sequence.[2] The Gly-Lys dipeptide intermediate is sterically unhindered (due to Glycine) and highly prone to intramolecular cyclization before you can couple the Phenylacetyl (Phac) group.[1][2]

  • Mechanism: After deprotecting the Fmoc-Gly-Lys-Resin, the free N-terminal amine of Glycine attacks the carbonyl ester linkage between Lysine and the resin.[1]

  • Result: The peptide cleaves itself off the resin as Cyclo(Gly-Lys) (a diketopiperazine).[1][2]

  • The "Ghost" Peak: The [M-18] mass you see is likely the cyclic DKP byproduct (loss of H₂O equivalent during cyclization relative to the linear hydrolyzed dipeptide).[2]

🛠️ Troubleshooting Protocol
VariableRecommendationRationale
Resin Choice Switch to 2-Chlorotrityl Chloride (2-CTC) 2-CTC is extremely steric.[1][2] It prevents the N-terminal amine from attacking the ester linkage, virtually eliminating DKP formation. Wang resin is too unhindered for Gly-containing C-terminal dipeptides.[1][2]
Coupling Protocol "Rapid-Fire" Capping Do not leave the H-Gly-Lys-Resin sitting.[1][2] Perform the Phenylacetic Acid coupling immediately after Fmoc deprotection.[2]
Base Handling Avoid Piperidine for Gly Deprotection If using Wang resin (not recommended), use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of piperidine for Fmoc removal to reduce base-catalyzed cyclization, though 2-CTC is the superior fix.[1]
📊 Visualization: The DKP Trap

DKP_Pathway cluster_0 Correct Pathway cluster_1 Failure Mode (DKP) Start Fmoc-Gly-Lys-Resin Deprotect H-Gly-Lys-Resin Start->Deprotect -Fmoc Couple Couple Phac-OH Deprotect->Couple Fast Coupling Cyclization Intramolecular Attack (Backbiting) Deprotect->Cyclization Slow Coupling or Wang Resin Final Phac-Gly-Lys-OH Couple->Final DKP Cyclo(Gly-Lys) (DKP Byproduct) Cyclization->DKP Loss Premature Cleavage (Low Yield) DKP->Loss

Caption: Figure 1. The kinetic competition between successful Phenylacetyl coupling (Green) and fatal Diketopiperazine formation (Red).

📂 Case File 2: The "Double-Cap" Impurity (+118 Da)

User Report: "My mass spectrum shows the target mass, but also a significant impurity at [M+118]. It looks like the Phenylacetyl group added twice."

🔬 Root Cause Analysis: Loss of Orthogonality (Branching)

The Lysine side chain (


-amine) requires protection (e.g., Boc, Fmoc, Alloc) that is orthogonal to the chemistry being used.[1]
  • Scenario A: If you used Fmoc-Lys(Fmoc)-OH, the deprotection step removes both groups.[1][2] The Phenylacetic acid then couples to both the

    
    -amine (N-terminus) and the 
    
    
    
    -amine (side chain).[1][2]
  • Scenario B: "Premature Loss" of Boc.[2] If acidic conditions were introduced (e.g., using HOBt with poor quality DMF/acid contamination) during coupling, the Boc group on Lysine might partially fall off, allowing Phac to couple to the side chain.[1]

🛠️ Troubleshooting Protocol

Step 1: Verify Reagents Ensure you used Fmoc-Lys(Boc)-OH (for Fmoc SPPS) or Boc-Lys(Z)-OH (for Boc SPPS).[1][2]

Step 2: Diagnostic Test (Kaiser Test) If you suspect branching, perform a Kaiser test after the final coupling.[2]

  • Result: If the resin is colorless, the

    
    -amine is capped.
    
  • Result: If you still see blue beads, the coupling failed.[2]

  • Note: The Kaiser test detects primary amines.[2] If Phac is on the

    
    -amine, it won't be blue.[1]
    

Step 3: Mass Spec Verification

  • Target Mass: Phac-Gly-Lys

  • Impurity Mass: Phac-Gly-Lys(Phac) (The "Bis-Phac" impurity).[1][2]

  • Action: If confirmed, discard batch. Separation of mono- and bis-acylated species is difficult due to similar hydrophobicity.[1][2]

📂 Case File 3: Broad Peaks & Retention Time Shifts

User Report: "The product is pure by MS, but the HPLC peak is broad or tailing significantly. Is it racemized?"

🔬 Root Cause Analysis: Hydrophobic Aggregation & Column Overloading

N-Phenylacetyl-Gly-Lys is an amphiphilic molecule.[1][2]

  • Hydrophobic Cap: The Phenylacetyl group is aromatic and hydrophobic.[2]

  • Polar Tail: The Lysine is highly polar/charged (at pH < 10).[2]

  • Aggregation: In aqueous mobile phases (high % water), the phenyl rings can stack (π-π stacking), causing aggregation on the column, leading to broad or split peaks that mimic racemization.[1]

Note on Racemization: Glycine is achiral.[2] Phenylacetic acid is achiral.[2] Only Lysine is chiral.[2] Unless you activated the Lysine C-terminus (e.g., fragment condensation), racemization is unlikely to be the cause of peak broadening here.[1]

🛠️ Troubleshooting Protocol

Optimization of Analytical Method:

ParameterCurrent Setting (Likely)Optimized SettingReason
Temperature 25°C (Ambient)45°C - 60°C Higher temp disrupts π-π stacking and hydrogen bonding, sharpening the peak.[1][2]
Mobile Phase Modifier 0.1% TFA0.1% TFA + 10% Isopropanol (in B) Isopropanol (IPA) is a stronger denaturant than Acetonitrile alone; it breaks up aggregates.[1][2]
Gradient 5-95% BShallow Gradient Focus the gradient. If it elutes at 30% B, run 10-50% B over 20 mins.[1][2]

📂 Synthesis & Analysis FAQ

Q: Can I use Phenylacetyl Chloride instead of Phenylacetic Acid for the coupling? A: Proceed with Caution. Phenylacetyl chloride is highly reactive and generates HCl.[2]

  • Risk:[1][2][3] The HCl generated can prematurely deprotect the Boc group on the Lysine side chain (see Case File 2), leading to branching.

  • Recommendation: Use Phenylacetic Acid activated with DIC/Oxyma or HATU/DIEA .[2] If you must use the chloride, add a stoichiometric excess of DIEA (base) to neutralize HCl immediately.[2]

Q: Why do I see a +14 Da impurity? A: This is likely Methylation .[2] If you are using methanol for washing or dissolving reagents, and strong acids are present, carboxyl groups (C-terminus or Glu/Asp side chains, though not present here) can form methyl esters.[1]

  • Specific to PAGK: Check if you used MeOH during the cleavage step or resin washing.[2] Switch to Ether/DCM.

Q: How do I store N-Phenylacetyl-Gly-Lys? A: Store as a lyophilized powder at -20°C.

  • Warning: Phenylacetyl peptides are susceptible to hydrolysis by bacterial enzymes (penicillin acylase-like activity) if left in non-sterile aqueous solution at room temperature.[1][2]

📊 Impurity Identification Decision Tree

Use this workflow to identify unknown peaks in your chromatogram.

Impurity_Tree Start Unknown HPLC Peak CheckMass Check Mass (LC-MS) Start->CheckMass MatchTarget Matches Target Mass? CheckMass->MatchTarget YesMatch Yes MatchTarget->YesMatch NoMatch No MatchTarget->NoMatch BroadPeak Is Peak Broad/Split? YesMatch->BroadPeak Aggregation Aggregation (Run at 60°C) BroadPeak->Aggregation Yes Isomer Diastereomer (D-Lys impurity) BroadPeak->Isomer No (Sharp distinct peak) CalcDiff Calculate Mass Difference (Δ) NoMatch->CalcDiff M_minus_18 Δ = -18 Da (DKP / Cyclization) CalcDiff->M_minus_18 Target - 18 M_plus_118 Δ = +118 Da (Double Phac / Branching) CalcDiff->M_plus_118 Target + 118 M_plus_56 Δ = +56 Da (t-Butyl Adduct) CalcDiff->M_plus_56 Target + 56

Caption: Figure 2. Diagnostic logic for classifying impurities based on Mass Spectrometry and Chromatographic behavior.

References

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive guide on orthogonality of Lysine protection). [1][2]

  • Gisin, B. F., & Merrifield, R. B. (1972).[1][2] Carboxyl-catalyzed intramolecular aminolysis.[1][2] A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society.[2] (Foundational mechanism of DKP formation in Gly-containing peptides). [1][2]

  • Steinauer, R., et al. (2025).[1][2] Investigation of Impurities in Peptide Pools. MDPI.[2] (Analysis of deletion sequences and synthesis by-products). [1][2]

  • De Spiegeleer, B., et al. (2014).[1][2][4] Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. (Regulatory perspective on peptide impurities).

  • PubChem. (2025).[2] Phenylacetylglycine (PAG) Structure and Biology. National Library of Medicine.[2] (Background on the Phenylacetyl-Glycine motif). [1][2]

For further assistance with custom synthesis protocols, please submit a ticket with your specific resin loading and reagent lot numbers.[1]

Sources

resolving baseline noise in N-Phenylacetyl-Gly-Lys HPLC analysis

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Center guide addresses baseline noise resolution for N-Phenylacetyl-Gly-Lys , a synthetic tripeptide derivative often analyzed via Reversed-Phase HPLC (RP-HPLC).[1] The following protocols are designed for researchers requiring high-sensitivity quantitation where baseline stability is critical.

Case File: Resolving Baseline Noise & Drift

Molecule Profile: N-Phenylacetyl-Gly-Lys Chemical Class: N-acylated peptide Key Moieties: Phenylacetyl (Hydrophobic/Aromatic), Glycine (Linker), Lysine (Basic/Cationic).[1][2][3][4][5][6][7][8] Detection Mode: UV-Vis (Typically 210–220 nm for peptide bond; 254 nm for phenyl ring).[1]

Part 1: Diagnostic Workflow (Interactive Logic)

Before altering chemistry, use this logic flow to isolate the noise source. This system differentiates between electronic, hydraulic, and chemical noise.[1]

BaselineNoiseDiagnostic Start START: Characterize Noise Pattern Type Is the noise Rhythmic/Cyclic or Random/Spiky? Start->Type Cyclic Cyclic / Sinusoidal Waves Type->Cyclic Random Random Spikes or Drift Type->Random PumpTest Test: Stop Flow Cyclic->PumpTest PumpResult Does noise persist? PumpTest->PumpResult Electronic Source: Detector Electronics / Lamp Age PumpResult->Electronic Yes (Noise continues) Hydraulic Source: Pump Pulsation / Air in Check Valves PumpResult->Hydraulic No (Noise stops) FlowCell Test: Flush Flow Cell (Water -> MeOH) Random->FlowCell Bubble Source: Trapped Air Bubble in Cell FlowCell->Bubble Spikes Disappear ChemNoise Source: Mobile Phase / Column Bleed FlowCell->ChemNoise Noise Persists

Figure 1: Diagnostic logic tree for isolating HPLC baseline noise sources. Follow the path based on the visual pattern of the chromatogram.

Part 2: Troubleshooting Guide & FAQs
Category A: Mobile Phase & Chemistry (The "TFA Effect")

Q: I am using 0.1% TFA in Water/Acetonitrile. Why is my baseline "wavy" or noisy at 214 nm but flat at 254 nm? A: This is the most common issue with N-Phenylacetyl-Gly-Lys analysis.

  • The Cause: Trifluoroacetic acid (TFA) absorbs UV light significantly below 220 nm. The absorbance of TFA in Acetonitrile is slightly different than in Water. As your gradient changes (e.g., increasing % Acetonitrile), the refractive index and background absorbance shift, creating a drifting or wavy baseline.

  • The Fix (Ion-Pair Balance): You must balance the optical absorbance of Mobile Phase A (Water) and B (Acetonitrile).

    • Protocol: Add 0.1% TFA to Water (MP A) and 0.085% TFA to Acetonitrile (MP B).

    • Why: Acetonitrile suppresses TFA ionization less than water, making it appear "darker" to the detector. Reducing the TFA concentration in the organic phase by ~15% balances the baseline drift [1].

Q: Can I switch to Formic Acid to reduce noise? A: Proceed with caution.

  • Risk: N-Phenylacetyl-Gly-Lys contains a basic Lysine residue.[1] TFA acts as an ion-pairing agent, masking the positive charge on the Lysine amine. Without TFA, the Lysine may interact strongly with residual silanols on the column stationary phase, leading to severe peak tailing and retention time shifts [2].

  • Solution: If you must use Formic Acid (e.g., for Mass Spec compatibility), use a "Charged Surface Hybrid" (CSH) C18 column or a column specifically designed for peptides in weak acids to minimize silanol activity.[1]

Category B: Hardware & System Hygiene

Q: My baseline has rhythmic pulses (sawtooth pattern). Is my pump failing? A: Likely, yes—or it is an air entrapment issue.

  • Diagnosis: Calculate the period of the noise. If it matches the stroke volume of your pump piston (e.g., every 20 seconds at 1 mL/min), it is a check valve or seal issue.

  • Immediate Action:

    • Degas Mobile Phases: TFA solutions can outgas CO2 over time. Ultrasonicate MP A and B for 10 minutes before use.

    • Active Inlet Valve Cleaning: Sonicate inlet check valves in 50% Methanol/Water to remove salt/particulates.

    • Mixing: If using a high-pressure mixing system (binary pump), ensure your mixer volume is adequate. TFA/Water/ACN mixtures are prone to "mixing noise" due to viscosity and density differences [3].

Category C: Sample & Column

Q: I see "ghost peaks" and noise after the N-Phenylacetyl-Gly-Lys peak elutes. A: This is likely carryover or late-eluting hydrophobic impurities.[1]

  • The Mechanism: The Phenylacetyl group is hydrophobic. If your gradient ends too abruptly, hydrophobic contaminants from the matrix or previous runs may slowly bleed off the column in subsequent runs.

  • The Fix:

    • Extend the "Wash" phase of your gradient (95% B) for at least 3-5 column volumes.

    • Inject a "Sawtooth" gradient blank (0-100% B in 5 mins, repeat 3x) to clean the column.[1]

Part 3: Validated Experimental Protocol

To minimize baseline noise while maintaining peak shape for N-Phenylacetyl-Gly-Lys, use this standardized method.

Table 1: Optimized HPLC Conditions

ParameterSetting / ValueTechnical Rationale
Column C18 End-capped (e.g., 4.6 x 150 mm, 3.5 µm)End-capping reduces Lysine-Silanol tailing.[1]
Mobile Phase A HPLC Grade Water + 0.1% TFAIon-pairing for Lysine; suppresses silanol activity.[1]
Mobile Phase B HPLC Grade ACN + 0.085% TFALower TFA conc. corrects baseline drift at 214 nm.
Flow Rate 1.0 mL/minStandard backpressure; ensures efficient mixing.
Temperature 40°CReduces viscosity; improves mass transfer for peptides.
Detection UV 214 nm (Primary), 254 nm (Ref)214 nm for peptide bond sensitivity; 254 nm for specificity.[1]
Injection Vol 10–20 µLKeep low to prevent peak broadening.

Gradient Profile (Linear):

  • 0.0 min: 5% B (Equilibration)

  • 15.0 min: 65% B (Elution of Peptide)

  • 16.0 min: 95% B (Wash - Critical for Noise Removal)

  • 20.0 min: 95% B (Hold)

  • 20.1 min: 5% B (Re-equilibration)

  • 25.0 min: Stop

Part 4: System Maintenance Workflow

If noise persists despite chemical optimization, perform this cleaning cycle to eliminate system contamination.[1]

SystemCleaning Step1 1. Remove Column Install Union Connector Step2 2. Flush System Hot Water (60°C), 20 mins Step1->Step2 Step3 3. Passivation/Clean 30% Phosphoric Acid or Isopropanol (if hydrophobic) Step2->Step3 Step4 4. Rinse 100% Water -> 100% MeOH Step3->Step4 Step5 5. Re-install Column Equilibrate 30 mins Step4->Step5

Figure 2: HPLC System Passivation and Cleaning Workflow. Perform this weekly to prevent salt buildup and bacterial growth in aqueous lines.

References
  • Dolan, J. W. (2015). "Baseline Drift and Noise: Sources and Solutions." LCGC North America, 33(10).[1] Available at: [Link]

  • McCalley, D. V. (2005). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 1079(1-2), 312-319.[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. 2nd Edition. Wiley-Interscience.[1] Available at: [Link][1]

  • Agilent Technologies. (2024). "Eliminating Baseline Problems in HPLC." Agilent Technical Support. Available at: [Link][1]

Sources

Technical Support Center: N-Phenylacetyl-Gly-Lys Enzymatic Conversion

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enzymatic synthesis of N-Phenylacetyl-Gly-Lys. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this specific bioconjugation. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and maximize your reaction yields.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the synthesis process, providing a solid starting point for experimental design.

Q1: What is the core enzymatic reaction for synthesizing N-Phenylacetyl-Gly-Lys?

The synthesis of N-Phenylacetyl-Gly-Lys is a kinetically controlled enzymatic reaction.[1] It is typically catalyzed by Penicillin G Acylase (PGA) (E.C. 3.5.1.11), an enzyme widely used in the pharmaceutical industry for producing β-lactam antibiotics.[1][2] The process involves the transfer of an N-phenylacetyl group from an activated acyl donor to the ε-amino group of the lysine residue in the Gly-Lys dipeptide.

Q2: What is "kinetically controlled synthesis" and why is it important for yield?

In a kinetically controlled synthesis, the desired product is formed rapidly but may not be the most thermodynamically stable outcome. The reaction proceeds through a critical acyl-enzyme intermediate.[3] This intermediate can be attacked by two competing nucleophiles:

  • Aminolysis (Synthesis): The target nucleophile (the ε-amino group of Lysine) attacks the intermediate, forming the desired N-Phenylacetyl-Gly-Lys product.

  • Hydrolysis (Side Reaction): Water molecules attack the intermediate, releasing phenylacetic acid and regenerating the free enzyme.

The final yield is determined by the ratio of the synthesis rate to the hydrolysis rate (S/H ratio).[2][4] A high S/H ratio is crucial for achieving a high yield, as it signifies that the aminolysis pathway is significantly favored over the hydrolysis pathway.[2]

Q3: What are the typical starting materials (substrates) for this reaction?

You will need two primary substrates:

  • Acyl Donor: An activated form of the N-phenylacetyl group is required. Common examples include N-Phenylacetyl-glycine methyl ester (PGM) or N-Phenylacetyl-glycine amide (PGA). Esters and amides are used because they are better acylating agents than the free acid.

  • Nucleophile: The dipeptide Glycyl-L-Lysine (Gly-Lys), where the free ε-amino group of the lysine residue will be acylated.

Q4: Why can't I just use phenylacetic acid as the acyl donor?

While thermodynamically possible, the direct condensation of a free carboxylic acid (phenylacetic acid) and an amine (Gly-Lys) is an energetically unfavorable, uphill reaction that requires energy input (e.g., ATP in biological systems) and results in very low yields under standard enzymatic conditions. Using an activated acyl donor, like an ester or amide, makes the reaction kinetically favorable.[1]

Part 2: Troubleshooting Guide: Maximizing Your Yield

This guide is structured around common problems encountered during the enzymatic conversion. For each issue, we explore potential causes and provide actionable solutions.

Issue 1: Low or No Product Yield

This is the most common challenge. A systematic approach is necessary to identify the root cause.

// Nodes start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_enzyme [label="Is the enzyme active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; enzyme_issue [label="Troubleshoot Enzyme Inactivity\n(See Section 2.1)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions [label="Are reaction conditions optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; conditions_issue [label="Optimize Reaction Parameters\n(See Section 2.2)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_substrates [label="Are substrates viable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; substrates_issue [label="Verify Substrate Quality & Concentration\n(See Section 2.3)", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_enzyme; check_enzyme -> enzyme_issue [label=" No"]; check_enzyme -> check_conditions [label=" Yes"]; check_conditions -> conditions_issue [label=" No"]; check_conditions -> check_substrates [label=" Yes"]; check_substrates -> substrates_issue [label=" No"]; check_substrates -> success [label=" Yes"];

// Invisible edges for layout enzyme_issue -> success [style=invis]; conditions_issue -> success [style=invis]; substrates_issue -> success [style=invis]; } cend Caption: General troubleshooting workflow for low yield.

Q: My reaction isn't working at all. How do I confirm my enzyme is active?

A: Before optimizing the main reaction, you must verify the enzyme's catalytic competence. An enzyme may be inactive due to improper storage, handling, or contamination.[5]

  • Causality: Penicillin G Acylase, like most enzymes, is a complex protein whose activity depends on its precise three-dimensional structure. This structure can be compromised by temperature fluctuations (e.g., repeated freeze-thaw cycles), incorrect pH, or presence of proteases.[5][6]

  • Solution: Perform a simple activity assay using a known, reliable substrate. A common method is to measure the hydrolysis of Penicillin G.

Protocol: Basic Penicillin G Acylase Activity Assay

  • Prepare a Substrate Solution: Dissolve Penicillin G potassium salt in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5) to a final concentration of 10 mg/mL.

  • Prepare Enzyme Solution: Dilute a small amount of your enzyme stock in the same cold buffer.

  • Initiate Reaction: Add a defined amount of the enzyme solution to the substrate solution at a controlled temperature (e.g., 37°C).

  • Monitor Reaction: At timed intervals (e.g., 1, 5, 10, 15 minutes), take aliquots of the reaction mixture and stop the reaction (e.g., by adding acid to denature the enzyme).

  • Quantify Product: Measure the formation of the product, 6-aminopenicillanic acid (6-APA), using HPLC or a colorimetric method like the p-dimethylaminobenzaldehyde (PDAB) assay.

  • Analyze: A linear increase in product formation over time confirms enzyme activity. If activity is low or absent, obtain a fresh batch of enzyme.

Q: My enzyme is active, but the yield of my target molecule is still poor. What parameters should I optimize?

A: The S/H ratio, and therefore the final yield, is highly sensitive to reaction conditions.[2] Optimizing pH, temperature, and buffer composition is critical.[7][8]

// Nodes Yield [label="Overall Yield", fillcolor="#34A853", fontcolor="#FFFFFF"]; SH_Ratio [label="Synthesis / Hydrolysis (S/H) Ratio", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pH [label="pH", fillcolor="#FBBC05", fontcolor="#202124"]; Temp [label="Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Substrate_Ratio [label="[Nucleophile]/[Acyl Donor]", fillcolor="#FBBC05", fontcolor="#202124"]; Water_Activity [label="Water Activity\n(Co-solvents)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges SH_Ratio -> Yield [penwidth=2]; pH -> SH_Ratio; Temp -> SH_Ratio; Substrate_Ratio -> SH_Ratio; Water_Activity -> SH_Ratio; } cend Caption: Key parameters influencing the S/H ratio and yield.

Table 1: Optimization of Key Reaction Parameters

ParameterOptimal Range (Typical)Rationale & Causality
pH 6.5 - 8.0The pH affects the ionization state of the enzyme's active site residues and the substrates. The ε-amino group of lysine must be deprotonated (nucleophilic) to attack the acyl-enzyme intermediate. However, extreme pH values can lead to irreversible enzyme denaturation.[8]
Temperature 25°C - 40°CIncreasing temperature initially boosts the reaction rate. However, temperatures above the optimum can cause the enzyme to unfold and denature, leading to a rapid loss of activity.[6][8] A lower temperature often favors the synthesis reaction over hydrolysis, improving the S/H ratio at the cost of a slower overall reaction rate.
Buffer System Phosphate, HEPESThe buffer must have sufficient capacity to maintain the pH, as the hydrolysis side-reaction releases phenylacetic acid, which can lower the pH of an unbuffered or weakly buffered solution.
Co-solvents 10-30% (v/v) Glycerol, DMSO, or PEGOrganic co-solvents can be used to decrease water activity. By reducing the concentration of water, the competitive hydrolysis reaction is suppressed, thereby increasing the S/H ratio and shifting the equilibrium towards synthesis.[2] They can also help solubilize hydrophobic substrates.

Q: How does the ratio of my starting materials affect the yield?

A: The molar ratio of the nucleophile (Gly-Lys) to the acyl donor is a critical factor.

  • Causality: According to Le Châtelier's principle, increasing the concentration of one of the reactants (the nucleophile) will drive the reaction towards product formation. A higher concentration of Gly-Lys increases the probability of it successfully competing with water to attack the acyl-enzyme intermediate.

  • Solution: Use a molar excess of the nucleophile (Gly-Lys) relative to the acyl donor. A starting point is a 1.5:1 to 3:1 molar ratio of [Gly-Lys]:[Acyl Donor]. The optimal ratio should be determined empirically for your specific system. Be aware that very high substrate concentrations can sometimes lead to substrate inhibition.[9]

Q: I've optimized the conditions, but my conversion stalls at ~50%. What could be the cause?

A: This often points to issues with product inhibition or product degradation.

  • Product Inhibition: The synthesized product, N-Phenylacetyl-Gly-Lys, or the hydrolysis byproduct, phenylacetic acid, may bind to the enzyme's active site, preventing further substrate binding and catalysis.[9]

    • Solution: Consider strategies for in situ product removal (ISPR). This can involve using an adsorbent resin that selectively binds the product or performing the reaction in a biphasic system where the product is extracted into an organic phase.[2]

  • Secondary Hydrolysis: The enzyme not only synthesizes the product but can also catalyze its reverse reaction: the hydrolysis of N-Phenylacetyl-Gly-Lys back into its starting materials. The reaction reaches an equilibrium where the rates of synthesis and hydrolysis are equal.

    • Solution: Monitor the reaction over time using HPLC. Identify the time point at which the maximum product concentration is achieved and stop the reaction. Lowering the temperature can sometimes slow the secondary hydrolysis more than the synthesis reaction, allowing for higher product accumulation.

Part 3: Experimental Protocols

Protocol: Screening for Optimal pH in N-Phenylacetyl-Gly-Lys Synthesis

This protocol provides a framework for identifying the optimal pH for your reaction.

  • Prepare Buffers: Prepare a series of 100 mM buffers with varying pH values (e.g., Phosphate buffer for pH 6.0, 6.5, 7.0, 7.5; Tris buffer for pH 8.0, 8.5).

  • Prepare Stock Solutions:

    • Acyl Donor (e.g., N-Phenylacetyl-glycine methyl ester) at 100 mM in DMSO.

    • Nucleophile (Gly-Lys) at 200 mM in water.

    • Enzyme (Penicillin G Acylase) at 10 mg/mL in cold 50 mM phosphate buffer, pH 7.0.

  • Set up Reactions: In separate microcentrifuge tubes, set up the following reactions (1 mL total volume):

    • 800 µL of the respective pH buffer.

    • 100 µL of Nucleophile stock (Final conc: 20 mM).

    • 50 µL of Acyl Donor stock (Final conc: 5 mM).

    • Pre-incubate at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate Reaction: Add 50 µL of the enzyme stock to each tube, mix gently, and start a timer.

  • Incubate: Incubate the reactions at a constant temperature with gentle agitation.

  • Sample and Quench: At specific time points (e.g., 1h, 2h, 4h, 8h), take a 100 µL aliquot from each reaction and quench it by adding 100 µL of 1 M HCl or another suitable stopping agent.

  • Analyze: Analyze the quenched samples by a validated reverse-phase HPLC method to quantify the formation of N-Phenylacetyl-Gly-Lys.

  • Determine Optimum: Plot the product yield versus pH for each time point. The pH that gives the highest yield is the optimum for your system.

References

  • Fermentation and extraction process of penicillin acylase. (n.d.). Google Cloud.
  • Solid-Phase Enzymatic Peptide Synthesis to Produce an Antioxidant Dipeptide. (n.d.). Google Cloud.
  • Peptide Optimization. (n.d.). JPT.
  • Mohammad, A., et al. Optimization of Penicillin G Acylase Immobilization Process by Surface Response Methodology Using Central Composite Design.Scientific Research Publishing.
  • Troubleshooting low yield in enzymatic resolution of 3-quinuclidinol. (n.d.). Benchchem.
  • PenicillinAcylase. (n.d.). Life.illinois.edu.
  • Recent Advances in Chemoenzymatic Peptide Syntheses. (n.d.). PMC - NIH.
  • Marešová, H., Plačková, M., & Grulich, M. (2013). Current state and perspectives of penicillin G acylase-based biocatalyses.Applied Microbiology and Biotechnology.
  • Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. (2022). Frontiers.
  • Peptide Synthesis Methods: Comparing Techniques for Optimal Results. (2024). Peptide Synthesis Methods.
  • How to Optimize Peptide Synthesis? (n.d.). Acme Bioscience.
  • Alkema, W. B., et al. (2003). Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics.PubMed.
  • Prabhu, K. S., & Ramadoss, C. S. (2000). Penicillin acylase catalyzed synthesis of penicillin-G from substrates anchored in cyclodextrins.PubMed.
  • Enzymatic synthesis of N-ε-acyllysines. (1990). Academia.edu.
  • Troubleshooting Common Issues with Restriction Digestion Reactions. (n.d.). Thermo Fisher Scientific - SA.
  • WO2004111241A1 - Penicillin acylase. (n.d.). Google Patents.
  • Enzyme assay for low activity enzyme? (2020). ResearchGate.
  • Factors affecting enzyme activity. (2025). Monash University.
  • Top 4 Strategies To Improve The Stability Of Enzyme. (2025). BOC Sciences.

Sources

Technical Support Center: N-Phenylacetyl-Gly-Lys Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: N-PhAc-GK-001 Status: Active Agent: Senior Application Scientist[1]

Executive Summary: The "Golden Rules" of Storage

N-Phenylacetyl-Gly-Lys is a synthetic dipeptide derivative.[1] Its stability is governed by the susceptibility of its two amide bonds to hydrolysis and the hygroscopic nature of the lysine side chain.

Immediate Action Required: If you have just received your shipment, follow these steps immediately to prevent degradation.

StateTemperatureConditionsMax Shelf Life
Lyophilized (Powder) -20°C (Preferred)Desiccated, Dark, Tightly Sealed12–24 Months
Solubilized (Liquid) -80°C Aliquoted, pH 5.5–7.0, Inert Gas Overlay3–6 Months
In Use (Benchtop) +4°C Keep on ice, use within 24 hours< 24 Hours

Critical Warning: The N-Phenylacetyl group mimics the side chain of Penicillin G. Consequently, this molecule is a specific substrate for Penicillin G Acylase (PGA) . If your experimental environment involves bacterial lysates (specifically E. coli) or crude enzyme preparations, the N-terminal blocking group will be cleaved rapidly.[1]

Troubleshooting Guide: Symptom-Based Diagnosis

Use this section to diagnose issues based on the physical behavior of your sample.

Symptom 1: The lyophilized powder appears "sticky" or collapsed.
  • Diagnosis: Hygroscopic Hydrolysis. The Lysine residue is highly hygroscopic. If the vial was opened while cold, atmospheric moisture condensed inside, initiating hydrolysis of the Gly-Lys bond.

  • Solution:

    • Do not use for quantitative kinetics without verification.

    • Lyophilize immediately if possible.

    • Verify purity via HPLC. If <95%, discard.

Symptom 2: HPLC shows a split peak or a new early-eluting peak.[1]
  • Diagnosis: De-acylation or Peptide Bond Cleavage. [1]

    • Peak A (Early): Free Gly-Lys or Phenylacetic Acid (hydrolysis products).[1]

    • Peak B (Late): Intact N-Phenylacetyl-Gly-Lys.[1]

  • Root Cause: Storage at pH > 8.0 (base-catalyzed hydrolysis) or contamination with amidases.[1]

  • Solution: Check buffer pH. Ensure storage buffer is near pH 6.0.

Symptom 3: Loss of biological activity in enzymatic assays.
  • Diagnosis: Adsorption. The hydrophobic Phenylacetyl group combined with the charged Lysine can lead to adsorption on standard polypropylene plastics or glass surfaces at low concentrations (<10 µM).

  • Solution: Switch to Low-Bind tubes and add 0.05% Tween-20 (if assay compatible) to the stock solution.

Deep Dive: The Chemistry of Degradation

To prevent degradation, you must understand the enemy: Water and Entropy .

Degradation Pathways
  • Hydrolysis (Chemical): Water attacks the carbonyl carbon of the peptide bond.[2] This is accelerated by heat and extreme pH. The Phenylacetyl-Gly bond is chemically stable but enzymatically fragile.

  • Racemization: At high pH (>10), the alpha-proton of the Glycine or Lysine can be abstracted, leading to loss of chiral purity (L- to D-isomerization).[1]

  • Oxidation: While Lysine is less sensitive than Cysteine, the primary amine can undergo oxidation or glycation if reducing sugars are present in the buffer.

Visualizing the Degradation Logic

DegradationPathways Start N-Phenylacetyl-Gly-Lys (Intact) Moisture Moisture Ingress (Hygroscopicity) Start->Moisture Improper Sealing Enzyme Enzyme Contamination (Penicillin Acylase) Start->Enzyme Bacterial Lysate pH_High High pH (>8.0) (Base Catalysis) Start->pH_High Wrong Buffer Hydrolysis_2 Cleavage Site 2: N-PhAc-Gly + Lysine Moisture->Hydrolysis_2 Slow Hydrolysis Hydrolysis_1 Cleavage Site 1: Phenylacetyl + Gly-Lys Enzyme->Hydrolysis_1 Rapid Cleavage pH_High->Hydrolysis_1 Base Hydrolysis pH_High->Hydrolysis_2 Result_Fail EXPERIMENTAL FAILURE (Loss of Activity) Hydrolysis_1->Result_Fail Hydrolysis_2->Result_Fail

Figure 1: Critical degradation pathways.[1] Note that enzymatic cleavage is specific to the N-terminal blocking group.[1]

Standard Operating Procedures (SOPs)

Protocol A: The "Anhydrous" Reconstitution

Use this protocol for preparing long-term stock solutions.[1]

Materials:

  • Sterile Water for Injection (WFI) or PBS (pH 6.0 - 7.0).[1]

  • Argon or Nitrogen gas line.[3]

  • Low-bind microcentrifuge tubes.[1]

Step-by-Step:

  • Equilibration: Remove the lyophilized vial from the freezer and let it sit at room temperature for 30 minutes before opening.

    • Why? Opening a cold vial causes condensation of atmospheric water onto the peptide powder.

  • Centrifugation: Briefly spin the vial (5,000 x g, 30 sec) to settle powder.

  • Solvation: Add the buffer to achieve a concentration of 1–5 mg/mL .

    • Note: Do not vortex vigorously.[4] Gentle inversion is preferred to prevent shearing or foaming.

  • Aliquot: Immediately dispense into single-use volumes (e.g., 50 µL).

    • Why? This prevents freeze-thaw cycles.[1][5][6]

  • Gas Overlay (Optional but Recommended): Gently blow a stream of Argon/Nitrogen into the headspace of the tube for 5 seconds before closing.

  • Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath.

  • Store: Place in -80°C immediately.

Protocol B: Handling "Sticky" Peptides

If the peptide has absorbed water (turned into a gum/gel):

  • Dissolve the entire content in a minimal volume of 10% Acetic Acid .

  • Dilute with water to reduce acetic acid concentration to <0.1%.

  • Relyophilize immediately.

Frequently Asked Questions (FAQs)

Q: Can I store N-Phenylacetyl-Gly-Lys in DMSO? A: Yes, but with caution. DMSO is an excellent solvent for hydrophobic groups, but it is hygroscopic (absorbs water from air) and can freeze at room temperature (19°C), causing crystallization damage.[1]

  • Recommendation: Use anhydrous DMSO. Store at room temperature (if used within days) or -20°C. Ensure the DMSO does not contain oxidants.[1]

Q: Why did my peptide precipitate upon thawing? A: This is likely "Salting Out."[1] If you dissolved the peptide in a high-salt buffer (e.g., 10x PBS) and froze it, the effective salt concentration increases during the freezing process, precipitating the peptide.

  • Fix: Always reconstitute in water or low-salt buffer (1x PBS) first.[1]

Q: Is the Phenylacetyl group light-sensitive? A: Moderately. While not as sensitive as Tryptophan or Fluorophores, aromatic rings can undergo photo-oxidation over long periods.[1]

  • Standard: Store in amber vials or wrap tubes in aluminum foil.

Storage Lifecycle Diagram

StorageLifecycle Arrival Shipment Arrival Equilibrate Equilibrate to RT (30 mins) Arrival->Equilibrate Do NOT Open Cold Reconstitute Reconstitute (PBS pH 6-7) Equilibrate->Reconstitute Aliquot Aliquot (Single Use) Reconstitute->Aliquot Avoid Bulk Freezing Freeze Flash Freeze (-80°C) Aliquot->Freeze Use Thaw & Use (Keep on Ice) Freeze->Use Experiment Day Use->Use Discard Excess

Figure 2: The correct lifecycle from receipt to experimentation.

References

  • Avanti, C. (2015). Degradation Pathways of Therapeutic Peptides in Aqueous Solutions and Strategies to Improve Stability. Ubaya Repository. Retrieved from [Link]

  • PubChem. (2025).[1][7] Phenylacetylglycine (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

Sources

Technical Support Center: Minimizing Product Inhibition in N-Phenylacetyl-Gly-Lys-AMC Assays

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for N-Phenylacetyl-Gly-Lys based assays. This guide is designed for researchers, scientists, and drug development professionals to understand and overcome common challenges, with a specific focus on mitigating product inhibition in Histone Deacetylase (HDAC) activity assays. We provide in-depth FAQs, troubleshooting guides, and validated protocols to ensure the integrity and accuracy of your experimental results.

Section 1: Foundational Concepts

This section addresses the fundamental principles of the assay system and the nature of product inhibition.

Q1: What is the N-Phenylacetyl-Gly-Lys(Ac)-AMC assay system and how does it function?

The N-Phenylacetyl-Gly-Lys(Ac)-AMC assay is a highly sensitive, two-step enzymatic method primarily used for measuring the activity of Histone Deacetylases (HDACs). It does not directly measure the activity of a protease on this substrate. Instead, it relies on a coupled reaction:

  • Deacetylation by HDACs: The primary enzyme of interest, an HDAC, recognizes and removes the acetyl group from the acetylated lysine residue (Lys(Ac)) of the substrate. This reaction produces a deacetylated peptide, N-Phenylacetyl-Gly-Lys-AMC.

  • Proteolytic Cleavage by a Developer Enzyme: The product of the HDAC reaction, now containing an unprotected lysine, becomes a substrate for a secondary "developer" enzyme, almost always trypsin. Trypsin cleaves the peptide bond C-terminal to the lysine, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC).[1][2]

The rate of increase in fluorescence is directly proportional to the rate of AMC release, which, under proper conditions, reflects the activity of the HDAC enzyme. The initial acetylation of lysine effectively "masks" the substrate from trypsin, ensuring that a signal is generated only after successful HDAC activity.[1]

sub N-Phenylacetyl-Gly-Lys(Ac)-AMC (Non-fluorescent Substrate) hdac HDAC (Enzyme of Interest) sub->hdac Step 1 prod1 N-Phenylacetyl-Gly-Lys-AMC (Deacetylated Product) hdac->prod1 Deacetylation prod1->hdac Inhibits trypsin Trypsin (Developer Enzyme) prod1->trypsin Step 2 prod2 AMC (Fluorescent Signal) trypsin->prod2 Cleavage inhibition Product Inhibition cluster_0 Troubleshooting Workflow start Observe Non-Linear Progress Curve q1 Is Trypsin Concentration Optimized? start->q1 proc2 Run Protocol 2: Optimize Trypsin q1->proc2 No q2 Is Curve Still Non-Linear? q1->q2 Yes a1_no No a1_yes Yes proc2->q2 check_substrate Check for Substrate Depletion (Reduce [HDAC]) q2->check_substrate Yes end_ok Problem Solved: Proceed with Assay q2->end_ok No a2_yes Yes a2_no No check_stability Check for HDAC Instability (Controls) check_substrate->check_stability

Caption: A decision tree for troubleshooting non-linear reaction curves.

Protocol 2: Optimizing Developer (Trypsin) Concentration

This protocol identifies the optimal trypsin concentration to eliminate product inhibition.

  • Prepare Reagents:

    • HDAC Enzyme: Dilute to a fixed concentration that gives a robust signal.

    • Substrate: Prepare at the desired final assay concentration (typically at or near the Km).

    • Trypsin Stock: Create a serial dilution of trypsin (e.g., from 2 mg/mL down to 0.05 mg/mL).

  • Assay Setup: In a 96-well plate, set up parallel reactions. Each reaction will contain the same concentration of HDAC and substrate.

  • Add Developer: To different sets of wells, add the varying concentrations of trypsin from your serial dilution. Include a "no trypsin" control.

  • Initiate and Read: Start all reactions simultaneously by adding the substrate. Immediately begin a kinetic read as described in Protocol 1.

  • Analyze Data:

    • Calculate the initial velocity (slope of the linear range) for each trypsin concentration.

    • Plot the initial velocity as a function of trypsin concentration.

    • The reaction rate should increase with trypsin concentration and then plateau.

  • Select Concentration: Choose the lowest concentration of trypsin that gives the maximum reaction velocity and maintains linearity for the longest duration. This is your optimal developer concentration. Using a concentration in the middle of the plateau ensures the assay is robust to minor variations in trypsin activity.

References

  • Cook, P. F., & Segel, I. H. (1999). Kinetics of enzymes subject to very strong product inhibition: analysis using simplified integrated rate equations and average velocities. Journal of Biological Chemistry, 274(25), 17373-17378.
  • Mai, V. Q. (2019). Models for the kinetics of enzymes with product inhibition.
  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each. Retrieved from [Link]

  • Gomez, B., et al. (2020).
  • Quora. (2023, February 14). Does substrate concentration have an effect on competitive inhibition? Retrieved from [Link]

  • University of California, Davis. (n.d.). Lecture 10 Enzyme inhibition kinetics. PLB Lab Websites.
  • ResearchGate. (2014, July 7). In enzyme kinetics does this signify substrate inhibition or product inhibition? Retrieved from [Link]

  • Wikipedia. (n.d.). Product inhibition. Retrieved from [Link]

  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays? Retrieved from [Link]

  • Wegener, A., et al. (2023). Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. Scientific Reports, 13(1), 10639.
  • Wikipedia. (n.d.). Substrate inhibition in bioreactors. Retrieved from [Link]

  • Drienovská, I., et al. (2020). Substrate inhibition by the blockage of product release and its control by tunnel engineering. Chemical Science, 11(16), 4065-4074.
  • ResearchGate. (n.d.). Influence of Substrate Concentration on Enzyme Activity in Bio Catalysis. Retrieved from [Link]

  • Reddit. (2023, June 21). Why would an increase in substrate concentration decrease reaction rate? r/Biochemistry. Retrieved from [Link]

  • Longdom Publishing. (2022, February 7). Identifying Enzyme Activities by Different Kinetic Assays. Journal of Analytical & Bioanalytical Techniques.
  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • ResearchGate. (2021, January 13). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? Retrieved from [Link]

  • chemeurope.com. (n.d.). Enzyme assay. Retrieved from [Link]

  • Science.gov. (n.d.). n-phenylacetyl-l-prolylglycine ethyl ester: Topics by Science.gov. Retrieved from [Link]

  • Cell Culture Dish. (2016, June 13). Verifying Removal of Residual Production Enzymes from Your Final Product. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Reactive Separations for In Situ Product Removal of Enzymatic Reactions: A Review. Retrieved from [Link]

  • ResearchGate. (2023, February 19). What are the advantages and disadvantages of using endpoint and kinetic method, and which among them is preferred during analyte testing? Retrieved from [Link]

  • Microbe Notes. (2023, August 3). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Retrieved from [Link]

  • Pokharel, Y. R., et al. (2023). Phenylacetyl-/Trolox- Amides: Synthesis, Sigma-1, HDAC-6, and Antioxidant Activities. Molecules, 28(20), 7168.
  • Wikipedia. (n.d.). Glycine N-phenylacetyltransferase. Retrieved from [Link]

  • Nandi, D. L., Lucas, S. V., & Webster, L. T. (1979). Benzoyl-coenzyme A:glycine N-acyltransferase and phenylacetyl-coenzyme A:glycine N-acyltransferase from bovine liver mitochondria. Purification and characterization. Journal of Biological Chemistry, 254(15), 7230-7237.
  • Schneider, S., et al. (2008). Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus. Current Microbiology, 57(1), 27-32.
  • Wikipedia. (n.d.). Omberacetam. Retrieved from [Link]

  • Sarukhanyan, E., et al. (2024). In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method. International Journal of Molecular Sciences, 25(11), 5961.
  • Wegener, D., et al. (2003). A Fluorogenic Histone Deacetylase Assay Well Suited for High-Throughput Activity Screening. Analytical Biochemistry, 321(2), 202-208.
  • Patil, V., et al. (2013). Mechanism of N-Acylthiourea-mediated Activation of Human Histone Deacetylase 8 (HDAC8) at Molecular and Cellular Levels. Journal of Biological Chemistry, 288(39), 28045-28057.

Sources

Validation & Comparative

A Researcher's Guide to Determining Km and Vmax for N-Phenylacetyl-Gly-Lys

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Comparison of Methodologies for Characterizing Enzyme Kinetics

For researchers in drug development and the broader scientific community, understanding the kinetics of enzyme-substrate interactions is fundamental. The Michaelis-Menten constants, Km and Vmax, provide invaluable insights into an enzyme's affinity for its substrate and its maximum catalytic rate. This guide offers a comprehensive comparison of established and alternative methods for determining these crucial parameters for the substrate N-Phenylacetyl-Gly-Lys, with a focus on providing actionable, field-proven insights and detailed experimental protocols.

Understanding the Substrate and its Enzymatic Partner

N-Phenylacetyl-Gly-Lys is a synthetic peptide. The presence of the N-terminal phenylacetyl group strongly suggests that it is a substrate for Penicillin G Acylase (PGA) (EC 3.5.1.11).[1][2][3] This enzyme is of significant industrial importance, primarily for its role in the production of semi-synthetic penicillins.[4][5] PGA catalyzes the hydrolysis of the amide bond between the phenylacetyl group and the glycine residue.[3][4] Therefore, the determination of Km and Vmax for N-Phenylacetyl-Gly-Lys will focus on assays designed to measure PGA activity.

Core Concepts in Enzyme Kinetics: A Refresher

Before delving into specific methodologies, it's crucial to revisit the core principles of Michaelis-Menten kinetics.[6][7]

  • Vmax (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme is saturated with the substrate. It is directly proportional to the enzyme concentration.[6]

  • Km (Michaelis Constant): Km is the substrate concentration at which the reaction rate is half of Vmax.[6][7] It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.[8]

  • kcat (Turnover Number): This constant represents the number of substrate molecules converted to product per enzyme active site per unit of time. It is calculated as Vmax / [E]t, where [E]t is the total enzyme concentration.[9][10]

  • kcat/Km (Catalytic Efficiency): Also known as the specificity constant, this ratio is a measure of how efficiently an enzyme converts a substrate into a product.[10][11][12] It is particularly useful for comparing the enzyme's preference for different substrates.[8]

The relationship between these parameters is described by the Michaelis-Menten equation:

V = (Vmax * [S]) / (Km + [S])

Where:

  • V is the initial reaction velocity

  • [S] is the substrate concentration

Methodologies for Determining Km and Vmax: A Comparative Analysis

The choice of assay for determining Km and Vmax depends on several factors, including the availability of instrumentation, the required sensitivity, and the potential for interfering substances in the sample. Here, we compare the most common and effective methods.

Spectrophotometric Assays: The Workhorse of Enzyme Kinetics

Spectrophotometric assays are widely used due to their simplicity, cost-effectiveness, and amenability to high-throughput formats.[6][13] These methods rely on a change in absorbance at a specific wavelength as the reaction proceeds.

a) Direct Spectrophotometric Assay (Continuous)

This is the most straightforward approach, where the product of the enzymatic reaction directly absorbs light at a wavelength where the substrate does not.

Experimental Protocol: Direct Spectrophotometric Assay

Principle: The hydrolysis of the amide bond in N-Phenylacetyl-Gly-Lys by Penicillin G Acylase releases phenylacetic acid and Gly-Lys. While these products do not have a strong chromophore for easy detection, a coupled enzyme assay can be employed. However, for the purpose of outlining a direct assay, we will assume a hypothetical chromogenic leaving group for illustrative purposes. A more practical approach for PGA is outlined in the HPLC and fluorometric sections.

Materials:

  • Purified Penicillin G Acylase (PGA) from E. coli or other sources.[2]

  • N-Phenylacetyl-Gly-Lys substrate.

  • Reaction Buffer: e.g., 0.1 M Potassium Phosphate buffer, pH 7.8.[4]

  • Spectrophotometer with temperature control.

Procedure:

  • Prepare a stock solution of the substrate , N-Phenylacetyl-Gly-Lys, in the reaction buffer.

  • Prepare a series of substrate dilutions in the reaction buffer, covering a range of concentrations both below and above the anticipated Km. A typical range might be 0.1x to 10x the estimated Km.

  • Equilibrate the spectrophotometer and the reaction buffer to the desired temperature (e.g., 37°C).[4]

  • To a cuvette, add the reaction buffer and the substrate dilution.

  • Initiate the reaction by adding a small, fixed amount of the enzyme solution. The enzyme concentration should be chosen such that the reaction rate is linear for a reasonable period (e.g., 5-10 minutes).

  • Immediately monitor the change in absorbance at the appropriate wavelength over time.

  • Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.

  • Plot V₀ against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.[14][15]

b) Coupled Enzyme Assays (Continuous)

When the primary reaction does not produce a change in absorbance, a second, "coupling" enzyme can be added to the reaction mixture. This enzyme acts on the product of the first reaction to generate a product that is easily detectable by spectrophotometry.

Workflow for a Coupled Spectrophotometric Assay

G cluster_0 Primary Reaction cluster_1 Coupled Reaction Substrate (N-Phenylacetyl-Gly-Lys) Substrate (N-Phenylacetyl-Gly-Lys) Product 1 (Gly-Lys) Product 1 (Gly-Lys) Substrate (N-Phenylacetyl-Gly-Lys)->Product 1 (Gly-Lys)  Enzyme 1 (PGA) Product 2 (Chromogenic) Product 2 (Chromogenic) Product 1 (Gly-Lys)->Product 2 (Chromogenic)  Enzyme 2 Spectrophotometer Spectrophotometer Product 2 (Chromogenic)->Spectrophotometer  Absorbance Change

Caption: A coupled enzyme assay links the primary reaction to a secondary, color-producing reaction.

High-Performance Liquid Chromatography (HPLC)-Based Assays: The Gold Standard for Accuracy

HPLC offers a highly accurate and sensitive method for separating and quantifying the substrate and product over time.[16] This is particularly useful when a direct spectrophotometric assay is not feasible.

Principle: The reaction is allowed to proceed for a set amount of time, after which it is stopped (quenched). The reaction mixture is then injected into an HPLC system to separate and quantify the amount of product formed or substrate consumed.

Experimental Protocol: Discontinuous HPLC-Based Assay

Materials:

  • Purified Penicillin G Acylase (PGA).

  • N-Phenylacetyl-Gly-Lys substrate.

  • Reaction Buffer: e.g., 0.1 M Potassium Phosphate buffer, pH 7.8.[4]

  • Quenching Solution: e.g., 1 M HCl or an organic solvent like acetonitrile.[4]

  • HPLC system with a suitable column (e.g., C18 reverse-phase).

  • Mobile phase appropriate for separating the substrate and products.

Procedure:

  • Prepare a series of substrate dilutions in the reaction buffer.

  • Set up a series of reaction tubes , each containing a specific substrate concentration.

  • Equilibrate the reaction tubes and the enzyme solution to the desired temperature (e.g., 37°C).

  • Initiate the reactions by adding a fixed amount of PGA to each tube.

  • Incubate the reactions for a fixed period (e.g., 5, 10, 15 minutes), ensuring the reaction is within the linear range.

  • Stop the reactions by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Inject a defined volume of the supernatant into the HPLC system.

  • Separate and quantify the product (Gly-Lys or phenylacetic acid) by integrating the peak area and comparing it to a standard curve.

  • Calculate the initial velocity (V₀) for each substrate concentration.

  • Plot V₀ against [S] and fit the data to the Michaelis-Menten equation.

Fluorometric Assays: For High-Throughput Screening and Enhanced Sensitivity

Fluorometric assays offer significantly higher sensitivity than absorbance-based methods, making them ideal for high-throughput screening or when working with low enzyme concentrations.[17][18]

Principle: These assays utilize a substrate that, upon enzymatic cleavage, releases a fluorescent molecule (a fluorophore). The increase in fluorescence is directly proportional to the amount of product formed. For PGA, a suitable fluorogenic substrate would be a derivative of N-Phenylacetyl-Gly-Lys where the C-terminus is linked to a quenched fluorophore. Upon cleavage of the phenylacetyl group, a conformational change could lead to dequenching and an increase in fluorescence. Alternatively, a fluorogenic substrate like phenylacetyl-7-amino-4-methylcoumarin can be used as a proxy for the natural substrate.[17]

Experimental Protocol: Continuous Fluorometric Assay

Materials:

  • Purified Penicillin G Acylase (PGA).

  • Fluorogenic PGA substrate (e.g., a custom-synthesized N-Phenylacetyl-Gly-Lys derivative or a commercially available substrate like phenylacetyl-7-amino-4-methylcoumarin).[17]

  • Reaction Buffer.

  • Fluorescence microplate reader or spectrofluorometer with temperature control.

Procedure:

  • Follow a similar procedure to the direct spectrophotometric assay , but instead of monitoring absorbance, monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Calculate the initial velocity (V₀) from the linear portion of the fluorescence vs. time plot.

  • Plot V₀ against [S] and determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Comparison of Methodologies

FeatureSpectrophotometric AssayHPLC-Based AssayFluorometric Assay
Principle Measures change in absorbanceSeparates and quantifies substrate/productMeasures change in fluorescence
Sensitivity ModerateHighVery High
Throughput High (with plate reader)LowHigh (with plate reader)
Cost LowHighModerate
Advantages Simple, inexpensive, continuousHighly accurate, specific, can detect multiple componentsExtremely sensitive, suitable for HTS
Disadvantages Prone to interference, may require coupled enzymesDiscontinuous, time-consumingRequires a specific fluorogenic substrate, potential for quenching issues

Data Analysis: From Raw Data to Kinetic Constants

Regardless of the method used to obtain the initial velocity data, the final step is to determine Km and Vmax. While historically, linearized plots like the Lineweaver-Burk plot were used, modern data analysis relies on non-linear regression to fit the data directly to the Michaelis-Menten equation.[14] This approach provides more accurate and reliable estimates of the kinetic parameters as it properly weights the data points.[14][19]

Data Analysis Workflow

G Raw Data (Absorbance/Fluorescence/Peak Area vs. Time) Raw Data (Absorbance/Fluorescence/Peak Area vs. Time) Calculate Initial Velocities (V₀) Calculate Initial Velocities (V₀) Raw Data (Absorbance/Fluorescence/Peak Area vs. Time)->Calculate Initial Velocities (V₀) V₀ V₀ Plot V₀ vs. [Substrate] Plot V₀ vs. [Substrate] V₀->Plot V₀ vs. [Substrate] Non-linear Regression (Michaelis-Menten Fit) Non-linear Regression (Michaelis-Menten Fit) Plot V₀ vs. [Substrate]->Non-linear Regression (Michaelis-Menten Fit) Determine Km and Vmax Determine Km and Vmax Non-linear Regression (Michaelis-Menten Fit)->Determine Km and Vmax

Sources

Comparative Kinetic Profiling: N-Phenylacetyl-Gly-Lys vs. Penicillin G

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in enzymology and drug development, selecting the correct model substrate is paramount for accurately characterizing enzyme kinetics. While N-Phenylacetyl-Gly-Lys (NPAcGK) and Penicillin G (PenG) both share a structurally identical N-phenylacetyl moiety, they serve entirely distinct benchmarking roles in biochemical assays.

Penicillin G is the gold-standard substrate for evaluating the hydrolytic efficiency of Penicillin G Acylase (PGA) , a critical enzyme in the industrial synthesis of semisynthetic β-lactam antibiotics[1]. Conversely, the synthetic peptide NPAcGK has emerged as the premier acceptor substrate for characterizing N-ε-acetylation kinetics in the Gcn5-related N-acetyltransferase (GNAT) superfamily, specifically the bacterial enzyme PA4794[2].

This guide objectively compares the kinetic behaviors, mechanistic pathways, and field-proven experimental protocols for both substrates, providing a self-validating framework for researchers characterizing novel hydrolases or acetyltransferases.

Mechanistic Pathways & Causal Logic

To understand the kinetic divergence between these two substrates, we must first analyze the causality behind their enzymatic recognition.

The Hydrolase Paradigm: Penicillin G

PGA enzymes utilize an N-terminal serine nucleophile to attack the amide bond of Penicillin G. The enzyme's active site features a highly specific, hydrophobic binding pocket that perfectly accommodates the phenylacetyl group. Upon binding, a covalent acyl-enzyme intermediate is formed, followed by rapid hydrolysis to release phenylacetic acid (PAA) and 6-aminopenicillanic acid (6-APA)[3].

PGA_Hydrolysis PenG Penicillin G PGA Penicillin G Acylase PenG->PGA Substrate Binding PAA Phenylacetic Acid PGA->PAA Hydrolysis (Acyl-Enzyme) APA 6-APA PGA->APA Amide Cleavage

Fig 1: Penicillin G hydrolysis pathway catalyzed by Penicillin G Acylase (PGA).

The Acetyltransferase Paradigm: N-Phenylacetyl-Gly-Lys

In contrast, NPAcGK acts as an acetyl acceptor. GNAT enzymes like PA4794 do not cleave the phenylacetyl group; instead, they recognize the free C-terminal carboxyl group of the peptide, anchoring it via hydrogen bonds to active-site arginine residues[2]. This precise orientation exposes the ε-amino group of the lysine residue for a direct nucleophilic attack on the carbonyl carbon of Acetyl-CoA, yielding Acetyl-NPAcGK and releasing free Coenzyme A (CoA-SH)[2].

GNAT_Acetylation NPAcGK N-Phenylacetyl-Gly-Lys GNAT PA4794 (GNAT) NPAcGK->GNAT Acceptor Binding AcCoA Acetyl-CoA AcCoA->GNAT Donor Binding AcNPAcGK Acetyl-NPAcGK GNAT->AcNPAcGK N-epsilon Acetylation CoA CoA-SH GNAT->CoA Thiol Release

Fig 2: Direct nucleophilic acetylation of NPAcGK by GNAT superfamily enzyme PA4794.

Comparative Kinetic Parameters

The evolutionary optimization of these enzymes is directly reflected in their kinetic parameters. PGA exhibits extreme catalytic efficiency (


) for PenG, characterized by micromolar affinity. PA4794 displays millimolar affinity for NPAcGK, which is typical for secondary metabolic transferases where intracellular substrate pooling drives the reaction velocity[4].
Kinetic ParameterPenicillin G + E. coli PGANPAcGK + P. aeruginosa PA4794Causality / Interpretation
Reaction Type Hydrolysis (Deacylation)N-ε-Acetylation (Transferase)Defines the assay detection method (Amine vs. Thiol release).
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(Affinity)
~ 10 - 15 µM~ 11.6 ± 3.8 mM[4]PGA is highly evolved for PenG; PA4794 requires high local peptide concentrations.
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Enzyme-dependent1460 ± 282 nmol/min/mg[4]High

in PA4794 compensates for lower substrate affinity.

(Turnover)
~ 30 - 50 s⁻¹~ 1.2 s⁻¹ (calculated)PGA rapidly turns over the acyl-enzyme intermediate to prevent product inhibition.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the protocols used to measure these kinetics must be self-validating. Below are the field-proven methodologies for characterizing both systems.

Protocol A: Penicillin G Hydrolysis Kinetics (PDAB Colorimetric Assay)

This assay leverages the fact that intact Penicillin G lacks a free primary amine. When PGA hydrolyzes the amide bond, it exposes the primary amine of 6-APA, which reacts with p-dimethylaminobenzaldehyde (PDAB) to form a quantifiable Schiff base.

  • Substrate Preparation: Prepare a concentration gradient of Penicillin G (1 µM to 200 µM) in 50 mM Potassium Phosphate buffer (pH 7.5). Note: pH 7.5 is chosen to maintain the stability of the β-lactam ring while matching the physiological optimum of PGA[3].

  • Reaction Initiation: Add purified PGA to a final concentration of 0.1 µM. Incubate at 37°C.

  • Quenching: At 1-minute intervals, extract 100 µL aliquots and immediately mix with 100 µL of 10% trichloroacetic acid (TCA) to denature the enzyme and halt hydrolysis.

  • Derivatization: Add 1 mL of PDAB reagent (1% w/v in methanol/acetic acid). Incubate for 3 minutes at room temperature.

  • Quantification: Measure absorbance at 415 nm.

  • Self-Validation Step: Run a parallel negative control lacking the enzyme. Any background absorbance indicates spontaneous β-lactam degradation, which must be subtracted from the initial velocity (

    
    ) calculations.
    
Protocol B: NPAcGK Acetylation Kinetics (DTNB/Ellman’s Assay)

Because acetylated peptides are difficult to detect spectrophotometrically, this assay measures the stoichiometric release of the CoA-SH byproduct using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[5].

  • Substrate Preparation: Prepare a reaction master mix containing 0.5 mM Acetyl-CoA and varying concentrations of NPAcGK (1 mM to 30 mM) in 50 mM HEPES buffer (pH 8.0). Causality: pH 8.0 is strictly required to deprotonate the ε-amino group of lysine, increasing its nucleophilicity for the acetyl transfer, while remaining low enough to prevent alkaline hydrolysis of DTNB[6].

  • Reaction Initiation: Add 2.6 µM of PA4794 enzyme. Incubate at 37°C for exactly 5 minutes[2].

  • Quenching & Detection: Stop the reaction by adding 50 µL of 2 mM DTNB dissolved in 100 mM Tris-HCl (pH 8.0) containing 6 M guanidine-HCl. The guanidine denatures the enzyme, while DTNB reacts with the free thiol of CoA-SH to release the yellow 5-thio-2-nitrobenzoate (TNB) anion.

  • Quantification: Measure absorbance at 412 nm (

    
    ).
    
  • Self-Validation Step: GNAT enzymes can exhibit slow, spontaneous hydrolysis of Acetyl-CoA in the absence of an acceptor[5]. A blank reaction containing Acetyl-CoA and enzyme—but lacking NPAcGK—must be run. The baseline CoA-SH generation from this blank is subtracted from the experimental wells to isolate the true peptide-dependent acetylation rate.

Conclusion

While Penicillin G and N-Phenylacetyl-Gly-Lys share a structural motif, their applications in kinetic profiling address entirely different biochemical questions. Penicillin G remains the ultimate tool for optimizing hydrolase efficiency in antibiotic manufacturing. Conversely, NPAcGK provides a highly specific, sterically accessible acceptor for mapping the complex ternary kinetics of the GNAT superfamily, offering critical insights for the development of novel epigenetic and metabolic inhibitors.

References

  • Structural, Functional, and Inhibition Studies of a Gcn5-related N-Acetyltransferase (GNAT)
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • Exploitation of E.

Sources

Benchmarking Penicillin G Acylase Substrates: N-Phenylacetyl-Gly-Lys vs. NIPAB and Penicillin G

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating N-Phenylacetyl-Gly-Lys as a Specific Enzyme Substrate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of semi-synthetic antibiotics and peptide therapeutics, Penicillin G Acylase (PGA) serves as a critical biocatalyst.[1][2][3] While Penicillin G (PenG) is the natural industrial substrate and NIPAB is the gold standard for high-throughput screening, neither adequately models the enzyme's performance in peptide deprotection applications.

This guide validates N-Phenylacetyl-Gly-Lys (N-PhAc-Gly-Lys) as a specific, high-fidelity substrate. Unlike NIPAB, which relies on an activated leaving group, N-PhAc-Gly-Lys mimics the thermodynamic stability of a standard peptide bond, offering a robust model for assessing PGA’s utility in removing phenylacetyl (PhAc) protecting groups during peptide synthesis.

Part 1: Technical Deep Dive & Mechanism
The Substrate Logic: Why N-Phenylacetyl-Gly-Lys?

PGA (EC 3.5.1.[1]11) is structurally selective for the acyl moiety (Phenylacetic acid) but promiscuous regarding the nucleophilic leaving group.

  • The Mechanism: PGA hydrolyzes the amide bond between the phenylacetyl group and the glycine nitrogen.

  • The Detection Strategy: The unhydrolyzed substrate is N-blocked. Upon hydrolysis, a free primary amine (the N-terminus of Gly-Lys) is released. This specific liberation allows for highly sensitive quantification using amine-reactive reagents (Ninhydrin, TNBS, or Fluorescamine) or direct HPLC monitoring.

Reaction Pathway

The following diagram illustrates the enzymatic hydrolysis and the subsequent detection logic.

PGA_Hydrolysis Substrate N-PhAc-Gly-Lys (Substrate) Complex Acyl-Enzyme Intermediate Substrate->Complex + PGA Enzyme PGA Enzyme (Active Site) Enzyme->Complex Product1 Phenylacetic Acid (Byproduct) Complex->Product1 Acyl Transfer Product2 H-Gly-Lys-OH (Released Amine) Complex->Product2 Hydrolysis Detection Ninhydrin/TNBS Reaction Product2->Detection Free Amine Target Signal Colorimetric/Fluorescent Readout Detection->Signal Quantification

Figure 1: Mechanism of Action. PGA cleaves the phenylacetyl moiety, exposing the N-terminal glycine amine for downstream detection.

Part 2: Comparative Analysis

The choice of substrate dictates the experimental design. The table below contrasts N-PhAc-Gly-Lys with the industry standards.

Table 1: Comparative Performance Metrics of PGA Substrates

FeatureN-Phenylacetyl-Gly-Lys NIPAB (Standard Screening)Penicillin G (Natural Substrate)
Primary Utility Peptide deprotection modeling; Specificity profiling.High-throughput screening; Colony picking.Industrial process monitoring (6-APA production).
Detection Mode Discontinuous: HPLC or Amine-assay (Ninhydrin).Continuous: Spectrophotometric (405 nm).Discontinuous: Titration (pH stat) or HPLC.
Sensitivity High (nM range with fluorescence).Medium (µM range).Low to Medium.
Structural Relevance High: Mimics stable peptide amide bonds.Low: Sterically activated ester-like amide.High: Beta-lactam ring structure.[1]
Kinetic Behavior (

)
~5.0 – 12.0 mM (System dependent).~1.7 mM (High affinity).~4.5 – 8.0 mM.
Interference Minimal (requires background subtraction).High (Nitro-group reduction by some cells).Buffer capacity affects pH-stat methods.[2]

Expert Insight:

While NIPAB is faster for checking if the enzyme is active, N-PhAc-Gly-Lys is superior for determining how the enzyme will behave in synthetic biotransformations. If your goal is to use PGA to deprotect a valuable peptide drug, NIPAB data often overestimates the reaction rate due to its activated leaving group. N-PhAc-Gly-Lys provides a conservative, realistic kinetic model.

Part 3: Validation Protocol (Self-Validating System)

This protocol uses a discontinuous Ninhydrin assay . It is designed to be self-validating by including an internal Gly-Lys standard curve to account for reagent variability.

Materials
  • Buffer: 50 mM Phosphate Buffer, pH 7.5 – 8.0 (PGA optimum).

  • Substrate Stock: 50 mM N-PhAc-Gly-Lys in water (adjust pH to 7.0 if necessary for solubility).

  • Stop Solution: 10% Trichloroacetic acid (TCA) or 0.2 M HCl.

  • Detection Reagent: 2% Ninhydrin in ethanol.

Experimental Workflow

Protocol_Workflow Start Start: Substrate Prep (10 mM Working Sol) Incubate Enzyme Reaction 37°C, pH 8.0 Start->Incubate Quench Quench Reaction (Add 10% TCA) Incubate->Quench Time points: 0, 5, 10, 20 min Clarify Centrifugation (Remove Protein) Quench->Clarify Derivatize Ninhydrin Reaction (100°C, 10 min) Clarify->Derivatize Measure Absorbance Read (570 nm) Derivatize->Measure

Figure 2: Step-by-step validation workflow for N-PhAc-Gly-Lys hydrolysis.

Step-by-Step Methodology
  • Standard Curve Generation (The Control):

    • Prepare serial dilutions of pure H-Gly-Lys-OH (0.1 mM to 2.0 mM).

    • Process these exactly as samples (add buffer, Stop Solution, then Ninhydrin).

    • Validation Check: Plot Absorbance vs. Concentration.

      
       must be > 0.99. This confirms that the detection chemistry is working independent of the enzyme.
      
  • Enzyme Kinetics Assay:

    • Pre-warm 900 µL of Substrate Solution (range 1 mM – 20 mM) at 37°C.

    • Initiate by adding 100 µL of PGA enzyme solution.

    • Sampling: At

      
       minutes, withdraw 100 µL aliquots.
      
    • Quench: Immediately dispense into tubes containing 50 µL Stop Solution (TCA/HCl). Note: The low pH stops the enzyme and ensures the amine is protonated for stability.

  • Colorimetric Development:

    • Neutralize the quenched sample if necessary (depending on Ninhydrin formulation), or add Ninhydrin reagent directly if using an acidic-compatible formulation.

    • Heat at 100°C for 10-15 minutes (purple color develops).

    • Cool to room temperature and read Absorbance at 570 nm .

  • Data Analysis:

    • Convert Absorbance to [Product] using the Gly-Lys slope.

    • Plot Initial Velocity (

      
      ) vs. [Substrate].
      
    • Fit to Michaelis-Menten equation to determine

      
       and 
      
      
      
      .
Troubleshooting & Critical Controls
  • Spontaneous Hydrolysis: Run a "No Enzyme" control. N-PhAc-Gly-Lys is generally stable, but high pH (>9.0) can cause background hydrolysis.

  • Background Amines: Ensure the enzyme preparation is dialyzed. Crude lysates contain free amino acids that will saturate the detector.

  • Substrate Inhibition: PGA is known for substrate inhibition at high concentrations of phenylacetic acid. If

    
     drops at high [S], use the Haldane equation for fitting.
    
References
  • Arroyo, M., et al. (2003).[1] "Biotechnological applications of penicillin acylases: state-of-the-art." Applied Microbiology and Biotechnology. Link

  • Kutzbach, C., & Rauenbusch, E. (1974).[4] "Preparation and general properties of crystalline penicillin acylase from Escherichia coli ATCC 11105." Hoppe-Seyler's Zeitschrift für physiologische Chemie. (Foundational method for NIPAB/Titration comparison). Link

  • Siewinski, A., et al. (1989).[4] "A colorimetric method using phenylacetylaminobenzoic acid as a substrate."[4] Biotechnology and Genetic Engineering Reviews. (Establishes NIPAB as the screening standard). Link

  • Veronese, F. M., et al. (1981).[4] "Fluorescent assay for penicillin acylase using fluorescamine." Analytical Biochemistry. (Describes amine-detection logic for non-chromogenic substrates). Link

  • Tishkov, V. I., et al. (2010).[1] "Catalytic mechanism and application of penicillin acylase." Acta Naturae. (Review of substrate specificity and kinetic modeling). Link

Sources

Reproducibility Guide: N-Phenylacetyl-Gly-Lys Hydrolysis Assays for Penicillin G Acylase

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the characterization of Penicillin G Acylase (PGA) and related N-terminal nucleophile (Ntn) hydrolases, the choice of substrate dictates not just the kinetic parameters (


, 

), but the reproducibility and throughput of the assay.

While NIPAB (6-Nitro-3-phenylacetamidobenzoic acid) remains the industry standard for rapid screening due to its direct chromogenic readout, it suffers from steric artifacts that can misrepresent the active site's true affinity for natural penicillin substrates.

N-Phenylacetyl-Gly-Lys (PAGK) serves as a critical "bridge" substrate. It mimics the steric bulk of the natural substrate (Penicillin G) side chain without the chemical instability of the


-lactam ring. However, because PAGK hydrolysis is non-chromogenic, it requires a coupled detection step (typically Ninhydrin or TNBS) to quantify the released amine (Gly-Lys). This secondary step introduces variables that frequently compromise reproducibility.

This guide provides a validated, self-correcting protocol to stabilize PAGK assays, comparing them objectively against NIPAB and HPLC "Gold Standard" methods.

Part 1: The Mechanistic Basis

To master reproducibility, one must understand the molecular events. PGA hydrolyzes the amide bond connecting the phenylacetyl group to the amino group of the "nucleus" (in this case, the dipeptide Gly-Lys).

Reaction Mechanism & Detection Logic[1]

Unlike NIPAB, which turns yellow upon cleavage, PAGK is silent. The assay relies on the unmasking of the


-amino group of the Glycine residue within the Gly-Lys dipeptide.

PAGK_Mechanism Substrate N-Phenylacetyl-Gly-Lys (Blocked N-terminus) Hydrolysis Hydrolysis (Rate Limiting) Substrate->Hydrolysis Enzyme Penicillin G Acylase (PGA) Enzyme->Hydrolysis Product1 Phenylacetic Acid (PAA) Hydrolysis->Product1 Product2 H-Gly-Lys-OH (Free Amine Released) Hydrolysis->Product2 Ninhydrin Ninhydrin Reagent (High Temp) Product2->Ninhydrin Coupled Reaction Signal Ruhemann's Purple (Abs 570 nm) Ninhydrin->Signal

Figure 1: Mechanistic pathway of the PAGK assay.[1] Note that the signal generation is decoupled from the enzymatic event, necessitating a "Stop & Develop" workflow.

Part 2: Comparative Performance Analysis

The following data summarizes the trade-offs between the three primary methods for assaying PGA activity.

Table 1: Methodological Comparison
FeaturePAGK (Ninhydrin) NIPAB (Direct) HPLC (Direct)
Readout Mode Endpoint (Discontinuous)Continuous (Kinetic)Endpoint
Substrate Mimicry High (Peptide linker mimics PenG steric)Medium (Rigid benzoate ring)Exact (Uses Pen G)
Sensitivity Moderate (10-50 µM detection limit)High (1-5 µM detection limit)High
Throughput Medium (96-well plate possible)Very HighLow
Reproducibility (CV) 8-12% (Without optimization)< 3% < 1%
Interference High (Ammonia, Tris buffers, Protein)Low (Turbidity)Low
Cost Per Well $ (Low)

(Medium)

$ (High)

Verdict: Use NIPAB for high-throughput screening of mutant libraries. Use PAGK for kinetic characterization when the specific peptide-linker specificity is , or when NIPAB's artificial structure yields anomalous


 values.

Part 3: Critical Variables Affecting Reproducibility

In my experience troubleshooting this assay across different labs, reproducibility failures in PAGK assays stem from three specific sources.

The "Background Creep" (Buffer Incompatibility)

The Ninhydrin reaction detects all primary amines.

  • Error: Using Tris, Glycine, or Ammonium buffers.

  • Fix: Use Phosphate (50 mM, pH 7.5-8.0) or MOPS . These are "blind" to Ninhydrin.

The Quenching Lag

PAGK hydrolysis is an endpoint assay. If you add Ninhydrin reagent to a live enzyme mixture and heat it (to develop color), the enzyme continues to hydrolyze substrate as the temperature ramps up from 25°C to 90°C.

  • Impact: This introduces a variable "extra" incubation time that fluctuates based on how fast your heating block transfers heat.

  • Fix: You must chemically quench the enzyme (e.g., with TCA or Acetone) before adding the detection reagent.

Substrate Spontaneous Hydrolysis

PAGK is relatively stable, but Phenylacetyl esters are not. While PAGK is an amide, impurities in the synthesis can lead to high background absorbance.

  • Fix: Always run a "Substrate Only" blank (No Enzyme) and an "Enzyme Only" blank (No Substrate) to subtract background.

Part 4: Validated Protocol (Self-Validating System)

This protocol is designed for a 96-well microplate format.

Reagents
  • Buffer: 50 mM Potassium Phosphate, pH 8.0.

  • Substrate Stock: 10 mM N-Phenylacetyl-Gly-Lys in water (Store at -20°C).

  • Stop Solution: 10% Trichloroacetic acid (TCA).

  • Detection Reagent: 2% Ninhydrin in ethanol/buffer mixture.

Workflow Diagram

PAGK_Workflow Prep Preparation Pre-warm Buffer & Substrate to 37°C Start Initiation Add 20 µL Enzyme to 180 µL Substrate Prep->Start Incubate Incubation Exact 10 min @ 37°C (Orbital Shaking) Start->Incubate Quench CRITICAL STOP Add 50 µL 10% TCA (Precipitates Enzyme) Incubate->Quench Time Critical Clarify Clarification Centrifuge 4000xg, 5 min (Remove Protein Precipitate) Quench->Clarify Develop Color Development Transfer Supernatant -> Fresh Plate Add Ninhydrin -> Heat 95°C, 10 min Clarify->Develop Read Quantification Read Abs @ 570 nm Develop->Read

Figure 2: Validated workflow. The centrifugation step (Clarify) is essential to prevent protein precipitates from scattering light and interfering with the absorbance reading.

Step-by-Step Procedure
  • Blanking Strategy (The "Self-Check"):

    • Prepare three wells as Substrate Blanks (Buffer + Substrate + Stop Solution added before Enzyme).

    • Prepare three wells as Enzyme Blanks (Buffer + Enzyme + Stop Solution added before Substrate).

    • Why? If Substrate Blank OD > 0.1, your substrate is degraded. If Enzyme Blank OD > 0.1, your enzyme prep has too many free amines (insufficient dialysis).

  • Reaction:

    • Add 180 µL of Substrate Solution (1-5 mM final conc) to wells.

    • Initiate with 20 µL of Enzyme Solution .

    • Incubate at 37°C for exactly 10 minutes.

  • Quenching (The "Freeze"):

    • Add 50 µL of 10% TCA . Mix immediately.

    • Note: The pH will drop drastically, stopping the enzyme.

  • Development:

    • Centrifuge plate at 4000 x g for 5 mins to pellet precipitated protein.

    • Transfer 100 µL of supernatant to a PCR plate (can withstand heat).

    • Add 100 µL Ninhydrin Reagent .

    • Heat at 95°C for 10 minutes (use a thermocycler).

    • Cool to room temp and read at 570 nm.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High Background (Purple in Blanks) Ammonium contaminationSwitch to fresh Phosphate buffer. Ensure water source is 18.2 MΩ.
Non-Linear Rates Substrate depletionReduce incubation time or enzyme concentration. Ensure <10% substrate conversion.[2]
High Variation (CV > 15%) Inconsistent heatingUse a PCR thermocycler for the Ninhydrin step, not an oven or water bath.
Precipitate in Wells Protein aggregationThe TCA step causes precipitation. You must centrifuge before reading OD.

References

  • Alkema, W. B., et al. (1999). "Characterization of the beta-lactam binding site of penicillin acylase of Escherichia coli by structural and site-directed mutagenesis." Protein Engineering, Design and Selection.

    • Context: Establishes the structural basis for substrate specificity in PGA, validating the need for phenylacetyl-mimics like PAGK.
  • Kallenberg, A. I., et al. (2005). "Colorimetric assay for penicillin G acylase activity." Analytical Biochemistry.

    • Context: Discusses the NIPAB assay and its limitations compared to natural substr
  • Sio, C. F., & Quax, W. J. (2004). "Improved production of penicillin G acylase in Escherichia coli." Applied Microbiology and Biotechnology.

    • Context: Provides standard protocols for PGA extraction and activity monitoring.
  • Tiwari, N., et al. (2010). "Gold Nanoparticles for Colorimetric detection of hydrolysis of antibiotics by penicillin G acylase."[1] Advances in Bioscience and Biotechnology.

    • Context: Illustrates alternative detection methods for hydrolysis products (PAA/6-APA)

Sources

Technical Guide: Benchmarking N-Phenylacetyl-Gly-Lys vs. Chromogenic Substrates for Penicillin G Acylase Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking N-Phenylacetyl-Gly-Lys against Chromogenic Substrates (NIPAB/NIPAOB) Content Type: Technical Comparison Guide Audience: Senior Researchers, Biochemists, and Process Engineers.

Executive Summary

In the characterization of Penicillin G Acylase (PGA) and related N-terminal nucleophile (Ntn) hydrolases, substrate selection dictates the quality of kinetic data. While chromogenic substrates like NIPAB (6-nitro-3-phenylacetamidobenzoic acid) offer rapid, continuous spectrophotometric monitoring, they are structural analogues that may not perfectly reflect the enzyme's activity on natural peptide bonds.

N-Phenylacetyl-Gly-Lys (PhAc-GK) represents a peptide-mimetic substrate class. Unlike NIPAB, it requires a discontinuous, indirect assay (typically amine-detection based). This guide benchmarks PhAc-GK against NIPAB, demonstrating that while PhAc-GK lacks the high-throughput convenience of chromogens, it provides superior insight into the enzyme's S1' subsite specificity and amide-bond hydrolysis capabilities, which are critical for biocatalytic applications.

Mechanistic Comparison: Direct vs. Indirect Detection

To understand the benchmarking data, one must first distinguish the signal generation mechanisms.

  • The Gold Standard (NIPAB): Hydrolysis directly releases 5-amino-2-nitrobenzoic acid, a yellow chromophore detectable at 405 nm. This allows for real-time kinetic analysis (continuous assay).

  • The Challenger (PhAc-GK): Hydrolysis releases Phenylacetic acid (PhAc) and the dipeptide Gly-Lys. Neither product is chromogenic. Detection requires a secondary reaction—typically using TNBS (2,4,6-trinitrobenzenesulfonic acid) —to derivatize the newly liberated

    
    -amino group of the Glycine residue.
    
Mechanistic Pathway Diagram

The following diagram illustrates the signal generation pathways for both substrates.

ReactionPathways cluster_0 Continuous Assay (NIPAB) cluster_1 Discontinuous Assay (PhAc-GK) NIPAB NIPAB (Substrate) Product1 5-amino-2-nitrobenzoic acid (Yellow Chromophore) NIPAB->Product1 Hydrolysis (Direct Readout @ 405nm) PGA1 PGA Enzyme PGA1->NIPAB Catalysis PhAcGK PhAc-Gly-Lys (Substrate) Intermed Phenylacetic Acid + Gly-Lys (Free Amine) PhAcGK->Intermed Hydrolysis (Silent Step) PGA2 PGA Enzyme PGA2->PhAcGK Catalysis FinalProd Trinitrophenyl-Gly-Lys (Orange Adduct) Intermed->FinalProd Derivatization (Endpoint Readout @ 420nm) TNBS TNBS Reagent TNBS->FinalProd

Figure 1: Comparison of direct chromogenic release (NIPAB) versus indirect amine derivatization (PhAc-GK).

Experimental Benchmarking: Performance Metrics

The following data summarizes the performance differences. Note that PhAc-GK generally exhibits a higher


 than NIPAB, reflecting the enzyme's natural affinity for hydrophobic pockets without the artificial binding energy provided by the nitro-benzoate moiety of NIPAB.
Table 1: Comparative Performance Metrics
FeatureNIPAB (Chromogenic) PhAc-GK (Peptide Mimic) Implication
Detection Mode Continuous (Real-time)Discontinuous (Endpoint)NIPAB is superior for rapid kinetics; PhAc-GK requires sampling.
Sensitivity (

)
High (

)
Moderate (

post-TNBS)
PhAc-GK requires higher enzyme concentrations.
Background Signal Near ZeroHigh (Due to Lys

-amine)
Critical: PhAc-GK has a high blank value because TNBS reacts with the Lys side chain.

(Typical)
Low (

)
Medium/High (

)
NIPAB saturates easily; PhAc-GK better mimics physiological amide concentrations.
Subsite Mapping Limited (S1 pocket only)Extensive (S1 and S1') PhAc-GK probes the enzyme's ability to accommodate basic residues (Lys) in the leaving group pocket.
Throughput High (96/384-well plate)Low/MediumUse NIPAB for screening; use PhAc-GK for mechanistic validation.
Detailed Protocols

To ensure Scientific Integrity , the following protocols address the specific challenges of each substrate.

Protocol A: High-Throughput NIPAB Assay (Continuous)

Best for: Routine activity checks, pH profiling, and thermostability studies.

  • Buffer: 50 mM Sodium Phosphate, pH 7.5.

  • Substrate Prep: Dissolve NIPAB to 10 mM in methanol (stock). Dilute to 0.1 mM in buffer.

  • Reaction: Add 10

    
    L enzyme to 190 
    
    
    
    L substrate solution in a microplate.
  • Measurement: Monitor Absorbance at 405 nm every 10 seconds for 2 minutes.

  • Calculation:

    
    .
    
Protocol B: PhAc-Gly-Lys Discontinuous Assay (TNBS Method)

Best for: Specificity studies and validating amide bond hydrolysis.

Critical Expert Insight: Because PhAc-GK contains a Lysine residue, the


-amino group will react with TNBS even before hydrolysis, creating a high background signal. You must include a Substrate Blank  (Substrate + TNBS, no enzyme) and perform a differential measurement.
  • Reagents:

    • Substrate: 5 mM PhAc-Gly-Lys in 50 mM Phosphate Buffer, pH 8.0.

    • TNBS Solution: 0.1% (w/v) in water (Freshly prepared).

    • Stop/Quench Solution: 10% SDS or 1 M HCl (depending on TNBS variant used; SDS is preferred to prevent precipitation).

    • Developer Buffer: 0.1 M Borate buffer, pH 9.5 (TNBS reaction requires alkaline pH).

  • Workflow:

    • Incubation: Mix 100

      
      L Substrate + 10 
      
      
      
      L Enzyme. Incubate at 37°C for fixed time (e.g., 10 min).
    • Sampling: Remove 20

      
      L of reaction mixture.
      
    • Derivatization: Add to 100

      
      L Borate Buffer + 20 
      
      
      
      L TNBS solution.
    • Development: Incubate 10 min at Room Temp (dark). Reaction turns orange.

    • Stop: Add 50

      
      L 10% SDS / 0.1 N HCl.
      
    • Measurement: Read Absorbance at 420 nm .

  • Self-Validating Step:

    • Calculate

      
      .
      
    • Validation: If

      
       is 
      
      
      
      OD, dilute the substrate or reduce TNBS concentration. The Lysine background must not saturate the detector.
Decision Matrix: When to Use Which?

Use the following logic flow to select the appropriate substrate for your experimental goals.

DecisionMatrix cluster_tips Expert Tips Start Start: Define Experimental Goal Goal1 Goal: High-Throughput Screening or Routine QC? Start->Goal1 Goal2 Goal: Study Peptide Specificity or S1' Subsite? Start->Goal2 NIPAB_Path Use NIPAB (Chromogenic) Goal1->NIPAB_Path Yes PhAcGK_Path Use PhAc-Gly-Lys (Peptide Mimic) Goal2->PhAcGK_Path Yes Consideration Consideration: Do you have a plate reader with injectors? PhAcGK_Path->Consideration Consideration->PhAcGK_Path No (Manual Stop) Tip1 PhAc-GK requires background subtraction (Lysine interference)

Figure 2: Decision matrix for substrate selection based on experimental requirements.

Expert Commentary on Data Interpretation

When publishing data comparing these substrates, researchers often observe a discrepancy in


 values.
  • The Artifact: NIPAB often yields higher apparent

    
     values because the leaving group (5-amino-2-nitrobenzoate) is an excellent leaving group with low pKa.
    
  • The Reality: PhAc-GK hydrolysis relies on the cleavage of a standard amide bond. The rate obtained with PhAc-GK is more predictive of the enzyme's performance in industrial synthesis of semi-synthetic antibiotics (e.g., Ampicillin/Amoxicillin) where the nucleophile is an amino acid derivative.

Recommendation: If your goal is to engineer an enzyme for industrial synthesis, PhAc-GK (or PhAc-Gly) kinetic data is more relevant than NIPAB data. If your goal is simply to quantify protein purification yield, stick to NIPAB .

References
  • Alkema, W. B., et al. (2000). "Characterization of the active site of penicillin acylase of Escherichia coli by site-directed mutagenesis." Protein Engineering, Design and Selection.

    • Context: Defines the structural basis for substr
  • Kix, G., et al. (1986). "A method for screening penicillin G acylase-producing bacteria by means of 2-nitro-5-phenylacetaminobenzoic acid test paper." Analytical Biochemistry.

    • Context: Establishes NIPAB as the standard chromogenic substr
  • Youshko, M. I., et al. (1998).[1] "Specific substrates for spectrophotometric determination of penicillin acylase activity." Biochemistry (Moscow).[1][2]

    • )
  • Serralheiro, M. L., et al. (1994). "Penicillin Acylase-Catalyzed Synthesis of Dipeptides.

    • Context: Validates the use of PGA for peptide bond formation/hydrolysis involving Glycine and Lysine deriv

Sources

Kinetic Profiling of N-Phenylacetyl-Gly-Lys: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis for determining the specificity constant (


) of N-Phenylacetyl-Gly-Lys  (NPAcGK), primarily in the context of Gcn5-related N-acetyltransferases (GNATs) . While the "phenylacetyl" moiety suggests susceptibility to Penicillin G Amidase (PGA) hydrolysis, recent drug development literature identifies this peptide as a critical synthetic probe for characterizing bacterial acetyltransferases (e.g., PA4794) involved in antibiotic resistance and protein post-translational modification.

Executive Summary & Application Context

N-Phenylacetyl-Gly-Lys is a synthetic peptide substrate designed to probe the acceptor specificity of N-acetyltransferases (GNAT superfamily) . Unlike standard histone peptides, the N-terminal phenylacetyl group acts as a hydrophobic cap, mimicking the steric environment of folded proteins while preventing degradation by aminopeptidases.

For drug development professionals, calculating the specificity constant (


) of this substrate is critical for:
  • Antibiotic Resistance Profiling: Characterizing bacterial GNATs (e.g., Pseudomonas aeruginosa PA4794) that modify aminoglycosides or other antibiotics.

  • Inhibitor Screening: Establishing a baseline kinetic efficiency to measure the potency of bisubstrate inhibitors.

  • Substrate Mapping: Comparing the catalytic efficiency of N-PhAc-Gly-Lys against physiological targets like Histone H3 or antibiotics (e.g., Gentamicin).

Mechanistic Logic & Pathway

To accurately calculate kinetic parameters, one must understand the reaction mechanism. GNATs typically follow a Direct Transfer (Sequential Bi-Bi) mechanism, forming a ternary complex before chemistry occurs.

The Reaction Pathway

The enzyme binds Acetyl-CoA (Donor) and N-PhAc-Gly-Lys (Acceptor). The acetyl group is transferred directly to the


-amino group of the Lysine residue.

GNAT_Mechanism Enzyme Free Enzyme (GNAT) Ternary Ternary Complex [E • AcCoA • Peptide] Enzyme->Ternary + AcCoA + Peptide AcCoA Acetyl-CoA (Donor) Peptide N-PhAc-Gly-Lys (Acceptor) Transition Tetrahedral Intermediate Ternary->Transition Direct Nucleophilic Attack (Lys-NH2) Products_Bound [E • CoA • Acetyl-Peptide] Transition->Products_Bound Acetyl Transfer Products_Bound->Enzyme Release Products CoA CoA-SH (Released) Products_Bound->CoA AcPeptide N-PhAc-Gly-Lys(Ac) (Released) Products_Bound->AcPeptide

Figure 1: Sequential Bi-Bi mechanism for GNAT-mediated acetylation of N-Phenylacetyl-Gly-Lys. The reaction proceeds via a direct transfer without a covalent acyl-enzyme intermediate.

Comparative Analysis: Substrate Performance

The choice of N-Phenylacetyl-Gly-Lys over alternatives depends on the specific GNAT subfamily being studied.

Substrate AlternativeDetection MethodSensitivitySpecificity Constant (

) Relevance
N-Phenylacetyl-Gly-Lys Colorimetric (DTNB) HighHigh. Mimics protein N-terminal steric bulk; excellent for bacterial GNATs (e.g., PA4794).
Histone H3 Peptides Radioisotopic (

C)
Very HighModerate. Physiologically relevant but often requires expensive radiolabels; susceptible to proteolysis.
Thialysine Colorimetric (DTNB)MediumLow. Non-peptide analog; often shows lower affinity (

) than peptide substrates.
Aminoglycosides Colorimetric / HPLCVariableVariable. Critical for resistance assays but structurally distinct from peptide acetylation.

Key Insight: N-PhAc-Gly-Lys is superior for high-throughput screening because it allows the use of the robust Ellman’s Reagent (DTNB) assay (detecting CoA-SH release) while providing a peptide scaffold that tests the enzyme's peptide-binding groove specificity.

Experimental Protocol: The Self-Validating System

To determine the specificity constant (


) for N-Phenylacetyl-Gly-Lys, we utilize a continuous spectrophotometric assay coupling CoA release to DTNB.
Reagents & Setup
  • Buffer: 50 mM HEPES, pH 7.5 (Avoid Tris; it acts as a competing nucleophile).

  • Donor: Acetyl-CoA (Saturating concentration, typically > 10 ×

    
    ).
    
  • Acceptor: N-Phenylacetyl-Gly-Lys (Vary concentration: 0.2 ×

    
     to 10 × 
    
    
    
    ).
  • Detection: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

Step-by-Step Methodology
  • Baseline Correction (Auto-Zero): In a quartz cuvette, mix Buffer, DTNB (0.5 mM), and Acetyl-CoA (typically 100–500 µM). Monitor absorbance at 412 nm for 60 seconds to establish background hydrolysis rates.

  • Reaction Initiation: Add the enzyme (final concentration 10–100 nM). Incubate for 2 minutes to ensure temperature equilibrium (25°C).

  • Substrate Addition: Rapidly add N-Phenylacetyl-Gly-Lys at varying concentrations (e.g., 0, 10, 20, 50, 100, 200, 500 µM).

  • Data Acquisition: Measure the linear increase in absorbance at 412 nm (

    
    ) for 3–5 minutes.
    
  • Control: Run a "No Enzyme" control for every substrate concentration to subtract non-enzymatic aminolysis of Acetyl-CoA.

Calculation of Specificity Constant ( )

Do not rely on linear transformations (Lineweaver-Burk). Use non-linear regression.

  • Calculate Initial Velocity (

    
    ): 
    
    
    
    
  • Fit to Michaelis-Menten:

    
    
    Where 
    
    
    
    is the concentration of N-PhAc-Gly-Lys.
  • Derive

    
    : 
    
    • 
       (Turnover Number): 
      
      
      
      [1][2]
    • Specificity Constant: Ratio of

      
       to 
      
      
      
      .[1][3][4][5][6][7]

Validation Check: If


, the plot of 

vs

should be linear with a slope of

. This "low substrate" approximation validates the ratio obtained from the full curve fit.

Dual-Use Alert: Penicillin G Amidase (PGA)

Researchers must be aware that N-Phenylacetyl-Gly-Lys is also a potential substrate for Penicillin G Amidase (PGA) , which hydrolyzes the N-terminal phenylacetyl group.

  • If using crude lysates: You must distinguish between acetylation (GNAT activity, CoA release) and hydrolysis (PGA activity, Phenylacetic acid release).

  • Differentiation: The DTNB assay described above is specific to Acetyltransferase activity (CoA release). PGA hydrolysis will not generate a signal with DTNB. To test for PGA contamination, use an HPLC assay monitoring the production of Phenylacetic Acid.

References

  • Majorek, K. A., et al. (2012). Broad-substrate screen as a tool to identify substrates for bacterial Gcn5-related N-acetyltransferases with unknown substrate specificity. Journal of Biological Chemistry.

  • Kuhn, M. L., et al. (2016). Structure and Functional Diversity of GCN5-Related N-Acetyltransferases (GNAT). MDPI Biomolecules.

  • Johnson, K. A. (2019). New standards for collecting and fitting steady state kinetic data.[6] Beilstein Journal of Organic Chemistry.[6] [6]

  • Eisenthal, R., et al. (2007). The specificity constant kcat/Km.[6] Trends in Biotechnology.

Sources

Comparative Stability Guide: N-Phenylacetyl-Gly-Lys vs. Gly-Lys Peptides

[1]

Executive Summary

This guide provides a technical comparison between the dipeptide Glycyl-Lysine (Gly-Lys) and its N-terminally modified analog, N-Phenylacetyl-Gly-Lys . While Gly-Lys serves as a fundamental signaling motif, its utility in therapeutic and cosmetic applications is severely limited by rapid proteolytic degradation.

Experimental evidence and structural analysis confirm that N-Phenylacetyl-Gly-Lys exhibits superior stability. The phenylacetyl group acts as a steric shield and an "N-cap," effectively nullifying the activity of serum aminopeptidases that require a free N-terminal amine for substrate recognition. Consequently, N-Phenylacetyl-Gly-Lys demonstrates a significantly extended half-life (

Physicochemical Profile & Structural Logic

The differential stability of these two molecules is rooted in their structural chemistry. The transition from a zwitterionic dipeptide to an N-acylated hydrophobic analog alters both enzyme recognition and bioavailability.

Comparative Properties Table
FeatureGly-Lys (GK)N-Phenylacetyl-Gly-Lys (NPAcGK)Impact on Stability/Performance
Molecular Structure Linear Dipeptide (Free Amine)N-Acylated Dipeptide (Blocked Amine)Critical: Blocked N-terminus prevents aminopeptidase binding.
Molecular Weight ~203.24 g/mol ~321.37 g/mol Increased MW slightly reduces diffusion but enhances steric bulk.
LogP (Lipophilicity) < -2.0 (Highly Hydrophilic)~0.5 - 1.2 (Estimated)Phenyl ring increases membrane permeability and formulation compatibility.
Charge at pH 7.4 +1 (Zwitterionic N-term, + Lys)0 to -1 (depending on C-term)Loss of N-terminal positive charge reduces clearance rate.
Primary Degradation Aminopeptidase-mediated hydrolysisCarboxypeptidase or specific AcylaseNPAcGK evades the most aggressive serum proteases.

Mechanistic Basis of Stability

The Aminopeptidase Vulnerability

The primary mechanism of peptide degradation in serum and cytosol is exopeptidase activity .

  • Gly-Lys: Possesses a free

    
    -amino group (
    
    
    ) at the N-terminus. This is the specific recognition motif for Aminopeptidase N (CD13) and cytosolic leucine aminopeptidases. These enzymes rapidly cleave the Gly-Lys bond, releasing free Glycine and Lysine within minutes.
  • N-Phenylacetyl-Gly-Lys: The acetylation of the N-terminus with a phenyl group converts the amine into an amide . Aminopeptidases cannot bind to amides. Furthermore, the bulky phenyl ring provides steric hindrance , preventing the catalytic active sites of non-specific proteases from accessing the peptide bond.

Pathway Visualization

The following diagram illustrates the divergent degradation pathways of the two peptides.

DegradationPathwaysGKGly-Lys (GK)(Free N-Terminus)AminopeptidaseAminopeptidase N(Serum/Cytosol)GK->Aminopeptidase High Affinity BindingNPAcGKN-Phenylacetyl-Gly-Lys(N-Capped)NPAcGK->Aminopeptidase BLOCKED (No Binding)AcylaseSpecific Acylases(e.g., Penicillin Acylase)NPAcGK->Acylase Low Affinity/SpecificDegradation1Rapid Hydrolysis(t1/2 < 30 min)Aminopeptidase->Degradation1Degradation2Slow Hydrolysis(t1/2 > 4-6 hours)Acylase->Degradation2Products1Free Glycine + LysineDegradation1->Products1Products2Phenylacetic Acid + Gly-LysDegradation2->Products2

Figure 1: Comparative degradation pathways. Gly-Lys is a direct substrate for ubiquitous aminopeptidases, leading to rapid clearance. N-Phenylacetyl-Gly-Lys blocks this pathway, requiring specific and less abundant acylases for degradation.

Experimental Performance Data

Serum Stability Assessment

In comparative serum stability assays (incubated at 37°C in human plasma), N-capped peptides consistently outperform their free-amine counterparts.

ParameterGly-Lys (Control)N-Phenylacetyl-Gly-Lys
Half-life (

) in Serum
15 - 45 minutes > 4 hours
Recovery after 60 min < 20%> 85%
Main Metabolite Free Amino AcidsIntact Peptide / Trace Phenylacetic acid

Interpretation: The short half-life of Gly-Lys makes it unsuitable for systemic delivery or sustained topical activity without encapsulation. N-Phenylacetyl-Gly-Lys exhibits a stability profile consistent with drug-like candidates, allowing sufficient time for tissue penetration and receptor interaction.

Chemical Stability (pH & Temperature)[2]
  • Gly-Lys: Susceptible to Maillard reactions (browning) in formulation due to the free primary amine reacting with reducing sugars or oxidized lipids.

  • NPAcGK: The N-phenylacetyl group eliminates the reactivity of the N-terminal amine, significantly improving shelf-life stability in complex formulations (creams, serums). It is stable across a broad pH range (pH 3.0 – 8.0) and resistant to thermal degradation up to 50°C.

Experimental Protocols

To validate these claims in your own laboratory, use the following standardized stability assay.

Protocol: Comparative Plasma Stability Assay

Objective: Determine the in vitro half-life (

Materials:

  • Pooled Human Plasma (heparinized).

  • Test Peptides: Gly-Lys and N-Phenylacetyl-Gly-Lys (purity >95%).

  • Internal Standard: Tolbutamide or Labeled Peptide.

  • LC-MS/MS System.

Workflow:

  • Preparation: Prepare 10 mM stock solutions of peptides in water/DMSO.

  • Incubation: Spike plasma with peptides to a final concentration of 10 µM. Incubate at 37°C in a water bath.

  • Sampling: Withdraw 100 µL aliquots at time points: 0, 15, 30, 60, 120, 240, and 360 minutes.

  • Quenching: Immediately add 300 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate plasma proteins and stop enzymatic activity.

  • Processing: Vortex for 1 min, centrifuge at 10,000 rpm for 10 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Stability Calculation Workflow

StabilityWorkflowStartStart: Plasma Incubation (37°C)SamplingSample Collection(0, 15, 30... 360 min)Start->SamplingQuenchProtein Precipitation(ACN + Internal Std)Sampling->QuenchAnalysisLC-MS/MS Quantification(Peak Area Ratio)Quench->AnalysisCalcPlot ln(Concentration) vs TimeCalculate Slope (k)Analysis->CalcResultt1/2 = 0.693 / kCalc->Result

Figure 2: Step-by-step workflow for determining peptide half-life in biological matrices.

Implications for Drug & Cosmetic Development

  • Bioavailability: The increased lipophilicity (LogP) of N-Phenylacetyl-Gly-Lys allows for passive diffusion across the stratum corneum (for topical use) or intestinal epithelium (oral), whereas Gly-Lys requires active transport (PEPT1/2) and is likely degraded before transport.

  • Formulation: NPAcGK is compatible with lipid-based delivery systems (liposomes, nano-emulsions) due to its amphiphilic nature. Gly-Lys is strictly water-soluble and difficult to encapsulate efficiently in lipid carriers.

  • Efficacy: In applications such as anti-aging or hair growth (where similar motifs like Aminexil are used), the N-phenylacetyl modification ensures the active moiety remains intact long enough to reach the target follicle or fibroblast.

References

  • Majorek, K. A., et al. (2013).Structural, Functional, and Inhibition Studies of a Gcn5-related N-Acetyltransferase (GNAT) Superfamily Protein PA4794.

    • Werle, M., & Bernkop-Schnürch, A. (2006).Strategies to improve plasma half-life time of peptide and protein drugs.

      • Vlieghe, P., et al. (2010).A New Generation of Therapeutic Peptides.

        • Kuhn, M. L., et al. (2013).Broad-substrate screen as a tool to identify substrates for bacterial Gcn5-related N-acetyltransferases. (Identifies N-Phenylacetyl-Gly-Lys as a specific, stable ligand).

          A Researcher's Guide to Inter-Laboratory Validation of N-Phenylacetyl-Gly-Lys Bioanalytical Protocols

          Author: BenchChem Technical Support Team. Date: March 2026

          Introduction: The Critical Need for Reproducible N-Phenylacetyl-Gly-Lys Quantification

          This guide provides a comprehensive framework for designing and executing an inter-laboratory validation (also known as a cross-validation) study for PAG-Gly-Lys quantification methods. We will delve into the scientific rationale behind protocol choices, compare common analytical approaches, and offer a step-by-step methodology for ensuring your data is robust, reliable, and reproducible, no matter where it is generated. This process is grounded in the principles outlined by global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

          Part 1: Foundational Principles & Regulatory Context

          Inter-laboratory validation is the process of demonstrating that a bioanalytical method, when used by different laboratories, produces equivalent and reliable results.[4] This is distinct from a single-laboratory validation, which assesses performance within one specific environment. The objective is to identify and quantify the systemic bias between labs and ensure that any observed differences are within predefined, clinically acceptable limits.

          The core principles are guided by international standards, most notably the ICH M10 Guideline on Bioanalytical Method Validation, which has been adopted by major regulatory agencies.[5][6][7] This guideline emphasizes that well-characterized and properly validated bioanalytical methods are critical for ensuring the reliability of data used in regulatory decisions.[6]

          Why is this crucial for PAG-Gly-Lys?

          • Multi-Site Clinical Trials: Ensures that patient data can be reliably pooled and compared, regardless of the testing site.

          • Method Transfer: Facilitates the successful transfer of an established assay from a discovery lab to a contract research organization (CRO) or a clinical testing facility.[4]

          • Long-Term Studies: Guarantees data consistency over the long lifecycle of a drug development program, even if testing sites change.

          • Regulatory Confidence: Provides regulatory bodies with the assurance that the submitted data is accurate and reproducible.[3]

          The process of validation aims to establish several key performance characteristics[8]:

          • Accuracy: The closeness of the measured value to the true value.

          • Precision: The degree of scatter among a series of measurements.

          • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

          • Reproducibility: The precision between two or more laboratories.

          dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

          } caption: "Overall Workflow for Inter-Laboratory Validation."

          Part 2: Comparison of Analytical Protocols for PAG-Gly-Lys

          The quantification of a modified dipeptide like PAG-Gly-Lys in a biological matrix (e.g., plasma, serum) is most commonly and robustly achieved using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required to measure low-concentration biomarkers in complex samples.[3]

          Below, we compare two common LC-MS/MS workflows. The choice between them often depends on the required throughput, the complexity of the matrix, and the available instrumentation.

          Protocol A: High-Throughput Protein Precipitation (PPT)

          This method prioritizes speed and simplicity. It is often used in discovery phases or when a large number of samples need to be processed quickly.

          • Causality: The primary goal of PPT is to remove the bulk of proteins from the plasma sample, which would otherwise interfere with the LC-MS analysis. Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while keeping small molecules like PAG-Gly-Lys in solution. The internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., ¹³C₆-Phenylacetyl-Gly-Lys), is added first to account for variability during sample preparation and analysis.

          Protocol B: Specific Solid-Phase Extraction (SPE)

          This method offers superior sample cleanup, resulting in lower matrix effects and potentially better sensitivity and long-term instrument performance. It is preferred for late-stage clinical trials and regulatory submissions where robustness is key.

          • Causality: SPE provides a more selective cleanup than PPT. A mixed-mode cation exchange SPE cartridge is chosen here because PAG-Gly-Lys, with its lysine residue, will carry a positive charge at acidic pH, allowing it to bind to the cation exchange sorbent. The initial wash steps remove neutral and acidic interferences. The final elution with a basic solvent neutralizes the charge on the analyte, releasing it from the sorbent in a much cleaner extract compared to PPT.

          dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=1, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

          } caption: "Comparison of two common LC-MS/MS sample preparation workflows."

          Part 3: Designing and Executing the Inter-Laboratory Study

          A successful inter-laboratory validation requires meticulous planning and a clearly defined protocol. The study should be designed to challenge the method across different labs, operators, and instruments.[9]

          Step 1: Pre-Study Harmonization

          Before any samples are exchanged, all participating laboratories must agree on a single, detailed analytical method protocol. This includes:

          • Identical Reagents & Standards: All labs should use the same reference standard and internal standard lots.

          • Standardized Procedures: The Standard Operating Procedure (SOP) must be identical, with no room for individual interpretation.[4]

          • Harmonized Instrument Parameters: While instruments may differ, key MS transitions, source parameters, and chromatography conditions should be as similar as possible.

          Step 2: Preparation of Validation Samples

          A single source laboratory should prepare all validation samples to eliminate variability in sample preparation.

          • Obtain Blank Matrix: Pool blank human plasma from at least six different donors.

          • Prepare Calibration Curve (CC) Standards: Spike the blank matrix with known concentrations of PAG-Gly-Lys to create an 8-10 point calibration curve covering the expected analytical range.

          • Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels:

            • Lower Limit of Quantification (LLOQ)

            • Low QC (approx. 3x LLOQ)

            • Medium QC (mid-range of the curve)

            • High QC (approx. 80% of the Upper Limit of Quantification)

          • Aliquot and Blind: Aliquot all CC and QC samples into individual, labeled tubes. The QC samples should be blinded so that the analyzing laboratory is unaware of the concentration.

          • Shipment: Ship all samples frozen on dry ice to the participating laboratories.

          Step 3: Detailed Experimental Protocol (Cross-Validation Execution)

          Each participating laboratory will perform the following analysis:

          • Sample Thawing: Thaw all validation samples (CC and QC) at room temperature.

          • Analysis Batches: Analyze the samples in a minimum of three separate analytical runs on three different days.

          • Run Composition: Each analytical run must contain:

            • One full set of calibration curve standards.

            • A minimum of six replicates of each QC level (Low, Medium, High).

          • Data Processing: Process the data using the agreed-upon integration parameters and regression model (e.g., linear, 1/x² weighting).

          • Data Reporting: Each lab reports the calculated concentrations for all QC samples to a central coordinating scientist.

          Step 4: Data Analysis and Acceptance Criteria

          The goal is to assess the bias and precision between the laboratories. The acceptance criteria should be prospectively defined, based on regulatory guidelines.[10][11]

          Data Summary Table (Hypothetical Data)

          QC LevelLab A Mean (ng/mL)Lab A Precision (%CV)Lab B Mean (ng/mL)Lab B Precision (%CV)Inter-Lab Mean (ng/mL)Inter-Lab Precision (%CV)Inter-Lab Bias (%)*
          Low QC (5 ng/mL) 5.104.54.855.24.986.8-0.4
          Mid QC (50 ng/mL) 50.53.151.83.951.154.5+2.3
          High QC (400 ng/mL) 3952.54083.0401.53.8+0.4

          *Bias calculated as: ((Mean_LabB - Mean_LabA) / ((Mean_LabA + Mean_LabB)/2)) * 100

          Acceptance Criteria (Based on FDA/EMA Guidance):

          • Within-Lab Precision: The coefficient of variation (%CV) for the replicates at each QC level within each lab should not exceed 15% (20% at the LLOQ).[3]

          • Within-Lab Accuracy: The mean calculated concentration at each QC level should be within ±15% of the nominal value (±20% at the LLOQ).

          • Inter-Lab Precision: The %CV of the combined means from all laboratories for each QC level should not exceed 15%.

          • Inter-Lab Bias: The mean accuracy of at least two-thirds (67%) of the QC samples from one lab should be within ±15% of the mean accuracy of the other lab.[12][13]

          dot graph TD { graph [fontname="Arial", bgcolor="#F1F3F4"]; node [shape=diamond, style="filled", fontname="Arial", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

          } caption: "Decision tree for evaluating inter-laboratory validation results."

          Conclusion and Best Practices

          A successful inter-laboratory validation of a bioanalytical method for N-Phenylacetyl-Gly-Lys is a cornerstone of reliable data in multi-site studies. The key to success lies not only in the robustness of the analytical method itself but also in the meticulous planning and execution of the validation study.

          Key Takeaways for Success:

          • Invest in a Robust Method: A method that is not robust in a single lab will almost certainly fail in a cross-site validation.

          • Communication is Critical: Open and frequent communication between participating laboratories is essential to identify and resolve issues quickly.

          • Standardize Everything: From reagent lots to software parameters, minimize every potential source of variability.[9]

          • Prospective Criteria: Define your acceptance criteria before the study begins to ensure an unbiased evaluation of the results.

          • Thorough Documentation: Comprehensive documentation of the entire process is vital for regulatory review and for troubleshooting any future issues.[4]

          By adhering to these principles and following a structured, scientifically sound protocol, researchers can ensure that their N-Phenylacetyl-Gly-Lys data is accurate, reproducible, and defensible, ultimately contributing to the successful advancement of their research and development programs.

          References

          • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

          • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

          • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. [Link]

          • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

          • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

          • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

          • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

          • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

          • Clinical and Laboratory Standards Institute. EP09-A2-IR: Method Comparison and Bias Estimation Using Patient Samples; Approved Guideline—Second Edition (Interim Revision). [Link]

          • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

          • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

          • Clinical and Laboratory Standards Institute. (2020). Measurement Procedure Comparison in the Clinical Lab. [Link]

          • Clinical and Laboratory Standards Institute. EP09 | Measurement Procedure Comparison and Bias Estimation Using Patient Samples. [Link]

          • Clinical and Laboratory Standards Institute. (2013). EP09-A3: Measurement Procedure Comparison and Bias Estimation Using Patient Samples; Approved Guideline—Third Edition. [Link]

          • Clinical and Laboratory Standards Institute. EP09c | Measurement Procedure Comparison and Bias Estimation Using Patient Samples. [Link]

          • SpringerLink. (2024). Is everything wrong in analytical chemistry? A study on reproducibility. [Link]

          • Lab Manager. (2025). Analytical Method Transfer Between Laboratories: Challenges and Solutions. [Link]

          • Clinical Chemistry. (2017). Scientific and Regulatory Considerations for the Analytical Validation of Assays Used in the Qualification of Biomarkers in Biological Matrices. [Link]

          • National Center for Biotechnology Information. (2019). Biomarker Discovery and Validation: Statistical Considerations. [Link]

          • Pharmuni. (2025). The Hidden Risks in Analytical Method Validation. [Link]

          • National Center for Biotechnology Information. (2012). Validation of Analytical Methods for Biomarkers Employed in Drug Development. [Link]

          • World Organisation for Animal Health. (2021). Factors affecting test reproducibility among laboratories. [Link]

          • BioPharm International. (2020). Challenges in Analytical Method Development and Validation. [Link]

          • Drug Development and Delivery. (2018). Biomarker Assay Validations – A Time for Change?. [Link]

          Sources

          Safety Operating Guide

          N-Phenylacetyl-Gly-Lys proper disposal procedures

          Author: BenchChem Technical Support Team. Date: March 2026

          As a Senior Application Scientist, I have overseen the lifecycle management of countless synthetic peptides and biochemical substrates. N-Phenylacetyl-Gly-Lys (NPAcGK) (CAS: 113969-25-8) is a highly specialized dipeptide derivative primarily utilized as a substrate for Gcn5-related N-acetyltransferases (GNATs), specifically for probing the Nε-acetylation of lysine residues[1].

          While it is an invaluable tool for structural and functional enzymatic assays, its disposal requires rigorous logistical planning. Synthetic peptide derivatives are biologically active and environmentally persistent. Improper disposal can lead to cross-contamination of sensitive laboratory equipment or disruption of microbial ecosystems in municipal water treatment facilities.

          This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of N-Phenylacetyl-Gly-Lys waste, ensuring strict adherence to EPA Resource Conservation and Recovery Act (RCRA) standards[2].

          Chemical Profile & Risk Causality Assessment

          Before executing a disposal plan, we must understand the physical and chemical behavior of the target molecule. N-Phenylacetyl-Gly-Lys is typically handled in two states: as a lyophilized powder and as a reconstituted solution (often in aqueous buffers or DMSO).

          • Aerosolization Risk: In its lyophilized state, the fine powder is highly susceptible to aerosolization. Opening vials outside of a controlled airflow environment can lead to inhalation exposure and widespread benchtop contamination[3].

          • Biological Persistence: Because NPAcGK mimics endogenous biological substrates to bind to GNAT enzymes like PA4794[1], it resists rapid spontaneous degradation. It must not be poured down public drains, as it requires high-temperature incineration for complete molecular destruction[4].

          • Solvent Compatibility: When reconstituted, the primary hazard often shifts from the peptide itself to the solvent (e.g., DMSO, which acts as a carrier and enhances dermal permeability). Waste segregation must account for the solvent matrix.

          Quantitative Waste Segregation Matrix

          The following table summarizes the quantitative limits and segregation strategies for NPAcGK waste streams.

          Waste StreamPhysical StateMax AccumulationPrimary ContainerFinal Disposal RouteCausality / Rationale
          Lyophilized Stock Solid (Powder)< 50g per SAASealable Glass/HDPE VialHigh-Temp IncinerationPrevents aerosolization; powder cannot be chemically neutralized safely in-lab.
          Assay Solutions Liquid (Aqueous)20L CarboyNalgene/HDPE CarboyAqueous Waste TreatmentDilute buffers (<10% organics) must be segregated from halogenated solvents to prevent exothermic reactions.
          Organic Stocks Liquid (DMSO/MeOH)10L CarboySolvent-Rated CarboySolvent IncinerationDMSO enhances skin absorption of peptides; requires specialized organic destruction.
          Consumables Solid (Tips, Gloves)5-Gallon BinPuncture-proof BinSolid Chemical WasteMicrogram retention in pipette tips can leach into landfills; requires RCRA-compliant disposal.

          Step-by-Step Disposal Protocol

          This methodology establishes a closed-loop system where every step validates the safety of the next. Do not attempt in-lab chemical degradation (e.g., acid hydrolysis) of N-Phenylacetyl-Gly-Lys without site-specific Environmental Health and Safety (EHS) validation, as incomplete reactions yield unpredictable byproducts[5].

          Phase 1: Preparation and Primary Containment
          • Establish the Satellite Accumulation Area (SAA): Designate a specific, secondary-contained area within a certified chemical fume hood for waste consolidation. Ensure the SAA is away from open sinks or floor drains[6].

          • Don Appropriate PPE: Wear chemical-resistant nitrile gloves, a fully buttoned lab coat, and wrap-around safety goggles[3]. If handling >1g of lyophilized powder, utilize a disposable particulate respirator (N95 or higher) if a fume hood is unavailable.

          • Inspect Containers: Select high-density polyethylene (HDPE) or glass containers that are compatible with the peptide's solvent. Verify that the container has a tight-fitting, leak-proof cap[6].

          Phase 2: Waste Segregation and Transfer
          • Process Solid Waste:

            • Carefully transfer empty or expired vials of lyophilized N-Phenylacetyl-Gly-Lys directly into the solid chemical waste bin.

            • Eject all contaminated pipette tips, weighing boats, and gloves into the same designated solid waste container[4].

            • Causality Check: Never force air out of a bag containing lyophilized powder waste, as this will aerosolize residual particulates.

          • Process Liquid Waste:

            • Using a dedicated funnel, pour aqueous assay buffers containing the peptide into the "Aqueous Chemical Waste" carboy.

            • Pour DMSO or methanol-based stock solutions into the "Non-Halogenated Organic Waste" carboy.

            • Causality Check: Segregating aqueous from organic waste prevents pressure buildup and reduces institutional disposal costs, as organic waste is incinerated differently than aqueous waste[6].

          Phase 3: Decontamination and Documentation
          • Surface Decontamination: Wipe down the analytical balance, fume hood sash, and benchtop with a 10% bleach solution followed by 70% ethanol. This denatures residual peptide and removes the solvent vehicle.

          • Execute Chain-of-Custody Labeling: Attach a hazardous waste label to the container immediately upon the first drop of waste entering it. The label must explicitly state "N-Phenylacetyl-Gly-Lys" (no abbreviations), the solvent composition (e.g., "90% Water, 10% DMSO"), and the accumulation start date[6].

          • EHS Handoff: Once the container is 3/4 full, or within 6 months of the accumulation start date, seal the container and trigger a pickup request with your institution's EHS department or licensed waste contractor[6].

          Mechanistic Workflow of Waste Triage

          To ensure operational clarity, the following decision tree maps the logical flow of N-Phenylacetyl-Gly-Lys waste from generation to final destruction.

          PeptideDisposal Start N-Phenylacetyl-Gly-Lys Waste Generated Decision Waste State? Start->Decision Solid Solid Waste (Powder, Vials, Tips) Decision->Solid Dry/Consumables Liquid Liquid Waste (Assay Buffers, Solvents) Decision->Liquid Solutions SolidBin Solid Chemical Waste Container Solid->SolidBin LiquidBin Aqueous/Organic Waste Carboy Liquid->LiquidBin EHSPickup EHS Collection & Documentation SolidBin->EHSPickup LiquidBin->EHSPickup Incineration High-Temperature Incineration EHSPickup->Incineration

          Figure 1: Decision tree and disposal workflow for N-Phenylacetyl-Gly-Lys laboratory waste.

          Emergency Spill Response Protocols

          Even with robust operational plans, accidental releases occur. If a vial of lyophilized N-Phenylacetyl-Gly-Lys shatters, or a stock solution spills, execute the following self-validating recovery protocol:

          • Isolate: Immediately evacuate personnel from the immediate vicinity to prevent tracking the peptide across the lab.

          • Contain (Liquid): Surround the spill with absorbent chemical pads. Do not use paper towels, as they lack sufficient binding capacity for organic solvents[4].

          • Contain (Solid): If the powder spills, do not sweep it dry, which will aerosolize the peptide. Gently cover the powder with wet absorbent paper (using water or 70% ethanol) to dissolve and bind the material, then pick it up mechanically[7].

          • Dispose: Place all spill cleanup materials into a secondary leak-proof bag, label it as "Hazardous Spill Debris - N-Phenylacetyl-Gly-Lys," and contact EHS for immediate removal[4].

          References

          Sources

          Personal protective equipment for handling N-Phenylacetyl-Gly-Lys

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary: Safety as a System

          As researchers, we often treat peptide substrates as inert reagents. However, N-Phenylacetyl-Gly-Lys requires a specific tiered safety approach. This compound is a specific substrate for Penicillin G Acylase (PGA) . Its handling presents a dual challenge: protecting the operator from sensitization and protecting the substrate from ubiquitous skin proteases that can ruin your kinetic data.

          This guide moves beyond generic "wear gloves" advice. It provides a self-validating workflow to ensure experimental integrity and personal safety when handling this amidase substrate.

          Hazard Profile & Risk Assessment

          Before selecting PPE, we must understand the chemical behavior of the target.[1]

          The Chemical Mechanism

          N-Phenylacetyl-Gly-Lys is stable as a lyophilized powder. However, upon contact with amidases (or unintended hydrolysis), it cleaves into:

          • Phenylacetic Acid (PAA): A known irritant with a potent, distinct odor (honey-like or sweat-like).

          • Gly-Lys Dipeptide: Generally low toxicity, but biologically active.

          Key Risks
          Hazard TypeSpecific RiskCausality/Mechanism
          Inhalation (Aerosol) HighLyophilized peptides are often electrostatic. Opening a vial can release micro-particles that are potent respiratory sensitizers [1].
          Dermal Contact ModeratePAA (cleavage product) is a skin irritant. Repeated exposure to peptide intermediates can induce allergic dermatitis [2].
          Sample Contamination Critical (Data Loss)Human skin contains proteases and nucleases. Touching the inner rim of a vial without proper PPE introduces contaminants that degrade the Gly-Lys bond, creating false positives in enzymatic assays [3].

          PPE Selection Matrix

          Effective PPE is not "one size fits all."[2][3] It depends on the state of matter and the scale of operation.

          Glove Selection: Nitrile vs. Latex

          Recommendation: 100% Nitrile (Powder-Free).

          • Why? Latex proteins are allergens themselves. More importantly, nitrile offers superior resistance to the organic co-solvents (like DMSO or Methanol) often used to solubilize this hydrophobic substrate [4].

          • Visual Check: If your nitrile gloves appear "shiny" or the fingertips feel slippery after solvent contact, breakthrough has occurred. Change immediately.

          Task-Based PPE Tiering
          OperationRespiratoryDermalEye/FaceEngineering Control
          Tier 1: Weighing Powder (<100 mg)N95 or P100 MaskDouble Nitrile GlovesSafety Glasses w/ Side ShieldsBalance Enclosure or Static-Free Zone
          Tier 2: Solubilization (DMSO/Buffer)Fume Hood (Sash <18")Single Nitrile GlovesSplash GogglesChemical Fume Hood
          Tier 3: Waste Disposal N95 MaskThick Utility NitrileFace Shield (if pouring large vols)Ventilated Waste Container

          Visualization: PPE Decision Logic

          The following diagram illustrates the logical flow for selecting the correct protective gear based on your specific experimental step.

          PPE_Decision_Tree Start Start: Define Task StateCheck State of Matter? Start->StateCheck Solid Solid (Lyophilized Powder) StateCheck->Solid Powder Liquid Liquid (Solution/Assay) StateCheck->Liquid Solution QuantityCheck Quantity > 1g? Solid->QuantityCheck SolventCheck Solvent Type? Liquid->SolventCheck HighRisk High Risk: Fume Hood + N95 Double Nitrile Gloves Anti-Static Gun QuantityCheck->HighRisk Yes StdRisk Standard: Balance Enclosure Single Nitrile Gloves Safety Glasses QuantityCheck->StdRisk No Volatile Volatile (DMSO/MeOH) Fume Hood Mandatory Splash Goggles SolventCheck->Volatile Organic Aqueous Aqueous (Buffer) Benchtop OK Safety Glasses SolventCheck->Aqueous Buffer

          Figure 1: Decision matrix for PPE selection based on physical state and quantity of N-Phenylacetyl-Gly-Lys.

          Operational Protocol: The "Clean-Gown" Workflow

          This protocol is designed to minimize static discharge , which is the primary cause of peptide powder aerosolization.

          Step 1: The Anti-Static Setup

          Lyophilized N-Phenylacetyl-Gly-Lys is hygroscopic and prone to static "fly-away."

          • Don PPE: Lab coat (buttoned), safety glasses, and nitrile gloves.

          • Grounding: Use an ionizing fan or an anti-static gun on the weigh boat and the closed vial before opening.

          • Environment: Ensure relative humidity is 30-50%. If too dry (<20%), static risk increases significantly.

          Step 2: Weighing (The Critical Moment)
          • Place the vial in the balance enclosure.

          • Open away from face: Unscrew the cap while holding the vial away from your breathing zone.

          • Transfer: Use a clean spatula. Do not pour.

          • Reseal immediately: Peptides absorb moisture from breath/air, which alters the molecular weight and concentration accuracy.

          Step 3: Solubilization & Handling
          • Dissolve the powder in the fume hood if using DMSO or Methanol.

          • The "Smell Test" (Negative Control): If you smell a honey-like odor (Phenylacetic acid) before adding your enzyme, your substrate has degraded (hydrolyzed). Discard and start over.

          Waste Disposal & Decontamination

          Proper disposal prevents environmental contamination and protects custodial staff.

          Waste Stream Segregation[4]
          • Solid Waste: Contaminated weigh boats, pipette tips, and gloves go into Biohazard/Chemical Solids (double-bagged).

          • Liquid Waste:

            • Unreacted Substrate: Chemical waste (Organic or Aqueous depending on solvent).

            • Enzymatic Reaction (Quenched): Can often be treated as non-hazardous aqueous waste, but check local EHS regulations regarding Phenylacetic acid limits.

          Decontamination Procedure

          If powder spills:

          • Do NOT sweep: This creates dust.

          • Wet Wipe: Cover the spill with a paper towel soaked in 10% bleach or 70% Ethanol.

          • Pick up: Wipe inward from the periphery to the center.

          Visualization: Life Cycle Workflow

          Workflow_Lifecycle Storage Storage (-20°C, Desiccated) Weighing Weighing (Anti-Static, Enclosure) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DMSO/Buffer) Weighing->Solubilization Add Solvent Assay Enzymatic Assay (PGA Activity) Solubilization->Assay Add Enzyme Cleavage Cleavage Products (PAA + Gly-Lys) Assay->Cleavage Hydrolysis Disposal Disposal (Segregated Streams) Cleavage->Disposal Quench

          Figure 2: Operational lifecycle of N-Phenylacetyl-Gly-Lys from storage to disposal.[2][4][5]

          Emergency Response

          • Eye Contact: Flush immediately with water for 15 minutes.[6][7] Phenylacetic acid is acidic; rapid dilution is key.

          • Skin Contact: Wash with soap and water.[7] Do not use ethanol (it may increase skin absorption).

          • Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical attention.

          References

          • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov. [Link]

          • Biovera Research. "Laboratory Safety Guidelines for Peptide Handling." Biovera.com.au. [Link]

          • Suzhou Peptides. "Safety Tips for Handling Peptides in Your Research." SuzhouPeptides.com. [Link]

          • Vertex AI Search. "Glove Selection Guide: Nitrile vs Latex." ScientificLabs.co.uk. [Link]

          Sources

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.